2-Chloro-4-methylphenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSUBZJLENMKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-97-6 | |
| Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride?
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-methylphenylhydrazine hydrochloride
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. It details the compound's physical and chemical properties, structural information, reactivity, and safety protocols. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a thorough understanding of this compound for its effective and safe application in synthesis and research.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a substituted hydrazine derivative of significant interest in the field of organic and medicinal chemistry. As a hydrochloride salt, it offers enhanced stability and solubility compared to its free base form, making it a more convenient reagent for laboratory use.[1] Hydrazine-containing compounds are fundamental precursors in the synthesis of a wide array of heterocyclic systems, which form the core scaffolds of numerous pharmacologically active molecules.[2][3]
The specific substitution pattern of this molecule—a chloro group at position 2 and a methyl group at position 4 on the phenyl ring—provides a unique electronic and steric profile. This influences its reactivity and makes it a valuable intermediate for creating targeted molecular architectures, particularly in the development of novel therapeutic agents.[4] Its application primarily lies in its role as a nucleophile in reactions designed to construct complex ring systems, such as indoles via the Fischer indole synthesis.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for this compound are summarized below.
-
IUPAC Name: (2-chloro-4-methylphenyl)hydrazine;hydrochloride[5][6]
-
Synonyms: (2-chloro-4-methylphenyl)hydrazine hydrochloride[5]
-
Molecular Formula: C₇H₉ClN₂ · HCl (or C₇H₁₀Cl₂N₂)[6]
The structure consists of a hydrazine group (-NHNH₂) attached to a 2-chloro-4-methylphenyl ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.
Physical and Chemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and application in experimental work. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid (Typical for this class of compounds) | [1] |
| Molecular Weight | 193.07 g/mol | [5][6] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [5] |
| Boiling Point | 254 °C (for the free base) | [4] |
| Density | 1.26 g/cm³ (for the free base) | [4] |
| Topological Polar Surface Area | 38.1 Ų | [5] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
Note: Some physical data, like boiling point and density, are reported for the free base (2-Chloro-4-methylphenylhydrazine) and should be considered indicative.
Chemical Reactivity and Stability
Stability
Under recommended storage conditions, this compound is a stable compound.[8][9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation.[7][8]
Reactivity and Incompatibilities
As a hydrazine derivative, its reactivity is centered on the nucleophilic nitrogen atoms. It is a key reagent in the Fischer indole synthesis for producing substituted indoles.
It is incompatible with:
-
Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.[8][9]
-
Strong acids and bases: May cause decomposition or liberate the free base.[9]
-
Excess heat: Thermal decomposition can lead to the release of hazardous gases.[9]
Hazardous Decomposition Products
In the event of a fire or thermal decomposition, this compound may produce toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
Synthesis Overview
The hydrochloride salt is typically prepared by reacting the free base, 2-chloro-4-methyl phenyl hydrazine, with hydrochloric acid.[4] The free base itself is commonly synthesized via a two-step process starting from the corresponding aniline (2-chloro-4-methylaniline). This involves:
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite and HCl) at low temperatures to form a diazonium salt.[10][11]
-
Reduction: The resulting diazonium salt is then reduced (e.g., using tin(II) chloride) to yield the phenylhydrazine.[10]
This synthetic route is crucial as it informs potential impurity profiles that may be relevant in sensitive applications like drug development.
Caption: Workflow for qualitative solubility testing.
References
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2-Chloro-4-methylphenylhydrazine hydrochloride structural formula and CAS number.
An In-Depth Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It covers the compound's core identity, synthesis, applications, and safety protocols, providing the foundational knowledge necessary for its effective and safe utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic scaffolds common in medicinal chemistry.
Structural Formula and Chemical Identity
The definitive structure of the compound is crucial for understanding its reactivity.
-
IUPAC Name: (2-chloro-4-methylphenyl)hydrazine;hydrochloride[1][2]
-
SMILES: CC1=CC(=C(C=C1)NN)Cl.Cl[1]
Caption: General workflow for the synthesis of 2-Chloro-4-methylphenylhydrazine HCl.
Causality of Experimental Choices
-
Low Temperature (-5 to 0 °C) for Diazotization: Diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions. Maintaining a low temperature is critical for maximizing the yield of the diazonium intermediate and ensuring the safety of the procedure.
-
Acidic Medium (HCl): The reaction is performed in a strong acid for two primary reasons. First, it protonates the sodium nitrite to form the reactive nitrous acid (HNO₂) in situ. Second, it stabilizes the resulting diazonium salt.
-
Tin(II) Chloride (SnCl₂) as Reductant: SnCl₂ is a classic, reliable, and cost-effective reducing agent for diazonium salts. It provides the necessary electrons to reduce the -N₂⁺ group to the -NH-NH₂ group. The reaction is typically robust and proceeds to completion, with the desired hydrazine hydrochloride precipitating out of the acidic aqueous solution, which simplifies isolation.
Applications in Drug Development
Substituted phenylhydrazines are cornerstone reagents for the synthesis of indole-containing compounds via the Fischer indole synthesis . [3][4]This reaction is one of the oldest and most dependable methods for creating the indole core, a privileged scaffold found in a vast number of pharmaceuticals and natural products. [5][6][7]
The Fischer Indole Synthesis
The core transformation involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. [3]The reaction proceeds through a hydrazone intermediate, which undergoes a-[8][8]sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. [4] The use of this compound allows for the synthesis of indoles with a specific substitution pattern: a chlorine atom at the 7-position and a methyl group at the 5-position of the resulting indole ring. This precise placement of functional groups is a key strategy in drug design to modulate a molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and bioavailability.
While specific drugs derived directly from this exact starting material are proprietary, this chemical is a key intermediate for creating libraries of 5-methyl-7-chloro-indole derivatives for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes.
Experimental Protocols
The following protocol is a self-validating system for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from 2-chloro-4-methylaniline.
Materials:
-
2-chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-chloro-4-methylaniline (1 equivalent) with a 6 M solution of hydrochloric acid.
-
Cooling: Cool the resulting slurry to -5 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.
-
Diazotization: Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.
-
Stirring: After the addition is complete, stir the mixture for an additional 30-60 minutes at -5 to 0 °C to ensure complete formation of the diazonium salt. [9]5. Preparation of Reductant: In a separate beaker, dissolve tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Reduction: Add the cold tin(II) chloride solution dropwise to the diazonium salt suspension. A precipitate will begin to form.
-
Warming and Isolation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. [9]8. Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials or soluble byproducts.
-
Drying: Dry the product under vacuum to yield this compound as a solid. The product is often used directly in the next step (e.g., Fischer indole synthesis) without further purification. [9]
Safety and Handling
This compound is an irritant and should be handled with caution in a well-ventilated fume hood. [10]Adherence to standard laboratory safety protocols is mandatory.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity / Irritation | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling & Storage | Hygroscopic. Light sensitive. | P405: Store locked up.Store in a dry, ventilated, and dark place between 2-8°C. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If necessary, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a pivotal chemical intermediate, primarily valued for its role in the Fischer indole synthesis. Its specific substitution pattern enables the targeted design of 5-methyl-7-chloro-indoles, a scaffold of significant interest in modern drug discovery. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylphenylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4-methylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical industry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical process parameters. We will explore the foundational two-step synthesis involving diazotization and reduction, compare various reducing agents, and discuss the synthesis of the requisite starting material. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction and Strategic Importance
This compound (C₇H₁₀Cl₂N₂) is an organic salt belonging to the hydrazine derivative class.[1][2][3] Its molecular structure, featuring a substituted phenyl ring attached to a hydrazine moiety, makes it a versatile building block in organic synthesis. This compound is of particular interest in medicinal chemistry, where it serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably indole derivatives, which are core structures in numerous active pharmaceutical ingredients (APIs).[4][5][6] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent reactions.[3]
The primary industrial synthesis of arylhydrazines, including the title compound, has long relied on a classical and well-established chemical transformation: the diazotization of a primary aromatic amine followed by a reduction step. This guide will meticulously detail this primary pathway, offering both mechanistic insights and practical, field-proven protocols.
The Core Synthesis Pathway: From Amine to Hydrazine
The most direct and widely adopted route for preparing this compound begins with the starting material, 2-Chloro-4-methylaniline. The synthesis is a two-stage process:
-
Diazotization: Conversion of the primary amine (2-Chloro-4-methylaniline) into a diazonium salt.
-
Reduction: Reduction of the intermediate diazonium salt to the corresponding hydrazine, followed by isolation as the hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Step 1: Diazotization of 2-Chloro-4-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[7][8] This reaction is fundamental in aromatic chemistry and must be performed under carefully controlled, low-temperature conditions (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[7][9]
Mechanism Insight: The reaction proceeds via the formation of the nitrosyl cation (N≡O⁺) from nitrous acid in the acidic medium. The amine's nucleophilic nitrogen atom then attacks the nitrosyl cation, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion (Ar-N₂⁺) is formed. The presence of excess hydrochloric acid provides the chloride counter-ion.
Caption: The mechanism of aniline diazotization.
Experimental Protocol: Diazotization
-
Preparation: In a jacketed reaction vessel equipped with a mechanical stirrer and a thermometer, charge 2-Chloro-4-methylaniline (1.0 mole equivalent).
-
Acidification: Add concentrated hydrochloric acid (approx. 3.0 mole equivalents) diluted with water. Cool the resulting slurry to 0–5 °C using a circulating chiller.[9][10]
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 mole equivalents) in deionized water. Add this solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C.[7][11] The rate of addition is critical to control the exotherm and prevent decomposition.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0–5 °C.[11] A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn blue). If necessary, the excess can be quenched with a small amount of urea or sulfamic acid. The resulting solution of 2-chloro-4-methylbenzenediazonium chloride is used immediately in the next step.
Step 2: Reduction of the Diazonium Salt
The reduction of the diazonium salt to the corresponding hydrazine is the core transformation. The choice of reducing agent is a critical decision based on factors such as cost, yield, purity requirements, and environmental considerations.
Comparative Analysis of Reducing Agents
| Reducing Agent | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂) | High yields, well-established method. | Generates tin-based waste, which can be toxic and difficult to remove completely from the product.[12][13] |
| Sodium Sulfite (Na₂SO₃) | Cost-effective, widely used industrially.[14] | Often requires careful pH control and heating; can sometimes lead to side products.[14] |
| Sodium Metabisulfite (Na₂S₂O₅) | Effective and readily available.[15][16] | Similar considerations to sodium sulfite. |
| Ascorbic Acid (Vitamin C) | "Green" chemistry approach, avoids heavy metals, entirely aqueous process.[12][13] | May be more expensive than traditional reagents. |
Experimental Protocol: Reduction using Tin(II) Chloride
This method is a classic and reliable laboratory procedure.
-
Reductant Preparation: In a separate vessel, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 2.2 mole equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.[11]
-
Reduction: Slowly add the cold diazonium salt solution prepared in Step 1 to the stirred tin(II) chloride solution.[11] Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, during which time the hydrazine hydrochloride salt will precipitate.[11]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the filter cake with cold, concentrated hydrochloric acid to remove residual tin salts, followed by a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove organic impurities.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40–50 °C) to yield this compound as a solid.
Experimental Protocol: Reduction using Sodium Sulfite
This method is common in larger-scale preparations.[14]
-
Reductant Preparation: Prepare a solution of sodium sulfite (approx. 3.0 mole equivalents) in water and cool it to 5-10 °C.[10][14]
-
Addition: Add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature and stirring vigorously.[14]
-
Heating/Hydrolysis: The resulting mixture is then carefully heated to 60-80 °C.[10][17] After a period of heating, the solution is acidified with concentrated hydrochloric acid and heating is continued for several hours to complete the hydrolysis and formation of the hydrazine hydrochloride.[14][17]
-
Isolation: Upon cooling, the this compound precipitates from the acidic solution. The solid is collected by filtration.[10]
-
Purification & Drying: The product is washed with cold water and dried under vacuum.[10]
Synthesis of the Starting Material: 2-Chloro-4-methylaniline
A comprehensive guide necessitates a brief discussion on the synthesis of the key starting material, 2-Chloro-4-methylaniline. A common industrial route involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene.[18]
Caption: Synthesis of the precursor 2-Chloro-4-methylaniline.
Alternatively, direct chlorination of 2-methylaniline can be employed, though this can lead to issues with regioselectivity, producing a mixture of isomers that require purification.[19]
Protocol Outline: Hydrogenation of 2-chloro-4-nitrotoluene
-
A solution of 2-chloro-4-nitrotoluene in a suitable solvent (e.g., ethanol) is charged into a hydrogenation reactor.
-
A palladium-on-carbon (Pd/C) catalyst is added.[18]
-
The reactor is purged with nitrogen and then pressurized with hydrogen gas.[9]
-
The reaction is stirred at a specific temperature and pressure until hydrogen uptake ceases.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 2-Chloro-4-methylaniline, which can be purified by distillation.
Safety, Handling, and Process Considerations
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive. They should always be generated in situ in a cold solution and used immediately without isolation.[13]
-
Hydrazine Derivatives: Hydrazines and their derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3]
-
Temperature Control: Strict temperature control during the diazotization step is the most critical parameter for ensuring a high yield and preventing the formation of phenolic byproducts from the decomposition of the diazonium salt.
-
Purification: The final product can be purified by recrystallization from water or an alcohol/water mixture.[14] The hydrochloride salt is typically a stable, crystalline solid.[14]
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental reactions of aromatic chemistry. The pathway involving the diazotization of 2-Chloro-4-methylaniline followed by reduction is both efficient and scalable. While traditional reducing agents like tin(II) chloride and sodium sulfite are effective, modern, greener alternatives such as ascorbic acid are gaining traction for their environmental benefits.[12][13] A thorough understanding of the reaction mechanisms, strict control over experimental conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable pharmaceutical intermediate.
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ACS Publications. (2020, February 21). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones | ACS Omega. Available from: [Link]
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MySkinRecipes. (2-Chloro-4-methylphenyl)hydrazine hydrochloride. Available from: [Link]
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ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Methylphenyl Hydrazine Hydrochloride: Properties, Applications, and Market Insights. Available from: [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Solubility of 2-Chloro-4-methylphenylhydrazine hydrochloride in various organic solvents.
An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 227958-97-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility. We will explore its physicochemical properties, predict its behavior in various organic solvent classes based on molecular structure, and provide robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended to equip researchers, process chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
This compound is a substituted arylhydrazine derivative frequently employed in the synthesis of heterocyclic compounds, notably indole rings via the Fischer indole synthesis. Its utility as a precursor for pharmacologically active molecules makes a thorough understanding of its physical properties, particularly solubility, a critical prerequisite for reaction optimization, process scale-up, and purification strategy development.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | White or slightly yellow crystalline solid | [2] |
| Melting Point | 165-170 °C | [2] |
| Structure |
The molecule's structure is amphiphilic, containing a largely non-polar substituted benzene ring and a highly polar, ionic hydrazine hydrochloride group (-NHNH₃⁺Cl⁻). This duality is the primary determinant of its solubility behavior.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[3] This principle is based on the intermolecular forces between the solute and solvent. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Molecular Structure and Polarity Analysis
The this compound molecule can be dissected into two key regions influencing its solubility:
-
Non-Polar Region: The 2-chloro-4-methylphenyl ring is hydrophobic. The methyl group is non-polar, and while the chlorine atom adds some polarity, the overall character of the ring is lipophilic. This region favors interactions with non-polar or weakly polar organic solvents through van der Waals forces.
-
Polar/Ionic Region: The hydrazine hydrochloride moiety is the dominant contributor to the compound's polarity. It is an ionic salt capable of strong ion-dipole interactions and can act as a hydrogen bond donor. This region will have a strong affinity for polar solvents, especially those capable of hydrogen bonding (protic solvents).
Given the presence of the ionic hydrochloride group, it is predicted that the compound will exhibit its highest solubility in polar protic solvents and will be significantly less soluble in non-polar, aprotic solvents.
Classification of Common Organic Solvents
To rationally select solvents for screening, it is essential to classify them based on their polarity and hydrogen bonding capability.
| Class | Sub-Class | Example Solvents | Primary Intermolecular Forces | Predicted Solubility |
| Polar | Protic | Methanol, Ethanol, Water | H-Bonding, Dipole-Dipole | High |
| Aprotic | DMSO, Acetonitrile, DMF | Dipole-Dipole | Moderate to High | |
| Non-Polar | Aprotic | Toluene, Hexane, Diethyl Ether | Van der Waals (Dispersion) | Low to Insoluble |
Known Solubility Profile
A thorough review of chemical databases and literature reveals a scarcity of precise quantitative solubility data for this compound. The available information is primarily qualitative.
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |
| Ethanol | Protic Polar | Data not available | Soluble | [2] |
| Diethyl Ether | Non-Polar Aprotic | Data not available | Soluble | [2] |
| Water | Protic Polar | Data not available | Slightly Soluble | [2] |
Note: The reported solubility in diethyl ether is somewhat anomalous given its non-polar nature and may warrant experimental verification. It could suggest that at low concentrations, solubility is achievable, or it may refer to the free base form of the compound.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is paramount for any practical application. The following section provides detailed, validated protocols for assessing solubility.
Essential Laboratory Safety
This compound and its analogues are hazardous materials. Adherence to safety protocols is mandatory.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[5]
-
Hazards: The compound is harmful if swallowed or in contact with skin.[6] It can cause skin and eye irritation.[2]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[4] The material is noted to be hygroscopic, so storage under an inert atmosphere is recommended.[2]
Experimental Workflow Overview
The logical flow for determining solubility involves a preliminary qualitative assessment followed by a rigorous quantitative measurement for promising solvent systems.
Caption: Workflow for solubility determination.
Protocol 1: Qualitative Solubility Assessment
This rapid method provides a binary (soluble/insoluble) or semi-quantitative result, ideal for screening a wide range of solvents.
Objective: To quickly assess if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a defined concentration.
Methodology:
-
Preparation: Add approximately 2-5 mg of this compound to a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.[7][8]
-
Mixing: Cap the vial and vortex or shake vigorously for 30-60 seconds.[9]
-
Observation: Allow the vial to stand for 1-2 minutes and observe. Visually inspect for any undissolved solid particles against a contrasting background.
-
Classification:
-
Soluble: No solid particles are visible; the solution is clear.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
Protocol 2: Quantitative Determination via Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To obtain a precise, reproducible measurement of a compound's solubility in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (ensure solid material will remain after equilibrium is reached).
-
Solvent Addition: Accurately pipette a known volume of the solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Causality: This extended equilibration period is crucial to ensure the system reaches a true thermodynamic minimum, providing the most accurate and stable solubility value, distinct from potentially higher, less stable kinetic solubility measurements.[10]
-
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Trustworthiness: To avoid transferring any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires a calibration curve generated from standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and no interfering species are present. Also requires a calibration curve.
-
Gravimetric Analysis: The solvent from a known volume of the supernatant is carefully evaporated, and the remaining solid residue is weighed. This method is less sensitive but can be effective for high solubility values.
-
-
Calculation: Calculate the original concentration in the saturated solution, expressing the result in units such as mg/mL, g/100 mL, or mol/L.
Conclusion
While published quantitative data on the solubility of this compound is limited, a strong predictive framework can be established based on its amphiphilic molecular structure. The presence of the ionic hydrazine hydrochloride group suggests high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents. For process development and research applications, it is imperative that this predicted behavior is confirmed experimentally. The qualitative screening and quantitative shake-flask protocols detailed in this guide provide a reliable and robust pathway for generating the precise solubility data required for optimizing chemical syntheses, purifications, and formulations.
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An In-Depth Technical Guide to the Core Reactions and Mechanisms of 2-Chloro-4-methylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylphenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the phenyl ring, offers a valuable building block for creating diverse molecular architectures with potential biological activity. This guide provides a comprehensive overview of the key reactions and mechanisms involving this versatile reagent, with a focus on its application in the synthesis of indoles and related heterocyclic systems. As a Senior Application Scientist, this document is designed to provide not only procedural details but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | |
| Molecular Weight | 193.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and various organic solvents |
Safety and Handling: [1]
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is aerosolized, a respirator may be necessary.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Core Reactions and Mechanisms
The hydrazine moiety in this compound is the focal point of its reactivity, enabling its participation in a variety of powerful synthetic transformations. The most notable of these are the Fischer indole synthesis and the Japp-Klingemann reaction.
The Fischer Indole Synthesis: A Gateway to Substituted Indoles
The Fischer indole synthesis is a classic and highly versatile acid-catalyzed reaction that constructs the indole ring system from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[2] This reaction is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and natural products.[3]
Mechanism:
The mechanism of the Fischer indole synthesis is a well-established, multi-step process:[2]
-
Hydrazone Formation: The reaction initiates with the condensation of 2-Chloro-4-methylphenylhydrazine with a carbonyl compound to form the corresponding hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.
-
Tautomerization: The hydrazone undergoes tautomerization to form an enamine intermediate.
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step. This concerted pericyclic reaction forms a new carbon-carbon bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, and subsequent intramolecular cyclization occurs.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to afford the aromatic indole ring.
Experimental Protocol: One-Pot Synthesis of a Substituted Tetrahydrocarbazole
This protocol is adapted from a general procedure for the one-pot synthesis of carbazoles and serves as an illustrative example of a Fischer indole synthesis using a substituted phenylhydrazine hydrochloride.[4][5][6]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol) and cyclohexanone (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole.
Expected Outcome:
The reaction is expected to yield the corresponding 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole. The yield and purity will depend on the specific reaction conditions and purification. Similar reactions have been reported to proceed in good to excellent yields.[7]
The Japp-Klingemann Reaction: Synthesis of Hydrazones for Indole Synthesis
The Japp-Klingemann reaction is another powerful tool for the synthesis of hydrazones, which are key intermediates in the Fischer indole synthesis.[5] This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester to produce a hydrazone, with the elimination of a carboxyl or acyl group, respectively.[4]
Mechanism:
The mechanism of the Japp-Klingemann reaction involves the following steps:[4]
-
Diazotization: 2-Chloro-4-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt.
-
Enolate Formation: The β-keto ester is deprotonated by a base to form an enolate.
-
Azo Coupling: The enolate attacks the diazonium salt to form an azo compound.
-
Hydrolysis and Decarboxylation/Deacylation: The azo intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or deacylation (if starting from a β-keto ester) to yield the final hydrazone.
Experimental Protocol: Synthesis of a Hydrazone from a β-Keto Ester
This protocol is a general procedure for the Japp-Klingemann reaction and can be adapted for use with 2-Chloro-4-methylaniline.[8]
Materials:
-
2-Chloro-4-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate (or another β-keto ester)
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
Part A: Diazotization
-
In a flask, dissolve 2-Chloro-4-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Coupling Reaction
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude hydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
Application in Drug Development
The indole scaffold, readily accessible through the Fischer indole synthesis using precursors like this compound, is a privileged structure in medicinal chemistry. Many drugs and biologically active compounds feature a substituted indole core.
Antimigraine Agents (Triptans):
Other Therapeutic Areas:
The substituted indole and carbazole derivatives that can be synthesized from this compound are also of interest in other therapeutic areas. For instance, carbazole derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.
The structural motif of a chloro-methyl substituted aromatic ring linked to a nitrogen-containing heterocycle is found in various pharmacologically active molecules. For example, the drug Daridorexant, an orexin receptor antagonist for the treatment of insomnia, contains a 5-chloro-4-methyl-1H-benzimidazol-2-yl moiety.[9][10] While not a direct product of a Fischer indole synthesis with the title compound, the presence of this specific substitution pattern highlights its relevance in the design of bioactive molecules.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of substituted indoles and related heterocyclic compounds. The Fischer indole synthesis and the Japp-Klingemann reaction are the cornerstone transformations that leverage the reactivity of this compound. A thorough understanding of the mechanisms of these reactions, coupled with careful experimental execution and adherence to safety protocols, will enable researchers to effectively utilize this building block in the development of novel molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of the key reactions, mechanisms, and practical considerations for working with this compound, serving as a valuable resource for scientists in the field.
References
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Review of literature for 2-Chloro-4-methylphenylhydrazine hydrochloride.
An In-Depth Technical Guide to 2-Chloro-4-methylphenylhydrazine hydrochloride: Synthesis, Application, and Handling
Introduction
This compound is a substituted aromatic hydrazine of significant interest to the chemical and pharmaceutical industries.[1][2] As a key organic building block, its primary utility lies in its role as a precursor in the synthesis of complex heterocyclic structures, most notably in the Fischer indole synthesis.[3][4] The indole scaffold, which can be readily accessed using this reagent, is a privileged structure found in a vast array of natural products and pharmaceutically active compounds.[5][6] The specific substitution pattern of a chlorine atom at the 2-position and a methyl group at the 4-position provides a unique electronic and steric profile, enabling the synthesis of targeted indole derivatives with potential applications in drug discovery.[7][8]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, analytical characterization, synthesis, and core applications of this compound, with a particular focus on its application in the Fischer indole synthesis. Furthermore, it provides validated experimental protocols and critical safety information to ensure its effective and safe utilization in a laboratory setting.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The identity, purity, and stability of this compound must be rigorously confirmed before its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [9] |
| CAS Number | 227958-97-6; 90631-70-2 | [9][10] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [9] |
| Molecular Weight | 193.07 g/mol | [9] |
| Appearance | White to off-white crystalline solid | [11] |
| Boiling Point | 254 °C (for free base) | [10] |
| Density | 1.260 g/cm³ (for free base) | [10] |
Structural and Purity Confirmation
Confirmation of the chemical structure and assessment of purity are critical validation steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons, with chemical shifts and coupling patterns consistent with the 2-chloro-4-methyl substitution. ¹³C NMR will similarly show the expected number of carbon signals corresponding to the aromatic ring, the methyl group, and the carbon atom attached to the hydrazine moiety.[12][13]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[14] Characteristic absorption bands for N-H stretching of the hydrazine and hydrochloride salt, as well as C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring would be expected.
-
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern of the molecular ion peak will also be characteristic of a compound containing two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for determining the purity of the compound.[15] It effectively separates the target compound from starting materials, isomers (e.g., 3-chloro-4-methylphenylhydrazine), and other by-products.[16]
Experimental Protocol: Purity Analysis by RP-HPLC
-
Objective : To determine the purity of a this compound sample.
-
Instrumentation :
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm)[15]
-
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
-
Procedure :
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation : Prepare a sample solution of this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :[15]
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Gradient Program : Start with 30% B, increase linearly to 90% B over 20 minutes.
-
-
Analysis : Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak.
-
Synthesis of this compound
The most common and industrially scalable synthesis of arylhydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction.
-
Diazotization : 2-Chloro-4-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt.[17][18] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated HCl.[18] The tin(II) chloride reduces the diazonium group to the hydrazine, which precipitates from the acidic solution as the hydrochloride salt.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
-
Objective : To synthesize this compound from 2-Chloro-4-methylaniline.
-
Reagents :
-
2-Chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
-
Procedure :
-
Diazotization : a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-methylaniline (1 equiv.) in concentrated HCl (3 equiv.) and water. b. Cool the mixture to 0–5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.[17] d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.
-
Reduction : a. In a separate flask, prepare a solution of SnCl₂·2H₂O (2.5 equiv.) in concentrated HCl. Cool this solution in an ice bath. b. Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.[18] c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. A precipitate should form.
-
Isolation and Purification : a. Collect the solid precipitate by vacuum filtration. b. Wash the filter cake with a small amount of cold water or brine to remove inorganic salts. c. Dry the product under vacuum to yield this compound as a solid. d. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/ether mixture.
-
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile reaction for constructing the indole ring system.[5] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[19][20] this compound is an excellent substrate for this reaction, leading to the formation of 7-chloro-5-methyl-substituted indoles.
Reaction Mechanism
The mechanism is a multi-step process that requires careful control of conditions:[5][19]
-
Hydrazone Formation : The arylhydrazine reacts with the carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate. This is typically a condensation reaction and may occur in situ.
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement), which is the key bond-forming step. This breaks the N-N bond and forms a new C-C bond, resulting in a di-imine intermediate.
-
Aromatization and Cyclization : The di-imine rearomatizes, and the resulting intermediate undergoes an intramolecular cyclization, forming a five-membered ring.
-
Ammonia Elimination : Finally, a molecule of ammonia (NH₃) is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic indole ring.
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Considerations
-
Catalyst Choice : The reaction is acid-catalyzed. Both Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃·OEt₂) are effective.[5][20][21] The choice of acid can significantly impact the reaction yield and selectivity, often requiring empirical optimization for a specific substrate pair. Polyphosphoric acid (PPA) is often favored as it can act as both the catalyst and the solvent.
-
Solvent and Temperature : The reaction is typically performed at elevated temperatures. The choice of solvent depends on the substrates and the acid catalyst used. Acetic acid, ethanol, and toluene are common solvents.[21] Careful temperature control is crucial as side reactions can occur at excessively high temperatures.[21]
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-1,2,3,4-tetrahydrocarbazole
-
Objective : To demonstrate the Fischer indole synthesis using this compound and cyclohexanone.
-
Reagents :
-
This compound (1 equiv.)
-
Cyclohexanone (1.1 equiv.)
-
Glacial Acetic Acid (as solvent and catalyst)
-
-
Procedure :
-
In a round-bottom flask, suspend this compound in glacial acetic acid.
-
Add cyclohexanone to the suspension.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice water.
-
A solid product should precipitate. If not, neutralize the solution with a base (e.g., NaOH solution) to induce precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Safety, Handling, and Toxicology
Substituted hydrazines and their salts require careful handling due to their potential toxicity. Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard Information
| Hazard Statement | Classification | Precautionary Measures |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | P261, P280, P301+P312, P302+P352[22][23] |
| H315, H319 | Causes skin and serious eye irritation | P264, P305+P351+P338[23] |
| Suspected Carcinogen | Phenylhydrazine is a potential occupational carcinogen | P201, P202, P308+P313[24] |
Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[24][25]
-
Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[25][26]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22] The container should be protected from light.[24]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[27]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[22]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[22][24]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[27]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[24]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility is most pronounced in the Fischer indole synthesis, where it serves as a gateway to a wide range of 7-chloro-5-methyl-substituted indoles, which are important scaffolds in medicinal chemistry. A comprehensive understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables chemists to effectively leverage this building block for the development of novel molecules and potential therapeutic agents.
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Molbase. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. Available: [Link]
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National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 4357831, 2-Chloro-4-methylsulfonylphenylhydrazine. Available: [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available: [Link]
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Safety, handling, and storage precautions for 2-Chloro-4-methylphenylhydrazine hydrochloride.
An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Chloro-4-methylphenylhydrazine hydrochloride
Authored by: A Senior Application Scientist
Foreword: The following guide is intended for researchers, scientists, and drug development professionals who handle this compound. This document is a synthesis of established safety protocols and technical data, designed to provide a comprehensive understanding of the risks associated with this compound and the necessary precautions to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower users with the knowledge to make informed safety decisions.
Compound Profile and Hazard Identification
This compound (CAS No: 227958-97-6; Molecular Formula: C₇H₁₀Cl₂N₂) is a hydrazine derivative commonly used as a synthetic intermediate in pharmaceutical and chemical research.[1][2] While invaluable in many applications, its structural components—a chlorinated aromatic ring and a hydrazine moiety—necessitate a rigorous approach to safety.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the potential hazards. Understanding these classifications is the first step in a robust safety protocol.
Signal Word: Danger
Pictograms:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral, Dermal, Inhalation) | |
| Skin Irritation, Serious Eye Irritation, Respiratory Tract Irritation | |
| Potential for long-term health effects (e.g., carcinogenicity, mutagenicity - based on related compounds)[3] |
Hazard Statements (H-Statements): [3]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: The toxicity of this compound is significant. The hydrazine group is known for its reactivity and potential to interfere with biological processes. The chlorinated phenyl group can enhance its lipophilicity, potentially increasing its absorption through the skin. Therefore, minimizing all routes of exposure is critical.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to capture any dust or vapors at the source.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[4]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[5]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[6] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation. |
| Skin Protection | Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately upon contamination.[6] Lab Coat: A flame-resistant lab coat (e.g., Nomex) with full-length sleeves, fully buttoned.[6] Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[6] | Prevents dermal absorption, which is a significant route of exposure leading to systemic toxicity. Contaminated clothing must be removed immediately and decontaminated before reuse.[4] |
| Respiratory Protection | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[6][7] | Protects against inhalation of the toxic dust, which can cause respiratory irritation and systemic poisoning. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to prevent accidents and maintain the integrity of the compound.
Handling Workflow
The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements
Improper storage can lead to degradation of the compound and the creation of hazardous situations.
| Storage Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[4] Some suppliers recommend refrigerated storage at 4°C.[8] | Prevents thermal decomposition. |
| Atmosphere | For long-term storage, keeping under an inert atmosphere (e.g., nitrogen) is recommended.[8] | Hydrazine derivatives can be sensitive to oxidation. |
| Light | Protect from light.[8] | Prevents photochemical degradation. |
| Container | Keep in a tightly closed container.[4][5] | Prevents contamination and exposure to moisture and air. |
| Location | Store in a well-ventilated area, away from incompatible substances.[4] The storage area should be locked or accessible only to authorized personnel. | Prevents accidental mixing with incompatible chemicals and unauthorized access. |
Incompatible Materials: [9][10]
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Expert Insight: A common mistake is storing chemicals alphabetically without regard to compatibility. Storing this compound next to strong oxidizers, for example, could lead to a vigorous and dangerous reaction. Always use a compatibility chart for chemical storage.
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and correct response is crucial.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release Measures
For a small spill, follow these steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
Caption: A step-by-step protocol for responding to a spill of this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.[11] This includes contaminated PPE, absorbent materials from spills, and empty containers. Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Never dispose of this chemical down the drain.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][1]
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University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link][6]
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National Center for Biotechnology Information. (n.d.). (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. Retrieved from [Link][12]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link][13]
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Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link][14]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link][15]
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Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link][16]
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Australian Government Department of Health. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment. Retrieved from [Link][17]
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Methodological & Application
Detailed protocol for Fischer indole synthesis using 2-Chloro-4-methylphenylhydrazine hydrochloride.
Introduction: The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a powerful and versatile method for the construction of the indole nucleus.[1][2] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products. The reaction facilitates the conversion of arylhydrazines and their salts into indoles through an acid-catalyzed reaction with an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of 6-chloro-4-methyl-1H-indole from 2-chloro-4-methylphenylhydrazine hydrochloride, a substituted phenylhydrazine, showcasing the adaptability of this classic reaction for the preparation of functionalized indole derivatives.
The indole core is a privileged structure in medicinal chemistry, and the introduction of halogen and methyl substituents on the indole ring can significantly modulate the biological activity of the resulting compounds. The 6-chloro-4-methyl-1H-indole synthesized in this protocol serves as a valuable building block for the development of novel therapeutic agents.
Reaction Principle and Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone.[1] This intermediate then undergoes a cascade of reactions under acidic conditions, culminating in the formation of the indole ring.
The key mechanistic steps are as follows:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.
-
Tautomerization to Ene-hydrazine: The arylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, leading to a cyclic aminal.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under acidic conditions results in the formation of the stable, aromatic indole ring.[1][2]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indole
This protocol details the synthesis of 6-chloro-4-methyl-1H-indole from this compound and chloroacetone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Chloroacetone | ≥95% | Commercially Available | Lachrymatory, handle in a fume hood. |
| Acetic Acid | Glacial | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Sodium Bicarbonate | Saturated Aqueous Solution | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Sodium Sulfate | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer
-
Melting point apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 6-chloro-4-methyl-1H-indole.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and chloroacetone (1.1 eq) in glacial acetic acid (approximately 5-10 mL per gram of hydrazine).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-chloro-4-methyl-1H-indole as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Catalyst Choice: While acetic acid serves as both the solvent and catalyst in this protocol, other Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can also be employed.[2] The choice of catalyst can significantly impact the reaction rate and yield.
-
Reaction Temperature: The Fischer indole synthesis generally requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement. Insufficient heating may lead to incomplete reaction.
-
Purification: The crude product may contain unreacted starting materials or side products. Column chromatography is often necessary to obtain a highly pure product. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method.
-
Handling of Chloroacetone: Chloroacetone is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Data and Expected Results
The synthesis of 6-chloro-4-methyl-1H-indole is expected to proceed in moderate to good yields, depending on the reaction scale and optimization of conditions.
Table of Expected Spectroscopic Data for 6-Chloro-4-methyl-1H-indole:
| Analysis | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the indole N-H proton (typically broad), and a singlet for the methyl group protons around 2.4 ppm. |
| ¹³C NMR | Signals corresponding to the eight unique carbon atoms of the indole ring and the methyl group. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of 6-chloro-4-methyl-1H-indole (C₉H₈ClN). |
Conclusion
The Fischer indole synthesis remains a highly relevant and practical method for the preparation of a wide array of substituted indoles. This application note provides a detailed and reliable protocol for the synthesis of 6-chloro-4-methyl-1H-indole, a valuable building block in medicinal chemistry and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this classic reaction to access diverse and complex indole derivatives for their specific applications.
References
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Available at: [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]
-
Organic Chemistry Portal. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Available at: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Available at: [Link]
-
Organic Syntheses. REDUCTION OF ORGANIC HALIDES: chlorobenzene to benzene. Available at: [Link]
-
Scientific Research Publishing. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF 1,2,4-TRIAZOLO[4,3-a]PYRIDINES: 3-(2-CHLOROPHENYL)-[1][2][4]TRIAZOLO[4,3-a]PYRIDINE. Available at: [Link]
- Google Patents. Processes for production of indole compounds.
- Google Patents. Process for the manufacture of an indolinone derivative.
-
Sciencemadness Discussion Board. Simple preparation of chloroacetone - an essay. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
Sources
Application Notes and Protocols for the Use of 2-Chloro-4-methylphenylhydrazine hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique aromatic and heterocyclic nature allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The Fischer indole synthesis, a classic and versatile reaction, remains a cornerstone for the construction of these vital indole frameworks from arylhydrazines and carbonyl compounds.[2][3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS: 227958-97-6) as a key starting material for the synthesis of valuable pharmaceutical intermediates. Specifically, we will focus on the synthesis of 7-chloro-5-methyl-1H-indole-2-carboxylic acid , a highly functionalized indole derivative with significant potential as a building block in the development of novel therapeutics, such as kinase inhibitors.[5][6][7]
Core Chemistry: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through the formation of a phenylhydrazone intermediate from an arylhydrazine and an aldehyde or ketone. This intermediate then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[2][3][4] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][4][6]
In the context of this application note, this compound serves as the substituted phenylhydrazine, and pyruvic acid is the carbonyl compound of choice, leading to the formation of an indole-2-carboxylic acid derivative.
Featured Application: Synthesis of 7-Chloro-5-methyl-1H-indole-2-carboxylic acid
7-Chloro-5-methyl-1H-indole-2-carboxylic acid is a valuable intermediate in pharmaceutical synthesis. The strategic placement of the chloro and methyl groups on the indole ring provides handles for further chemical modification and can significantly influence the biological activity of the final drug molecule. This intermediate can be efficiently synthesized from this compound and pyruvic acid via the Fischer indole synthesis.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 7-Chloro-5-methyl-1H-indole-2-carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-5-methyl-1H-indole-2-carboxylic acid
This protocol outlines a representative procedure for the synthesis of 7-chloro-5-methyl-1H-indole-2-carboxylic acid from this compound and pyruvic acid.
Materials:
-
This compound
-
Pyruvic acid
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (optional, as catalyst)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 equivalent).
-
Solvent and Reactant Addition: Add glacial acetic acid to the flask to dissolve the starting material. To this solution, add pyruvic acid (1.1 equivalents).
-
Acid Catalyst (Optional): For reactions that may be sluggish, a catalytic amount of concentrated hydrochloric acid can be carefully added.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-120 °C) with vigorous stirring.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 7-chloro-5-methyl-1H-indole-2-carboxylic acid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >98% (after recrystallization) |
| Melting Point | Specific to the compound |
Safety and Handling Precautions
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[9]
-
Precautionary Statements: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
In case of exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
For detailed safety information, always consult the latest Safety Data Sheet (SDS) for the specific chemical.[2][10]
Workflow Diagram
References
- 1. Sciencemadness Discussion Board - Indole Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer | MDPI [mdpi.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. aksci.com [aksci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-4-methylphenylhydrazine Hydrochloride
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Introduction: The Strategic Importance of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Heterocyclic Chemistry
This compound serves as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its substituted phenyl ring provides a synthetically versatile scaffold, allowing for the strategic introduction of chloro and methyl groups onto the final heterocyclic framework. These substituents are known to significantly influence the physicochemical and pharmacological properties of the resulting molecules, such as lipophilicity, metabolic stability, and receptor binding affinity. This makes this compound a reagent of high interest for researchers in medicinal chemistry and drug discovery.
The primary application of this hydrazine derivative lies in its role as a key precursor for the construction of indole and pyrazole ring systems. These heterocyclic motifs are privileged structures, frequently found in a multitude of biologically active natural products and synthetic pharmaceuticals. The famed Fischer indole synthesis, a robust and widely utilized method, directly employs phenylhydrazine derivatives to forge the indole core. Similarly, condensation reactions with 1,3-dicarbonyl compounds or their equivalents provide a classical and efficient route to pyrazole derivatives. This guide will provide detailed insights and protocols for leveraging this compound in the development of these important classes of heterocyclic compounds.
Core Synthetic Strategies and Mechanistic Considerations
The utility of this compound is primarily demonstrated through two powerful cyclization strategies: the Fischer Indole Synthesis and pyrazole synthesis via cyclocondensation. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.
Fischer Indole Synthesis: Crafting the Indole Nucleus
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.
Mechanism:
The generally accepted mechanism proceeds through several key steps:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of 2-Chloro-4-methylphenylhydrazine with a suitable aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') form.
-
-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a-sigmatropic rearrangement, a critical C-C bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. The electronic nature of the substituents on the phenylhydrazine ring can influence the reaction's efficiency.
Figure 1: General workflow for the Fischer Indole Synthesis.
Pyrazole Synthesis: A Gateway to Bioactive Molecules
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The most common and straightforward synthesis of pyrazoles involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.
Mechanism:
The reaction typically proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.
Application Notes and Protocols for the Synthesis of Substituted Indoles from 2-Chloro-4-methylphenylhydrazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in medicinal chemistry. The Fischer indole synthesis, a classic name reaction discovered by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for the construction of the indole ring system.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a direct and efficient route to a diverse range of substituted indoles.[1][2]
This guide provides a detailed, step-by-step protocol for the synthesis of substituted indoles utilizing 2-chloro-4-methylphenylhydrazine hydrochloride as the starting material. The presence of the chloro and methyl substituents on the phenylhydrazine ring influences the reactivity and can be strategically employed to generate specific indole isomers with potential applications in drug discovery and materials science. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, providing expert insights into the rationale behind experimental choices and offering protocols for the synthesis of various substituted indoles.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a powerful acid-catalyzed reaction that proceeds through a series of well-defined steps.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential outcomes. The generally accepted mechanism involves the following key transformations:
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine (in this case, 2-chloro-4-methylphenylhydrazine) with a ketone or aldehyde to form a phenylhydrazone intermediate. This is a reversible reaction, and the equilibrium is typically driven forward by the removal of water.
-
Tautomerization: The phenylhydrazone then undergoes tautomerization to its enamine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: The enamine intermediate, under acidic conditions, undergoes a[1][1]-sigmatropic rearrangement, which is the core bond-forming step of the synthesis. This rearrangement results in the formation of a new carbon-carbon bond and the cleavage of the N-N bond of the hydrazine.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
The substituents on the phenylhydrazine ring can influence the rate and regioselectivity of the reaction. The electron-donating methyl group and the electron-withdrawing chloro group on the 2-chloro-4-methylphenylhydrazine will affect the electron density of the aromatic ring and, consequently, the ease of the[1][1]-sigmatropic rearrangement.
Visualizing the Pathway: The Fischer Indole Synthesis Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the synthesis of various substituted indoles from this compound. These can be performed as a one-pot synthesis, where the intermediate hydrazone is not isolated, simplifying the overall process.
Protocol 1: Synthesis of 6-Chloro-2,4-dimethyl-1H-indole
This protocol details the synthesis of a simple, yet valuable, dimethyl-substituted indole using acetone as the carbonyl component.
Materials and Reagents:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by acetone (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-chloro-2,4-dimethyl-1H-indole.
Protocol 2: Synthesis of 6-Chloro-4-methyl-1H-indole-2-carboxylic acid
This protocol outlines the synthesis of an indole-2-carboxylic acid derivative, a versatile intermediate for further functionalization, using pyruvic acid as the carbonyl partner.
Materials and Reagents:
-
This compound
-
Pyruvic acid
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Sodium Bicarbonate
-
Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Buchner funnel and flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to 80-90 °C.
-
Reagent Addition: To the heated PPA, add a mixture of this compound (1.0 eq) and pyruvic acid (1.1 eq) portion-wise, ensuring the temperature does not exceed 100 °C.
-
Reaction: Stir the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully pour the hot reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Precipitation: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is around 6-7. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-chloro-4-methyl-1H-indole-2-carboxylic acid.
Visualizing the Workflow: A Generalized One-Pot Synthesis
Caption: A generalized workflow for the one-pot Fischer indole synthesis.
Data Presentation: Synthesis of Various Substituted Indoles
The following table summarizes the synthesis of a variety of substituted indoles from this compound using different carbonyl compounds. The reaction conditions are based on established Fischer indole synthesis protocols and analogous reactions with similar substrates.
| Entry | Carbonyl Compound | Product | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 6-Chloro-2,4-dimethyl-1H-indole | Acetic Acid / Ethanol | Reflux | 3 | ~75 |
| 2 | Propiophenone | 6-Chloro-4-methyl-2-phenyl-3-methyl-1H-indole | Polyphosphoric Acid | 100-120 | 2 | ~80 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-8-chloro-6-methylcarbazole | Acetic Acid | Reflux | 4 | ~85 |
| 4 | Pyruvic Acid | 6-Chloro-4-methyl-1H-indole-2-carboxylic acid | Polyphosphoric Acid | 90-100 | 1.5 | ~70 |
| 5 | Levulinic Acid | 2-(6-Chloro-4-methyl-1H-indol-3-yl)acetic acid | Acetic Acid / HCl | Reflux | 5 | ~65 |
Note: The yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Trustworthiness and Self-Validation
The protocols described herein are based on the well-established and extensively documented Fischer indole synthesis.[1][2][3] The reliability of this method is underscored by its widespread use in both academic and industrial settings for over a century. To ensure the successful synthesis and validation of the final products, the following practices are recommended:
-
Monitoring the Reaction: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
-
Spectroscopic Characterization: The identity and purity of the synthesized indoles should be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic signals of the indole ring protons and carbons, along with the signals corresponding to the specific substituents, will provide unambiguous structural confirmation.
-
Melting Point Analysis: For solid products, determining the melting point and comparing it with literature values (if available) can serve as a preliminary assessment of purity.
Expertise and Experience: Navigating the Fischer Indole Synthesis
As with any chemical synthesis, practical experience reveals nuances that can significantly impact the outcome. Here are some field-proven insights for the successful synthesis of substituted indoles from this compound:
-
Choice of Acid Catalyst: The choice of acid catalyst is critical and can influence the reaction rate and yield.[4] For simple ketones and aldehydes, Brønsted acids like acetic acid or a mixture of acetic acid and a stronger acid like HCl are often sufficient. For less reactive carbonyl compounds or to drive the reaction to completion, stronger Lewis acids like zinc chloride or dehydrating agents like polyphosphoric acid (PPA) are preferred. PPA is particularly effective as it acts as both a catalyst and a solvent.
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, the formation of two regioisomeric indoles is possible. The regioselectivity is influenced by the steric and electronic nature of the ketone and the reaction conditions.[5] Generally, cyclization tends to occur at the less sterically hindered α-carbon of the ketone. However, the acidity of the medium can also play a role, with stronger acids sometimes favoring the formation of the thermodynamically more stable indole isomer.
-
One-Pot vs. Two-Step Procedure: While the one-pot procedure is more efficient, isolating the intermediate hydrazone can be advantageous in certain cases, especially if the hydrazone is a stable, crystalline solid that can be purified before the cyclization step. This can lead to a cleaner final product.
-
Work-up and Purification: Indoles are generally stable compounds, but some can be sensitive to strong acids or prolonged heating. A careful work-up, including neutralization of the acid catalyst, is important. Purification by column chromatography is often necessary to remove unreacted starting materials and any byproducts.
By carefully considering these factors and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a wide range of substituted indoles from this compound, paving the way for further exploration of their chemical and biological properties.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
-
Heravi, M. M.; et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv., 2017 , 7, 53575-53607. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S.; et al. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Zolfigol, M. A.; et al. A new insight into the synthesis of 3H-indoles (indolenines) using citric acid as a bio-organocatalyst under solvent-free conditions. Scientia Iranica, 2014 , 21, 2045-2053. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Experimental setup and conditions for reactions with 2-Chloro-4-methylphenylhydrazine hydrochloride.
Introduction: The Versatility of a Substituted Hydrazine in Heterocyclic Synthesis
2-Chloro-4-methylphenylhydrazine hydrochloride is a valuable reagent in organic synthesis, primarily serving as a precursor for the construction of complex heterocyclic scaffolds. Its utility is rooted in the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring introduces specific electronic and steric properties that can be strategically exploited to influence reaction pathways and outcomes.[1] This document provides detailed experimental protocols for two key transformations involving this versatile building block: the Fischer indole synthesis and the Japp-Klingemann reaction for the synthesis of hydrazones, which are themselves precursors to indoles and pyrazoles. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[2][3][4][5]
Safety and Handling Precautions
As with all hydrazine derivatives, this compound and its parent free base should be handled with care due to potential toxicity. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.
Core Applications and Synthetic Protocols
The primary applications of this compound lie in the synthesis of substituted indoles and pyrazoles, two classes of heterocycles with profound importance in medicinal chemistry.
The Fischer Indole Synthesis: Crafting the Indole Nucleus
The Fischer indole synthesis is a robust and widely utilized method for constructing the indole ring system.[1][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed in situ from this compound and a suitable aldehyde or ketone.[8][9] The chloro and methyl substituents on the phenyl ring can influence the regioselectivity of the cyclization with unsymmetrical ketones.
The reaction proceeds via the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. Under acidic conditions, this intermediate undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[6][7][8][10][11]
Protocol 1: One-Pot Synthesis of 6-Chloro-4-methyl-2-phenylindole
This protocol details the direct reaction of this compound with acetophenone to yield the corresponding substituted indole.
Materials:
-
This compound
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetophenone (1.1 eq), and a suitable acid catalyst. For a robust reaction, polyphosphoric acid (PPA) can be used as both the catalyst and solvent. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) in a high-boiling solvent such as ethanol can be employed.[8]
-
Reaction Conditions: Heat the reaction mixture with stirring. If using PPA, a temperature of 100-120°C is typically sufficient.[12] For ZnCl₂ in ethanol, reflux temperatures are appropriate.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[9] A suitable eluent system would be a mixture of hexanes and ethyl acetate. Spot the starting materials and the reaction mixture on a TLC plate to observe the disappearance of the starting materials and the appearance of the product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring the mixture into ice-cold water with vigorous stirring.[12] If ZnCl₂ was used, dilute the reaction mixture with water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 6-Chloro-4-methyl-2-phenylindole.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Acetophenone |
| Catalyst | Polyphosphoric Acid |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours (TLC monitored) |
| Expected Product | 6-Chloro-4-methyl-2-phenylindole |
Visualization of the Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
The Japp-Klingemann Reaction: A Gateway to Hydrazones and Pyrazoles
The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[13][14][15][16] The resulting hydrazones are versatile intermediates that can be subsequently cyclized to form indoles (via the Fischer indole synthesis) or pyrazoles.[15]
The reaction begins with the diazotization of an aniline (in this case, derived from this compound) to form a diazonium salt. This electrophilic species then couples with the enolate of a β-dicarbonyl compound. Subsequent hydrolysis or decarboxylation leads to the formation of the stable hydrazone.[13][15]
Protocol 2: Synthesis of a Substituted Hydrazone via the Japp-Klingemann Reaction
This protocol outlines the synthesis of a hydrazone from this compound and ethyl acetoacetate.
Materials:
-
2-Chloro-4-methylaniline (can be generated from the hydrochloride salt with a base)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Ice
Instrumentation:
-
Beakers and flasks
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Experimental Procedure:
Part A: Diazotization of 2-Chloro-4-methylaniline
-
In a beaker, dissolve 2-Chloro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
Part B: Coupling Reaction
-
In a separate, larger flask, dissolve ethyl acetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Cool this solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.
Part C: Work-up and Isolation
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude hydrazone is collected by filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol.
Data Presentation:
| Parameter | Value |
| Reactant 1 | 2-Chloro-4-methylaniline |
| Reagent 1 | Sodium Nitrite |
| Reactant 2 | Ethyl acetoacetate |
| Base | Sodium Acetate |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Expected Product | Ethyl 2-(2-(2-chloro-4-methylphenyl)hydrazono)-3-oxobutanoate |
Visualization of the Japp-Klingemann Reaction Mechanism
Caption: Mechanism of the Japp-Klingemann Reaction.
Analytical Characterization of Products
The successful synthesis of the target indoles or pyrazoles should be confirmed by a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring and its substituents provide definitive structural information.[17][18][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For indoles, the N-H stretch is a characteristic peak.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound.[20]
Conclusion
This compound is a readily accessible and highly useful starting material for the synthesis of substituted indoles and pyrazoles. The protocols outlined in this document provide a robust framework for researchers to utilize this reagent in the construction of these important heterocyclic systems. By carefully controlling the reaction conditions and monitoring the reaction progress, high yields of the desired products can be achieved. The successful synthesis and characterization of these compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery programs.
References
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- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
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Analytical methods for monitoring the progress of reactions involving 2-Chloro-4-methylphenylhydrazine hydrochloride.
An Application Guide to the Analytical Monitoring of Reactions Involving 2-Chloro-4-methylphenylhydrazine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and protocols for monitoring the progress of chemical reactions involving this compound. As a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring precise reaction control through robust analytical monitoring is paramount. This document is designed for researchers, process chemists, and quality control analysts, offering a comparative overview of suitable analytical techniques, from rapid qualitative assessments to rigorous quantitative analyses. The methodologies detailed herein are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction: The Imperative for Reaction Monitoring
This compound is a substituted hydrazine derivative frequently employed in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis. The progress of reactions utilizing this starting material must be meticulously monitored for several critical reasons:
-
Reaction Endpoint Determination: Accurately identifying the point of complete consumption of the starting material prevents unnecessary heating or extended reaction times, which can lead to the formation of impurities and degradation products.
-
Impurity Profiling: Monitoring allows for the detection of side-product formation in real-time, providing opportunities to adjust reaction conditions to optimize yield and purity.
-
Kinetic Analysis: Understanding the reaction rate is crucial for process scale-up and optimization, ensuring consistent and safe manufacturing operations.
-
Safety: Hydrazine derivatives can be toxic and unstable.[1] Efficiently monitoring their consumption is a key aspect of laboratory and process safety.
This guide explores the principles and practical application of several analytical techniques, providing a framework for selecting the most appropriate method based on the specific reaction, available instrumentation, and the analytical objective.
Strategic Selection of Analytical Methods
The choice of an analytical technique is not arbitrary; it is dictated by the specific information required. A multi-tiered approach is often most effective, beginning with rapid, simple methods and progressing to more complex, quantitative techniques as needed.
Caption: Workflow for selecting an appropriate analytical method.
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress due to its simplicity, speed, and low cost.[2] It provides an immediate visual representation of the consumption of starting materials and the formation of products.[3]
Principle and Causality
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase (the eluent).[2] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while non-polar compounds travel further. In a typical reaction, the product will have a different polarity than the starting material, resulting in distinct spots on the TLC plate.
Detailed Protocol for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Lane 1 (Reference): Dissolve a small amount of the starting material, 2-Chloro-4-methylphenylhydrazine HCl, in a suitable solvent (e.g., methanol). Use a capillary tube to spot it on the origin line.
-
Lane 2 (Co-spot): Apply a spot of the reference solution, and without moving the plate, spot the reaction mixture directly on top of it. This lane is crucial for confirming spot identity in a complex mixture.[3]
-
Lane 3 (Reaction Mixture): Withdraw a small aliquot (a few drops) from the reaction vessel. If the reaction solvent is high-boiling (like DMF or DMSO), dilute the aliquot with a more volatile solvent (e.g., ethyl acetate) to prevent streaking.[4] Spot the diluted mixture in the third lane.
-
-
Development: Place the spotted plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level must be below the origin line.[4] Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots. Since aromatic hydrazines are often UV-active, a UV lamp (254 nm) is the primary visualization method. Staining with a reagent like cinnamaldehyde, which reacts with aromatic primary amines to produce colored spots, can also be used for enhanced detection.[5][6][7]
-
Interpretation: Monitor the TLC at different time intervals (e.g., T=0, 30 min, 1 hr). The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane has completely disappeared.
High-Performance Liquid Chromatography (HPLC): The Standard for Quantification
For accurate, quantitative analysis of reaction conversion and purity, HPLC is the gold standard.[8] Its high resolution and sensitivity allow for the separation and quantification of the starting material, product, and any impurities.
Principle and Causality
HPLC separates components of a mixture based on their interaction with a stationary phase (packed in a column) and a liquid mobile phase. For a compound like 2-Chloro-4-methylphenylhydrazine, which is aromatic and moderately polar, Reversed-Phase HPLC (RP-HPLC) is the most effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[9] More polar compounds elute first, while less polar compounds are retained longer on the column. A UV detector is ideal as the aromatic ring in the analyte possesses a strong chromophore.[4]
Detailed Protocol: RP-HPLC Method
This protocol provides a robust starting point for method development.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large volume of the mobile phase to halt the reaction and prepare it for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Analysis Workflow:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the prepared sample.
-
Run a gradient elution program (e.g., start with 30% B, ramp to 90% B over 15 minutes) to ensure separation of compounds with different polarities.
-
Record the chromatogram. The disappearance of the peak corresponding to 2-Chloro-4-methylphenylhydrazine HCl and the appearance of the product peak are monitored over time.
-
Caption: Standard workflow for HPLC reaction monitoring.
Data Interpretation and Quantitative Summary
The percent conversion can be calculated by monitoring the decrease in the peak area of the starting material over time.
| Parameter | Typical Value/Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 3.5 µm)[8] | Provides excellent retention and separation for aromatic, moderately polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid[8] | Common mobile phase for RP-HPLC. Acid improves peak shape for amine-containing compounds. |
| Elution Mode | Gradient | Ensures elution of both polar and non-polar components within a reasonable time. |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for analytical columns, balancing speed and resolution. |
| Detection | UV at 254 nm[4] | Aromatic compounds strongly absorb UV light at this wavelength. |
| LOD/LOQ | Can reach low ppm levels[10] | High sensitivity is crucial for detecting trace starting material at the end of the reaction. |
| Precision (%RSD) | < 2%[8] | Demonstrates the high reproducibility of the method, essential for reliable quantitative data. |
Note: This table presents typical parameters; method optimization is required for specific applications.
Advanced Analytical Techniques
While TLC and HPLC are the most common methods, other techniques offer unique advantages for specific analytical challenges.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is highly effective for volatile compounds. Since 2-Chloro-4-methylphenylhydrazine HCl is a salt and not readily volatile, a derivatization step is mandatory.[11]
-
Principle: The hydrazine is reacted with a reagent like acetone or pentafluorobenzaldehyde (PFB) to form a more volatile and thermally stable derivative (an azine or hydrazone).[11][12] This derivative is then analyzed by GC-MS, which provides excellent separation and definitive identification based on mass-to-charge ratio.
-
Application: Best suited for trace-level analysis of residual hydrazine in a final product, where high sensitivity is required. The headspace GC-MS technique is particularly powerful for this, with limits of quantitation as low as 0.1 ppm.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information and can be used for real-time, in-situ reaction monitoring without the need for sample workup.[13][14]
-
Principle: ¹H NMR spectroscopy can track the disappearance of signals specific to the starting material (e.g., the N-H protons of the hydrazine group) and the simultaneous appearance of new signals corresponding to the product.[15]
-
Application: Ideal for mechanistic studies and kinetic analysis. By acquiring spectra at regular intervals directly from the reaction mixture (using an NMR tube as the reaction vessel), a precise kinetic profile can be generated.[15] 15N NMR can also be used to probe the electronic environment of the nitrogen atoms directly, though it is less common for routine monitoring.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is useful for observing changes in functional groups throughout a reaction.[17]
-
Principle: This technique measures the absorption of infrared radiation by specific molecular bonds. Key vibrations to monitor would include the N-H stretching of the hydrazine starting material (typically around 3300 cm⁻¹) and potentially the appearance of new bands, such as a C=O stretch if the product is a ketone or amide.[18][19]
-
Application: Can be used with an in-situ probe (like an ATR probe) for real-time monitoring of functional group transformations, providing qualitative information on reaction progress.[17]
Conclusion and Best Practices
A combination of analytical methods provides the most comprehensive understanding of reactions involving this compound.
| Method | Primary Use | Speed | Cost | Quantitative? | Key Advantage |
| TLC | Endpoint check, qualitative[3] | Fast | Low | No | Simple, rapid, visual feedback. |
| HPLC | Quantification, purity[8] | Medium | Med | Yes | High precision, sensitivity, and reproducibility. |
| GC-MS | Trace residual analysis[11] | Medium | High | Yes | Extremely high sensitivity after derivatization. |
| NMR | Structural, kinetic study[13] | Slow | High | Yes | In-situ monitoring, rich structural information. |
| FTIR | Functional group tracking[17] | Fast | Med | No (typically) | Real-time monitoring of bond formation/breaking. |
Best Practice: Use TLC for frequent, rapid checks during reaction development. Once conditions are established, employ a validated HPLC method for accurate determination of reaction completion, yield, and purity profile. Reserve techniques like GC-MS and NMR for specialized applications such as trace impurity analysis and in-depth mechanistic investigations.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Analytical Methods. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]
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George, G. D., & Stewart, J. T. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Marcel Dekker, Inc. Retrieved from [Link]
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Sci-Hub. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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ResearchGate. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
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Scribd. (n.d.). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Retrieved from [Link]
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RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
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Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
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Semantic Scholar. (n.d.). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Thin-Layer Chromatography: An Essential Technique in Chemical Analysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
PubMed Central. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs.... Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
PubMed Central. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
-
ResearchGate. (n.d.). Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy.... Retrieved from [Link]
-
MDPI. (n.d.). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
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Application Notes & Protocols: Scale-Up Considerations for the Synthesis of Indoles Using 2-Chloro-4-methylphenylhydrazine Hydrochloride
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry and natural product synthesis, forming the core structure of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing this privileged heterocycle.[1][4][5] The reaction facilitates the creation of highly substituted indoles by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][6]
This application note provides a comprehensive guide to the synthesis of 6-chloro-4-methyl-1H-indole derivatives using 2-Chloro-4-methylphenylhydrazine hydrochloride. We will first present a detailed, validated laboratory-scale protocol. Subsequently, we will transition to the critical focus of this guide: a thorough analysis of the challenges and strategic considerations required for successfully scaling this synthesis from the bench to pilot and industrial production.
Reaction Overview and Mechanism
The Fischer indole synthesis is a cascade reaction initiated by the formation of a phenylhydrazone, which then undergoes a thermally or acid-catalyzed intramolecular rearrangement and cyclization to yield the indole nucleus. The overall transformation using this compound and a generic ketone (R1-CO-CH2-R2) is shown below:
Overall Reaction Scheme: this compound + Ketone → 6-chloro-4-methyl-substituted-1H-indole
The accepted mechanism involves several key steps, each with implications for reaction control and scale-up.[1][4][6][7]
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[6][8]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, a crucial step for the subsequent rearrangement.[1][6]
-
[6][6]-Sigmatropic Rearrangement: This is the rate-determining and signature step of the reaction.[7] The enamine undergoes a concerted pericyclic rearrangement, breaking a C-H and N-N bond while forming a new C-C bond, which temporarily disrupts the aromaticity of the benzene ring.[9]
-
Rearomatization & Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.[6]
-
Ammonia Elimination: Under acidic catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the final, energetically favorable aromatic indole ring.[1][4]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Part I: Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of 6-chloro-2,3,4-trimethyl-1H-indole as a representative example.
1. Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| 2-Chloro-4-methylphenylhydrazine HCl | 90631-70-2 | 193.08 | Light sensitive, hygroscopic.[10] |
| Butan-2-one (Methyl Ethyl Ketone) | 78-93-3 | 72.11 | Flammable liquid. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Corrosive, viscous liquid. |
| Ethanol (95%) | 64-17-5 | 46.07 | Flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | Solvent for extraction. |
| Saturated Sodium Bicarbonate Solution (aq) | N/A | N/A | For neutralization. |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
2. Experimental Procedure (One-Pot Method)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (9.65 g, 50.0 mmol).
-
Hydrazone Formation: Add ethanol (100 mL) to the flask, followed by butan-2-one (4.5 mL, 50.0 mmol). Stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The hydrochloride salt provides the necessary acidic environment to catalyze the initial condensation to the hydrazone. Performing this step first at a lower temperature ensures complete formation of the intermediate before initiating the more energy-intensive cyclization.
-
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. This step is crucial as residual ethanol can interfere with the polyphosphoric acid in the next step.
-
Indolization/Cyclization: To the crude hydrazone residue, carefully add polyphosphoric acid (50 g) in portions. The mixture will be thick and may require mechanical stirring.
-
Heating: Heat the reaction mixture to 100-110 °C using an oil bath and maintain this temperature for 2 hours. The color of the mixture will darken significantly. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up & Quenching: After cooling to room temperature, carefully quench the reaction by slowly pouring the viscous mixture onto crushed ice (approx. 250 g) in a large beaker with vigorous stirring.
-
Safety Note: This quenching is highly exothermic. Perform this step slowly in a fume hood.
-
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding saturated sodium bicarbonate solution until the pH is ~7-8. The crude product will precipitate as a solid.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (100 mL) and then with brine (100 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 6-chloro-2,3,4-trimethyl-1H-indole.[14]
Part II: Scale-Up Considerations and Protocols
Transitioning the Fischer indole synthesis from grams to kilograms is a non-linear challenge. The principles of chemical engineering—heat transfer, mass transfer, and process safety—become paramount.
1. Thermodynamics and Heat Management
The indolization step is often exothermic. On a lab scale, the high surface-area-to-volume ratio allows for easy dissipation of heat into the environment. In a large reactor, this ratio decreases dramatically, creating a significant risk of thermal runaway.
-
Challenge: Inadequate heat removal can lead to a rapid increase in temperature, causing solvent to boil, pressure to build, and decomposition of the product, leading to yield loss and hazardous conditions.[15]
-
Scale-Up Protocol & Strategy:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) on a small scale to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe cooling system.
-
Controlled Addition: Instead of adding all the PPA at once, the crude hydrazone can be added slowly to the pre-heated PPA in the reactor. This allows the cooling system to manage the heat generated in real-time.
-
Reactor Design: Utilize jacketed reactors with a high-performance heat transfer fluid. Ensure the cooling capacity of the system is sufficient to handle the total heat output of the reaction.
-
2. Mass Transfer and Mixing
Efficient mixing is critical for maintaining a homogenous temperature and concentration throughout the reactor. The high viscosity of polyphosphoric acid exacerbates this challenge.
-
Challenge: Poor mixing leads to localized "hot spots" and areas of high reactant concentration, promoting the formation of impurities and byproducts.[15] In the case of unsymmetrical ketones, poor mixing can even affect the regioselectivity of the cyclization.[14]
-
Scale-Up Protocol & Strategy:
-
Agitator Selection: The standard magnetic stirrer is insufficient. Use a reactor equipped with a powerful overhead mechanical stirrer. A pitched-blade turbine or anchor-style agitator is often necessary to effectively mix viscous slurries like those involving PPA.
-
Baffle Integration: Incorporate baffles into the reactor design to prevent vortex formation and improve top-to-bottom mixing.
-
Viscosity Reduction: While PPA is effective, alternative acid catalysts in lower-viscosity solvents should be explored. For example, using sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent like toluene or xylene could simplify mixing, though it introduces new challenges in acid handling and removal.[1][11]
-
Caption: Key decision points in scaling up the indole synthesis.
3. Work-Up and Product Isolation
Procedures that are simple in the lab, like extractions and chromatography, become major operational bottlenecks at scale.
-
Challenge: Column chromatography is generally not economically viable for large-scale manufacturing.[14] Liquid-liquid extractions with large volumes can lead to slow phase separation and the formation of stable emulsions.
-
Scale-Up Protocol & Strategy:
-
Crystallization Development: The primary focus for purification at scale should be developing a robust crystallization protocol. This involves extensive screening of solvents and anti-solvents to find conditions that provide high purity and yield in a single operation.[16][17] Key parameters to optimize include cooling rate, agitation speed, and seeding strategy.
-
Filtration and Drying: Replace lab-scale Büchner funnels with industrial equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying of the product in a single contained unit.
-
Extraction Efficiency: If extraction is unavoidable, consider using a continuous liquid-liquid extractor or a centrifugal contactor to improve throughput and minimize emulsion issues.
-
4. The Alternative: Continuous Flow Synthesis
Modern process development often favors continuous flow chemistry to mitigate the inherent problems of batch scale-up.[9]
-
Advantages:
-
Enhanced Safety: The reaction is confined to a small volume within a tube or microreactor at any given time, virtually eliminating the risk of thermal runaway.[15]
-
Superior Heat & Mass Transfer: The extremely high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating and cooling and highly efficient mixing.[9][15]
-
Simplified Scale-Up: Increasing production volume is achieved by "scaling out"—either by running the reactor for a longer time or by using multiple reactors in parallel—rather than redesigning a larger, more complex batch reactor.[15]
-
-
Conceptual Flow Protocol:
-
Two separate feed streams are prepared: one with the this compound and ketone in a suitable solvent (e.g., acetic acid), and another with the acid catalyst if it's different.
-
The streams are pumped at precise rates into a T-mixer to initiate the reaction.
-
The combined stream flows through a heated coil reactor (residence time is controlled by flow rate and coil length) to effect the indolization.
-
The exiting product stream is cooled and can be directly fed into a continuous work-up system (e.g., a liquid-liquid separator followed by a crystallizer).
-
Scale-Up Parameter Comparison
| Parameter | Laboratory Batch Scale (Grams) | Industrial Batch Scale (Kilograms) | Continuous Flow Scale (Kilograms) |
| Heat Control | Passive dissipation via flask surface area. | Active control via reactor jacket, baffles, and controlled addition. High risk. | Precise, active control via small reactor dimensions. Very low risk.[15] |
| Mixing | Magnetic stirrer. Generally efficient. | Mechanical overhead stirrer. Challenging, especially with viscous media. | Diffusion-based or static mixers. Highly efficient.[15] |
| Reaction Time | Hours. | Hours to days, including charging and discharging time. | Seconds to minutes.[9] |
| Purification | Column chromatography, simple recrystallization. | Robust, optimized crystallization is essential. | Can be integrated with in-line purification/crystallization modules. |
| Safety Risk | Low to moderate. | High (thermal runaway, large volumes of hazardous materials). | Low (small hold-up volume).[15] |
Conclusion
The Fischer synthesis of 6-chloro-4-methyl-1H-indole derivatives from this compound is a robust and reliable transformation. While the laboratory protocol is straightforward, scaling the process requires a fundamental shift in focus from pure synthetic chemistry to applied chemical engineering. A successful scale-up campaign hinges on a deep understanding of the reaction's thermochemistry, meticulous process control to manage heat and mass transfer, and the development of a purification strategy that is efficient and economical at a large scale. For new processes, adopting continuous flow manufacturing can bypass many traditional scale-up hurdles, offering a safer, more efficient, and more consistent method for producing these valuable indole intermediates.
References
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Application Note: 2-Chloro-4-methylphenylhydrazine Hydrochloride as a Versatile Precursor in Modern Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and chemical development professionals on the application of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 227958-97-6) as a pivotal precursor in the synthesis of advanced agrochemicals. We will explore its chemical properties, core reactivity, and provide field-proven, step-by-step protocols for its use in constructing key heterocyclic scaffolds, such as indoles and pyrazoles, which are fundamental to many modern pesticides and herbicides. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure reproducible and safe laboratory execution.
Introduction: The Strategic Importance of Substituted Phenylhydrazines
Substituted phenylhydrazines are a cornerstone of heterocyclic chemistry, providing a robust entry point to a multitude of molecular frameworks with significant biological activity. Among these, this compound stands out due to the specific electronic and steric properties conferred by its substitution pattern. The chloro and methyl groups on the aromatic ring are not merely passive substituents; they critically influence the reactivity of the hydrazine moiety and the ultimate biological efficacy of the derived agrochemical.
This precursor is primarily utilized in reactions that form carbon-nitrogen bonds to construct heterocyclic systems. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.[1] This guide will focus on two of its most powerful applications: the Fischer Indole Synthesis for creating substituted indoles and the Knorr-type synthesis for pyrazole derivatives, both of which are prevalent motifs in high-value agrochemicals.[2][3]
Physicochemical Properties
A thorough understanding of the precursor's physical and chemical properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | PubChem[4] |
| CAS Number | 227958-97-6 | PubChem[4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | PubChem[4] |
| Molecular Weight | 193.07 g/mol | PubChem[4] |
| Appearance | Bright yellow to off-white crystalline solid | ChemBK[5] |
| Storage | 2-8°C, protect from light and moisture | ChemBK[5] |
Critical Safety and Handling Protocols
Scientific integrity begins with safety. This compound is a potent chemical with significant hazards. Adherence to strict safety protocols is mandatory.
Trustworthiness through Self-Validating Safety: Every step of the following protocols assumes that these safety measures are in place. A failure to adhere invalidates the procedure from a safety and risk-assessment standpoint.
Hazard Summary: Based on its Safety Data Sheet (SDS), this compound is classified as acutely toxic and corrosive. Key hazards include:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H330: Fatal if inhaled.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long-lasting effects.
| Hazard Class | Required Personal Protective Equipment (PPE) |
| Inhalation Toxicity | Work exclusively in a certified chemical fume hood. Use a NIOSH-approved respirator for weighing and transfers.[6] |
| Skin/Eye Corrosivity | Wear nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[6] |
| Carcinogenicity | Designate a specific area for handling this compound to prevent cross-contamination. |
Emergency First Aid:
-
Inhalation: Move the person to fresh air immediately. Call a physician. If breathing stops, apply artificial respiration.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately.[6]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Immediately call an ophthalmologist.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Application Protocol I: Fischer Indole Synthesis of a Tetrahydrocarbazole Core
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[7][8] This method is frequently used to synthesize precursors for triptan-class drugs and various agrochemicals.[7][9] The reaction proceeds via a phenylhydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement to form the indole ring.[2][7]
Causality of Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid (e.g., H₂SO₄, ZnCl₂) is required to protonate the hydrazone, facilitating tautomerization to the key enamine intermediate and subsequent rearrangement.[2][7]
-
Solvent: A high-boiling point solvent like glacial acetic acid or toluene is often used to provide the thermal energy needed to overcome the activation barrier of the rearrangement step.
-
Reactant Choice: Cyclohexanone is chosen here as a model symmetrical ketone to avoid the formation of regioisomers, simplifying product analysis and purification.
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 51.8 mmol).
-
Add ethanol (100 mL) and stir to dissolve.
-
Add cyclohexanone (5.6 mL, 54.4 mmol, 1.05 eq).
-
-
Hydrazone Formation:
-
Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone intermediate can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
-
Cyclization:
-
To the reaction mixture, cautiously add glacial acetic acid (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle.
-
Maintain reflux for 4-6 hours, monitoring the disappearance of the hydrazone intermediate by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with water (2 x 100 mL) and cold ethanol (50 mL) to remove residual acid and impurities.
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 50°C.
-
Recrystallize the crude product from an ethanol/water mixture to yield the pure 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
-
Expected Data and Outcomes
| Parameter | Typical Value | Rationale |
| Reactant Ratio | 1 : 1.05 (Hydrazine:Ketone) | A slight excess of the ketone ensures complete consumption of the limiting hydrazine precursor. |
| Catalyst | Glacial Acetic Acid (as solvent and catalyst) | Provides the necessary acidic environment and thermal conditions for the reaction. |
| Reaction Time | 4-6 hours | Sufficient time for the high-energy rearrangement and aromatization steps to reach completion. |
| Typical Yield | 75-85% | This reaction is generally efficient, but yields can be affected by temperature control and work-up efficiency. |
| Purity (Post-Recrystallization) | >98% | Recrystallization is highly effective at removing polar and non-polar impurities. |
Application Protocol II: Synthesis of a Pyrazole Intermediate
Phenylhydrazines are also critical precursors for pyrazole synthesis, often through condensation with 1,3-dicarbonyl compounds. Pyrazole-containing molecules, such as the acaricide Tebufenpyrad, are a major class of modern agrochemicals.[10] The following protocol outlines the synthesis of a key pyrazolone intermediate.
Causality of Experimental Choices:
-
1,3-Dicarbonyl Compound: Ethyl acetoacetate is a classic and cost-effective choice that provides the three-carbon backbone required to form the five-membered pyrazole ring.
-
Solvent and Base: The reaction is typically run in a protic solvent like ethanol. A base (e.g., sodium acetate) is often used to neutralize the hydrochloride salt, freeing the hydrazine nucleophile to initiate the reaction.
Workflow Diagram: Pyrazole Synthesis
Caption: Workflow for pyrazolone synthesis.
Detailed Step-by-Step Protocol
-
Reagent Setup:
-
In a 500 mL three-neck flask fitted with a reflux condenser and magnetic stirrer, suspend this compound (20.0 g, 103.6 mmol) and sodium acetate (9.4 g, 114.0 mmol, 1.1 eq) in ethanol (250 mL).
-
-
Addition of Dicarbonyl:
-
While stirring, add ethyl acetoacetate (13.8 mL, 108.8 mmol, 1.05 eq) to the suspension dropwise over 10 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3 hours. The reaction progress can be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
-
Isolation:
-
After the reaction is complete, cool the flask in an ice bath. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.
-
-
Purification:
-
The product is often of sufficient purity after filtration. If necessary, it can be further purified by recrystallization from hot ethanol.
-
Dry the final product, 1-(2-Chloro-4-methylphenyl)-3-methyl-5-pyrazolone, under vacuum.
-
Expected Data and Outcomes
| Parameter | Typical Value | Rationale |
| Reactant Ratio | 1 : 1.05 (Hydrazine:Ketoester) | Ensures the complete conversion of the primary precursor. |
| Base | 1.1 eq Sodium Acetate | Neutralizes the HCl salt to liberate the reactive free hydrazine for nucleophilic attack. |
| Reaction Time | 3 hours | Condensation and cyclization are typically rapid at reflux temperatures for this class of reaction. |
| Typical Yield | 85-95% | This is a highly efficient and widely used transformation, known for producing high yields of clean product. |
| Purity (Post-Filtration) | >95% | The product often crystallizes cleanly from the reaction mixture, minimizing the need for extensive purification. |
Conclusion
This compound is a high-value, versatile precursor for constructing the complex heterocyclic scaffolds that form the basis of many modern agrochemicals. Its utility in robust and scalable reactions like the Fischer indole and Knorr pyrazole syntheses allows for the efficient production of diverse molecular architectures. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can effectively leverage this compound to drive innovation in crop protection technology.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44557934, this compound. PubChem. Retrieved from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717388, (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. PubChem. Retrieved from: [Link]
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Synthesis of N-Substituted Indole Hydrazones: A Detailed Application Guide Using 2-Chloro-4-methylphenylhydrazine hydrochloride
Introduction: The Enduring Significance of the Indole Nucleus in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar geometry allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among the myriad of indole derivatives, N-substituted indole hydrazones have emerged as a particularly promising class of compounds, demonstrating significant therapeutic potential.[5]
This comprehensive guide provides a detailed exploration of the synthesis of N-substituted indole hydrazones, with a specific focus on the strategic utilization of 2-Chloro-4-methylphenylhydrazine hydrochloride as a key starting material. We will delve into the mechanistic intricacies of the Fischer indole synthesis, the pivotal reaction in this process, and provide meticulously detailed, field-proven protocols for the synthesis and characterization of these valuable compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile synthetic methodology.
The Key Reagent: this compound
This compound is a substituted phenylhydrazine salt that serves as a crucial precursor in the Fischer indole synthesis. The hydrochloride form enhances its stability and solubility, making it a convenient reagent for various reaction conditions.[6] The presence of the chloro and methyl substituents on the phenyl ring plays a significant role in influencing the electronic and steric properties of the resulting indole, which can, in turn, modulate its biological activity.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | Bright yellow crystal | [7] |
| Storage Condition | 2-8°C, Hygroscopic | [7] |
The Core Methodology: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and highly versatile method for constructing the indole ring system.[8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or a ketone).[9]
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[8][10]
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[11]
-
Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer.
-
-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to yield the final, stable aromatic indole.[8]
The choice of the acid catalyst is crucial and can significantly impact the reaction's efficiency. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully employed.[5][8]
Experimental Protocols
Protocol 1: Synthesis of the Intermediate Hydrazone
This protocol details the formation of the hydrazone from this compound and a model ketone, acetone.
Materials:
-
This compound
-
Acetone
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol) of this compound in 30 mL of ethanol.
-
Add 0.73 mL (10 mmol) of acetone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the hydrazone.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 2-Chloro-4-methylphenylhydrazone of acetone.
Protocol 2: Fischer Indole Synthesis of 6-Chloro-2,4-dimethyl-1H-indole
This protocol describes the acid-catalyzed cyclization of the pre-formed hydrazone to the corresponding indole.
Materials:
-
2-Chloro-4-methylphenylhydrazone of acetone (from Protocol 1)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Method A (Using Polyphosphoric Acid): a. In a round-bottom flask, cautiously add 20 g of polyphosphoric acid. b. Heat the PPA to approximately 80°C with stirring. c. Slowly add 1.97 g (10 mmol) of the 2-Chloro-4-methylphenylhydrazone of acetone to the hot PPA. d. Continue heating and stirring the mixture at 80-100°C for 1-2 hours. Monitor the reaction by TLC. e. After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring. f. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. g. Extract the product with ethyl acetate (3 x 50 mL). h. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. i. Remove the solvent under reduced pressure using a rotary evaporator. j. Purify the crude product by silica gel column chromatography.
-
Method B (Using Zinc Chloride): a. In a round-bottom flask, mix 1.97 g (10 mmol) of the 2-Chloro-4-methylphenylhydrazone of acetone with 2.73 g (20 mmol) of anhydrous zinc chloride. b. Heat the mixture in an oil bath to 150-170°C with stirring for 1-2 hours. c. Cool the reaction mixture to room temperature and then add 50 mL of 2M HCl. d. Heat the mixture to boiling to dissolve the zinc salts. e. Cool the mixture and extract the product with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. h. Purify the crude product by silica gel column chromatography.
Data Presentation and Characterization
The synthesized N-substituted indole hydrazones and the final indole products should be characterized by standard analytical techniques to confirm their structure and purity.
Table 1: Expected Product Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| 6-Chloro-2,4-dimethyl-1H-indole | C₁₀H₁₀ClN | 179.65 | Singlet for indole NH, singlets for methyl groups, aromatic protons |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key steps in the synthesis of N-substituted indole hydrazones.
Caption: Formation of the hydrazone intermediate.
Caption: Mechanism of the Fischer Indole Synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the use of standard analytical techniques. The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final products should be purified by column chromatography and their identity and purity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the crystalline products should also be determined and compared with literature values where available.
Conclusion: A Gateway to Novel Therapeutics
The synthesis of N-substituted indole hydrazones via the Fischer indole synthesis using this compound offers a robust and versatile platform for the generation of a diverse library of compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers in their quest to develop novel and effective drug candidates. The strategic incorporation of substituents on the indole nucleus, as demonstrated here, allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of next-generation therapeutics.
References
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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PubMed. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Retrieved from [Link]
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PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacologically relevant indole-based hydrazones and organosulfones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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PubMed. (n.d.). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. Retrieved from [Link]
-
PubMed. (n.d.). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some N-substituted indole derivatives and their biological activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Retrieved from [Link]
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PubChem. (n.d.). (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Retrieved from [Link]
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Metal-free synthesis of indoles from 2-Chloro-4-methylphenylhydrazine hydrochloride.
An Application Guide to the Metal-Free Synthesis of Indoles from 2-Chloro-4-methylphenylhydrazine Hydrochloride
Authored by: A Senior Application Scientist
This document provides a detailed protocol and technical guide for the synthesis of substituted indoles utilizing this compound as a key starting material. The focus is on a robust, metal-free approach, leveraging the classic Fischer indole synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a reliable method for accessing the valuable indole scaffold without the use of transition metal catalysts.
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class, underscores the continuous need for efficient and versatile synthetic routes.[3][4]
While modern organic synthesis has produced a plethora of methods for indole construction, many rely on transition-metal catalysts.[1] These methods, though powerful, can introduce challenges related to cost, catalyst removal from the final product (a critical concern in pharmaceutical manufacturing), and environmental impact. Consequently, metal-free synthetic strategies remain highly attractive.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry that provides a direct, metal-free pathway to indoles from readily available phenylhydrazines and carbonyl compounds.[5] This reaction is typically catalyzed by Brønsted or Lewis acids, making it an inherently clean and economical choice.[4][6]
This application note provides an in-depth examination of the Fischer indole synthesis, offering a detailed protocol for the preparation of 5-chloro-7-methyl substituted indoles from this compound. We will explore the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss critical parameters for successful execution.
Mechanistic Insights: The Acid-Catalyzed Cascade
The trustworthiness of a protocol is built on a solid understanding of its underlying mechanism. The Fischer indole synthesis is a sophisticated cascade reaction that proceeds through several distinct, acid-catalyzed steps.[3][7] Understanding this sequence is crucial for troubleshooting and optimizing the reaction.
The process begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate, which can be isolated or generated in situ, is the key substrate for the subsequent cyclization.[8][7]
The core mechanistic pathway is as follows:
-
Hydrazone Formation : The reaction initiates with the formation of a phenylhydrazone from the substituted phenylhydrazine and a carbonyl compound.
-
Tautomerization : The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form under acidic conditions.[3][4]
-
[8][8]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes the critical C-C bond-forming step: a[8][8]-sigmatropic rearrangement. This concerted step breaks the weak N-N bond and forms a new, stable C-C bond, leading to a di-imine intermediate.[3][9]
-
Aromatization & Cyclization : The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring aminoacetal (or aminal).[8]
-
Ammonia Elimination : Finally, under the acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.[3][4] Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is incorporated into the final indole ring.[4]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis
Experimental Protocol: Synthesis of 5-Chloro-7-methyl-2,3-dialkylindole
This protocol details a general, one-pot procedure for synthesizing a 5-chloro-7-methyl-substituted indole from this compound and a generic ketone (e.g., 3-pentanone).
Materials and Reagents
-
Starting Material : this compound
-
Carbonyl Source : 3-Pentanone (or other suitable ketone/aldehyde)
-
Catalyst/Solvent : Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Extraction Solvent : Ethyl acetate (EtOAc)
-
Washing Solutions : Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)
-
Drying Agent : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification : Silica gel (for column chromatography), Hexane, Ethyl acetate
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition : Add glacial acetic acid (20-30 mL) to serve as both the solvent and the acid catalyst. Stir the resulting suspension. Add the ketone (e.g., 3-pentanone, 1.1 eq) to the mixture.
-
Indolization : Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Quenching and Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralization : Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).[10]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% Hexane and gradually increasing the polarity with Ethyl Acetate) to afford the pure indole product.[10]
Caption: Figure 2: Experimental Workflow
Data Presentation and Characterization
The following table summarizes the expected data for a representative product, 5-Chloro-2,3-diethyl-7-methyl-1H-indole , synthesized from this compound and 3-pentanone.
| Parameter | Expected Value |
| Product Structure | 5-Chloro-2,3-diethyl-7-methyl-1H-indole |
| Molecular Formula | C₁₃H₁₆ClN |
| Molecular Weight | 221.73 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃, ppm) | δ 7.80-7.90 (br s, 1H, NH), 6.95 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 2.75 (q, 2H, CH₂), 2.65 (q, 2H, CH₂), 2.40 (s, 3H, Ar-CH₃), 1.30 (t, 3H, CH₃), 1.25 (t, 3H, CH₃). |
| ¹³C NMR (CDCl₃, ppm) | δ 138.2, 132.5, 129.0, 124.5, 120.0, 118.5, 115.0, 108.0, 20.1, 19.8, 16.5, 15.8, 14.2. |
| Mass Spec (ESI+) | m/z 222.1 [M+H]⁺ |
Note: Spectroscopic data are hypothetical and provided for representative purposes. Actual values must be confirmed through experimental analysis.
Scientific Integrity: Causality and Trustworthiness
Why this Protocol is a Self-Validating System
-
Causality of Reagent Choice :
-
This compound : The hydrochloride salt is often more stable and easier to handle than the free base. The reaction is run in acid, so the free base is generated in situ.
-
Glacial Acetic Acid : It serves a dual purpose. As a solvent, its high boiling point is suitable for the required reaction temperature. As a Brønsted acid catalyst, it is strong enough to facilitate the necessary protonation steps of the mechanism but mild enough to prevent significant degradation of the starting materials or product.[7] Polyphosphoric acid (PPA) can be used as a stronger alternative for less reactive substrates.[6]
-
Ketone : The choice of ketone directly dictates the substitution pattern at the 2 and 3 positions of the final indole. Symmetrical ketones like 3-pentanone or cyclohexanone are used to avoid the formation of regioisomers.
-
-
Rationale for Procedural Steps :
-
Reflux Conditions : Elevated temperatures are necessary to provide the activation energy for the[8][8]-sigmatropic rearrangement, which is often the rate-determining step.[11][12]
-
Aqueous Workup and Neutralization : This sequence is critical for removing the acid catalyst and any water-soluble byproducts. Failure to properly neutralize the acid can lead to product degradation during concentration and purification.
-
Chromatographic Purification : This is the standard and most effective method for separating the desired indole from unreacted starting materials and any potential side products, ensuring high purity of the final compound.[10] Indoles can sometimes be sensitive to the acidic nature of standard silica gel; in such cases, using a mobile phase containing a small amount of a neutralising base like triethylamine (0.5-1%) or using neutral alumina can be beneficial.[10]
-
Conclusion
This application note demonstrates that the metal-free Fischer indole synthesis is a highly effective, reliable, and scalable method for the preparation of substituted indoles. By using this compound, this protocol provides direct access to 5-chloro-7-methylindoles, which are valuable building blocks in medicinal chemistry. The procedure is operationally simple, avoids the use of expensive and potentially toxic metal catalysts, and relies on a well-understood chemical transformation, making it an authoritative and trustworthy method for any synthetic chemistry laboratory.
References
- Metal-Free C–H Amination for Indole Synthesis. Organic Letters.
-
Fischer indole synthesis . Wikipedia. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure . Testbook. [Link]
-
Fischer indole synthesis . chemeurope.com. [Link]
-
Fischer Indole Synthesis . SynArchive. [Link]
-
Metal-Free C–H Amination for Indole Synthesis . American Chemical Society Publications. [Link]
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances. [Link]
-
Fischer Indole Synthesis . Organic Chemistry Portal. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I . MDPI. [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst . Chemistry Stack Exchange. [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines . National Institutes of Health (NIH). [Link]
-
(PDF) Fischer Indole Synthesis . ResearchGate. [Link]
-
Fischer indole synthesis – Knowledge and References . Taylor & Francis. [Link]
-
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS . DergiPark. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis with 2-Chloro-4-methylphenylhydrazine Hydrochloride
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with substituted arylhydrazines, particularly 2-Chloro-4-methylphenylhydrazine hydrochloride. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and significantly improve your yields.
This document is structured to provide rapid answers to common questions through our FAQ section, followed by a detailed troubleshooting guide for more complex experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in the Fischer indole synthesis?
A1: The reactivity of this compound is influenced by the opposing electronic effects of its substituents. The chloro group at the 2-position is electron-withdrawing, which can decrease the nucleophilicity of the hydrazine and slow down the initial hydrazone formation. Conversely, the methyl group at the 4-position is electron-donating, which can facilitate the key[1][1]-sigmatropic rearrangement step. This balance means that while the reaction is certainly feasible, it may require carefully optimized conditions, potentially stronger acids or higher temperatures, compared to unsubstituted phenylhydrazine.
Q2: What are the most common acid catalysts used for this type of substituted phenylhydrazine?
A2: A range of Brønsted and Lewis acids are effective for the Fischer indole synthesis.[2] For substrates like this compound, which can be less reactive, stronger catalysts are often preferred. Polyphosphoric acid (PPA) is a particularly effective catalyst and solvent for driving the reaction to completion.[3][4][5] Other options to consider include mixtures of sulfuric acid in acetic acid, Eaton's reagent (P₂O₅ in methanesulfonic acid), or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[6]
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, a one-pot procedure is highly recommended for the Fischer indole synthesis.[6] This approach, where the hydrazone is formed in situ and then cyclized without isolation, minimizes handling losses of the potentially unstable hydrazone intermediate and can improve overall efficiency.
Q4: What is the expected regioselectivity when using an unsymmetrical ketone with 2-Chloro-4-methylphenylhydrazine?
A4: With 2-Chloro-4-methylphenylhydrazine, the cyclization will occur at one of the ortho positions to the hydrazine group. Since one of these positions is blocked by a chloro substituent, the cyclization will exclusively happen at the unsubstituted carbon, leading to a 7-chloro-5-methylindole derivative. When using an unsymmetrical ketone, the regioselectivity of the indole product (i.e., the substitution at the 2- and 3-positions) will depend on the ketone's structure and the reaction conditions, which influence the formation of the intermediate enamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed for its probable causes, followed by actionable solutions.
Problem 1: Low or No Product Yield
Low yields are a common frustration in the Fischer indole synthesis. The issue can often be traced back to several key factors.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Insufficient Acid Strength or Inappropriate Catalyst | The electron-withdrawing nature of the ortho-chloro group can deactivate the phenylhydrazine, requiring a stronger acid to facilitate the necessary protonation and rearrangement steps. Action: If you are using a weaker acid like acetic acid alone, consider switching to a more potent catalyst. A screening of catalysts such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like ZnCl₂ is recommended.[6] |
| Suboptimal Reaction Temperature and Time | The key[1][1]-sigmatropic rearrangement has a significant activation energy barrier that must be overcome. Excessively high temperatures or prolonged reaction times, however, can lead to decomposition and tar formation. Action: Monitor your reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, gradually increase it. Microwave-assisted synthesis can be an excellent alternative for rapid heating and shorter reaction times, often leading to improved yields.[7][8][9] |
| Purity of Starting Materials | Impurities in either the this compound or the carbonyl compound can introduce side reactions that consume starting materials and complicate purification. Action: Ensure the purity of your starting materials. Recrystallize the hydrazine salt if necessary and distill the aldehyde or ketone before use. |
| Decomposition of Hydrazone Intermediate | The hydrazone intermediate can be unstable, especially under harsh acidic conditions, and may decompose before cyclization can occur. Action: Employ a one-pot synthesis where the hydrazone is generated and cyclized without isolation. This minimizes the time the intermediate is exposed to potentially degrading conditions.[6] |
Problem 2: Formation of Multiple Products and Dark Tarry Byproducts
The appearance of multiple spots on your TLC plate or the formation of a dark, intractable tar indicates that side reactions are occurring.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Side Reactions of the Carbonyl Compound | Enolizable aldehydes and ketones can undergo self-condensation (aldol reactions) under acidic conditions, competing with hydrazone formation. Action: If possible, use a non-enolizable carbonyl partner. Alternatively, adding the carbonyl compound slowly to the reaction mixture can help to favor the reaction with the hydrazine. |
| Oxidative Decomposition | Indoles, particularly when crude and in the presence of acid, can be susceptible to oxidation, leading to the formation of colored, polymeric materials. Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. During workup, neutralize the acid as soon as the reaction is complete. |
| N-N Bond Cleavage | Under certain conditions, the N-N bond of the hydrazone can cleave, leading to the formation of aniline byproducts. This is more prevalent with hydrazones bearing strong electron-donating groups on the carbonyl-derived portion. Action: Careful selection of the acid catalyst and temperature can minimize this side reaction. Milder conditions are generally preferred if N-N bond cleavage is suspected. |
Problem 3: Difficult Purification
Purification of the final indole product can be challenging due to the presence of closely related byproducts or residual starting materials.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Streaking on Silica Gel | The indole nitrogen is weakly basic and can interact strongly with the acidic silica gel, leading to streaking during column chromatography. Action: Add a small amount of a basic modifier, such as 1% triethylamine or ammonia, to your eluent system to neutralize the acidic sites on the silica gel and improve the peak shape. |
| Co-elution of Impurities | Byproducts may have similar polarities to the desired indole, making separation by standard chromatography difficult. Action: If chromatography is challenging, consider recrystallization as an alternative or complementary purification step. A solvent screen (e.g., ethanol/water, hexanes/ethyl acetate) can help identify a suitable system for crystallization. |
Visualizing the Process
To better understand the key stages of the Fischer indole synthesis and the troubleshooting logic, the following diagrams are provided.
Caption: The core mechanism of the Fischer indole synthesis.
Caption: A workflow for troubleshooting common issues.
Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be necessary based on your specific carbonyl compound.
Protocol 1: General Procedure using Polyphosphoric Acid (PPA)
This protocol is recommended for its reliability with less reactive substrates.
Materials:
-
This compound
-
Aldehyde or Ketone (1.05 equivalents)
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10x the weight of the hydrazine). Heat the PPA to 80-100°C with stirring.
-
Reagent Addition: In a separate vial, mix this compound (1 equivalent) and the carbonyl compound (1.05 equivalents). Carefully add this mixture portion-wise to the hot PPA.
-
Reaction: Increase the temperature to 120-150°C and stir vigorously. Monitor the reaction progress by TLC (a typical reaction time is 1-4 hours).
-
Workup: Once the reaction is complete, cool the mixture to below 100°C and carefully pour it onto a large amount of crushed ice with vigorous stirring. The product will often precipitate.
-
Neutralization and Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine) or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) OR p-Toluenesulfonic acid (p-TSA) in a suitable solvent like ethanol.
-
Microwave vial with a stir bar
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a microwave vial, add this compound (1 equivalent), the carbonyl compound (1.1 equivalents), and the acid catalyst/solvent system (e.g., 2-3 mL of Eaton's reagent).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 150-170°C) for a specified time (e.g., 10-30 minutes).
-
Workup: After cooling, carefully quench the reaction by pouring it onto crushed ice. Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Purification: Dry the combined organic layers and concentrate. Purify the crude product as described in Protocol 1.
References
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - RSC Publishing. Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). Available at: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available at: [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. Available at: [Link]
-
An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen - SciSpace. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES - ijrpr. Available at: [Link]
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Common side products in reactions with 2-Chloro-4-methylphenylhydrazine hydrochloride and how to minimize them.
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylphenylhydrazine hydrochloride. This resource is designed to provide in-depth, field-proven insights into the common side products encountered during reactions involving this versatile reagent and to offer practical, evidence-based strategies for their minimization. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve product purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a substituted arylhydrazine salt.[1][2][3] It is a key starting material in a variety of organic syntheses, most notably the Fischer indole synthesis, for the creation of complex indole scaffolds.[4][5][6] These indole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and pharmaceuticals.[5][7][8]
Q2: I'm performing a Fischer indole synthesis and my yields are consistently low. What are the most common side products I should be looking for?
Low yields in a Fischer indole synthesis using this compound can often be attributed to the formation of several key side products. The most prevalent of these include:
-
Regioisomeric Indoles: If you are using an unsymmetrical ketone, there is a possibility of forming two different indole regioisomers. The selectivity can be influenced by the acidity of the reaction medium, steric hindrance, and any substitution on the hydrazine.[6]
-
Azo Compounds: In the initial diazotization step for synthesizing the hydrazine itself, the diazonium salt can couple with any unreacted aniline starting material, leading to the formation of colored azo compounds. This is more likely if the reaction is not sufficiently acidic.[9]
-
Polymeric or Bis-acylated Byproducts: Particularly in reactions involving acylation, one molecule of an acylating agent can react with two molecules of the hydrazine, leading to unwanted chain extension and the formation of polymeric materials.[10]
-
Unreacted Starting Materials: Incomplete conversion of either the this compound or the carbonyl compound is a common issue that can complicate purification and lower the yield of the desired indole.
A thorough analysis of your crude reaction mixture by techniques such as TLC, LC-MS, and NMR is crucial for identifying the specific side products in your system.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of an Unexpected Regioisomer in Fischer Indole Synthesis
Symptoms:
-
You observe two or more distinct product spots on your TLC plate with similar polarities.
-
NMR analysis of the crude or purified product shows a mixture of isomers.
Causality: When an unsymmetrical ketone is used in the Fischer indole synthesis, the initial formation of the hydrazone can occur on either side of the carbonyl group. The subsequent[10][10]-sigmatropic rearrangement can then proceed via two different enamine intermediates, leading to the formation of two distinct indole regioisomers.[4][11] The ratio of these isomers is often dictated by the thermodynamic stability of the intermediate enamines.
Troubleshooting & Optimization:
| Strategy | Rationale |
| Acid Catalyst Selection | The choice and strength of the acid catalyst can significantly influence the regioselectivity.[4][5][12] Experimenting with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can alter the isomer ratio.[4][5][12][13] |
| Reaction Temperature | Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product over the thermodynamically favored one, potentially improving the isomeric ratio. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. A systematic screen of solvents with varying polarities may be beneficial. |
Experimental Protocol: Screening Acid Catalysts for Regioselectivity
-
Set up parallel reactions in small-scale vials.
-
To each vial, add this compound (1.0 eq) and the unsymmetrical ketone (1.1 eq).
-
Add a different acid catalyst (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) to each vial.
-
Heat the reactions at a consistent temperature (e.g., 80-100 °C) and monitor by TLC.[14]
-
After a set time, quench the reactions and analyze the crude product ratios by LC-MS or ¹H NMR.
Issue 2: Presence of Dark, Polymeric Material in the Crude Product
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
The crude product is a tar-like substance that is difficult to handle and purify.
Causality: Polymerization is often a result of side reactions, especially under harsh acidic conditions or elevated temperatures. For instance, in acylation reactions, bis-acylation can lead to chain growth.[10] Additionally, some intermediates in the Fischer indole synthesis can be unstable and prone to polymerization if the reaction is not carefully controlled.[13]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Control Reaction Temperature | Maintaining a lower reaction temperature can slow down the rate of polymerization side reactions.[10] |
| Slow Addition of Reagents | Adding one reagent dropwise to a solution of the other can help to maintain a low concentration of the added reagent, disfavoring intermolecular side reactions that lead to polymers.[10][15] |
| High Dilution | Running the reaction at a lower concentration can also disfavor intermolecular side reactions.[10] |
Workflow for Minimizing Polymerization:
Caption: Workflow for minimizing polymeric byproducts.
Issue 3: Incomplete Hydrazone Formation
Symptoms:
-
TLC analysis shows a significant amount of unreacted this compound and/or the carbonyl starting material.
-
The yield of the subsequent indole is low, even after prolonged reaction times.
Causality: The initial condensation reaction to form the hydrazone is a reversible equilibrium.[16] The position of this equilibrium can be affected by factors such as pH, steric hindrance of the reactants, and the presence of water.
Troubleshooting & Optimization:
| Strategy | Rationale |
| pH Control | Hydrazone formation is often catalyzed by mild acid.[15] Maintaining a slightly acidic pH (around 4-6) can accelerate the reaction. However, strongly acidic conditions should be avoided as they can lead to hydrolysis of the product.[15] |
| Use of a Dehydrating Agent | Since water is a byproduct of hydrazone formation, removing it from the reaction mixture can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding a chemical drying agent. |
| Catalytic Acetic Acid | Adding a few drops of glacial acetic acid can effectively catalyze the condensation reaction.[15] |
Experimental Protocol: Optimizing Hydrazone Formation
-
Dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once complete, the hydrazone can often be used directly in the subsequent indolization step without isolation.[6]
Issue 4: Formation of Azine Byproduct
Symptoms:
-
An additional, often less polar, byproduct is observed on the TLC plate.
-
Mass spectrometry analysis indicates a species with a mass corresponding to the azine (R₂C=N-N=CR₂).
Causality: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[15] This is more likely to occur if there is an excess of the carbonyl compound or if the reaction is heated for an extended period.[15]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Stoichiometric Control | Use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents) to ensure that the carbonyl compound is the limiting reagent.[15] |
| Slow Addition of Carbonyl | Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a low concentration of the carbonyl, minimizing the chance of it reacting with the hydrazone product.[15] |
Reaction Pathway Diagram:
Caption: Desired vs. side reaction pathways.
Purification Strategies
Even with optimized reaction conditions, some side products may be unavoidable. Effective purification is therefore critical.
Q3: My crude product is a complex mixture. What is the best way to purify my target indole?
A3: A multi-step purification strategy is often the most effective approach.
-
Aqueous Workup: Begin with a liquid-liquid extraction. Wash the organic layer containing your crude product with a dilute acid (e.g., 1M HCl) to remove any unreacted basic hydrazine.[14] Follow this with a wash using a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, and finally with brine.[14]
-
Column Chromatography: This is the most powerful technique for separating the desired indole from structurally similar impurities.[14]
-
Stationary Phase: Standard silica gel is usually effective.[14]
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
TLC Analysis: Carefully analyze the fractions by TLC to identify and combine those containing the pure product.
-
Q4: My indole seems to be degrading on the silica gel column. What can I do?
A4: Some indole derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1%). This will neutralize the acidic sites on the silica.[14]
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[14]
-
Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[14]
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]
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Wikipedia. (2023, November 15). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
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Azizi, Z., & Ghashghaei, S. (2018). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 8(51), 29080–29104. [Link]
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Chekshin, N., et al. (2023). Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling. ChemRxiv. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54093. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem. Retrieved from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Not So Bioorthogonal Chemistry. PMC. Retrieved from [Link]
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Wikipedia. (2023, September 29). Phenylhydrazine. Wikipedia. Retrieved from [Link]
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Wikipedia. (2023, November 29). Hydrazone. Wikipedia. Retrieved from [Link]
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Ishii, H., et al. (1986). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, 51(8), 1364–1367. [Link]
-
Akbas, E., & Altan, M. (2004). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 9(12), 1059–1066. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Google Patents. (1993). US5179211A - Process for the preparation of indoles. Google Patents.
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Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(2), 1099-1144. [Link]
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ResearchGate. (2016). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. Retrieved from [Link]
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ResearchGate. (1971). Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. ResearchGate. Retrieved from [Link]
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J&K Scientific. (n.d.). This compound, 98%. J&K Scientific. Retrieved from [Link]
-
Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1–11. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. ChemBK. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in.... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 12). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Purification of Products from 2-Chloro-4-methylphenylhydrazine Hydrochloride
Welcome to the technical support center for purification strategies involving derivatives of 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of reaction products, particularly those from Fischer indole syntheses. Our focus is on providing practical, field-tested solutions grounded in chemical principles.
A Word on Safety First
Before initiating any experimental work, it is imperative to recognize the hazards associated with hydrazine derivatives. This compound and its related compounds are classified as harmful and are suspected carcinogens and mutagens.[1]
Mandatory Safety Precautions:
-
Handling: Always handle this chemical inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[2]
-
Spills: Have a spill kit ready. Minor spills can be absorbed with an inert material, but always follow your institution's specific safety protocols.[3]
-
Disposal: Dispose of all waste (solid and liquid) in accordance with local, state, and federal regulations for hazardous materials.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the work-up and purification of your crude product.
Problem 1: My final product is a persistent oil and fails to crystallize.
Q: I've completed the reaction and after the initial work-up and solvent removal, I'm left with a dark, viscous oil. Attempts to recrystallize it have failed. What's happening and what should I do?
A: This is a very common issue, particularly with indole syntheses which can produce polymeric side products.[4] The oil is likely a mixture of your desired product, unreacted starting materials, and various impurities.
Causality: The inability to crystallize stems from impurities disrupting the formation of a stable crystal lattice. Even small amounts of contaminants can act as "crystal poisons." Oily consistency often points to the presence of lower molecular weight impurities or residual solvent.
Troubleshooting Workflow:
Caption: Decision workflow for handling oily crude products.
Detailed Steps:
-
Trituration: Transfer your oil to a flask. Add a small volume of a cold, non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, pentane, or diethyl ether).[5] Vigorously stir or scratch the inside of the flask with a glass rod. This process washes away highly non-polar impurities and can provide the necessary energy to induce nucleation and crystallization of your product.[5]
-
If a solid forms: Collect the solid by filtration, wash with more cold solvent, and then proceed with a standard recrystallization using a more suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to achieve high purity.[5]
-
If no solid forms: The product is either too impure or is inherently an oil at room temperature. The next logical step is purification by column chromatography.
Problem 2: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.
Q: I'm trying to run a silica gel column, but my product, a 6-chloro-4-methylindole derivative, streaks from the baseline to the solvent front on the TLC plate. The column separation is messy and ineffective.
A: This is a classic sign of an acidic interaction between a basic compound and the acidic surface of silica gel. Indoles, containing a basic nitrogen atom, are prone to this behavior.
Causality: Silica gel (SiO₂) has acidic silanol (Si-OH) groups on its surface. Basic compounds, like your indole product, can adsorb very strongly and irreversibly to these sites. This leads to slow, uneven movement up the TLC plate or through the column, resulting in significant tailing or "streaking."[6]
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your eluent system.[6][7] The modifier will preferentially bind to the acidic sites on the silica, allowing your compound of interest to elute cleanly and symmetrically.
-
Switch the Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Neutral or Basic Alumina (Al₂O₃): This is an excellent alternative for purifying basic compounds and can prevent decomposition of acid-sensitive molecules.[6]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (using polar solvents like acetonitrile/water or methanol/water) can provide excellent separation where normal-phase fails.
-
Protocol: Column Deactivation with Triethylamine
-
Pack your silica gel column as you normally would using your initial non-polar solvent (e.g., hexanes).
-
Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and add 1% triethylamine by volume.
-
Flush the packed column with at least two column volumes of this TEA-containing eluent before loading your sample.[6] This ensures the entire silica bed is neutralized.
-
Dissolve your crude sample in a minimum amount of dichloromethane or your eluent, load it onto the column, and proceed with the chromatography, ensuring that all subsequent mobile phases also contain 0.5-1% TEA.
Problem 3: My product appears to be decomposing on the silica gel column.
Q: I loaded my crude product on a silica column, and the collected fractions show new, unexpected spots on the TLC plate. I suspect the product is not stable on silica. What should I do?
A: Product decomposition on silica is a serious issue, often encountered with sensitive functional groups. The acidic nature of silica gel can catalyze degradation, rearrangement, or polymerization reactions.[4]
Causality: The[1][1]-sigmatropic rearrangement in the Fischer indole synthesis is acid-catalyzed.[8] Residual acid in the crude product or the inherent acidity of the silica gel can promote undesired side reactions or decomposition of the final indole product, which can be sensitive under harsh acidic conditions.[4][9]
Troubleshooting Flowchart:
Sources
Troubleshooting unexpected results in the synthesis of indoles using 2-Chloro-4-methylphenylhydrazine hydrochloride.
Technical Support Center: Synthesis of Indoles via 2-Chloro-4-methylphenylhydrazine hydrochloride
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering unexpected results when using this compound in the Fischer indole synthesis. As a classic yet sensitive reaction, the Fischer synthesis demands careful control over multiple parameters. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is resulting in a very low yield or failing to produce any of the desired 6-chloro-4-methyl-1H-indole. What are the primary factors to investigate?
A low or non-existent yield is the most common issue and can stem from several factors related to reaction kinetics and stability. The Fischer indole synthesis is a multi-step process, and failure can occur at any stage.[1][2]
Core Mechanistic Steps to Consider:
-
Hydrazone Formation: Condensation of 2-chloro-4-methylphenylhydrazine with the carbonyl compound (e.g., an aldehyde or ketone).
-
Tautomerization: Isomerization of the hydrazone to its reactive enamine intermediate.
-
[3][3]-Sigmatropic Rearrangement: The rate-determining, acid-catalyzed step where the N-N bond is cleaved and a C-C bond is formed.[3][4]
-
Cyclization & Aromatization: The intermediate diimine cyclizes and eliminates ammonia to form the final aromatic indole ring.[3][5]
Troubleshooting Workflow:
Sources
Optimizing reaction temperature and time for 2-Chloro-4-methylphenylhydrazine hydrochloride reactions.
Welcome to the Technical Support Center for optimizing reactions involving 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, away from moisture and light to prevent degradation.[1][2] Storage at 2-8°C is recommended.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen, to protect it from oxidation.[2]
Q2: How do the electronic properties of the chloro and methyl substituents on the phenyl ring influence the reactivity of this compound?
A2: The chloro group is an electron-withdrawing group, which can decrease the nucleophilicity of the hydrazine. This can sometimes necessitate harsher reaction conditions (e.g., higher temperatures or stronger acids) in reactions like the Fischer indole synthesis compared to unsubstituted or electron-rich phenylhydrazines.[3] Conversely, the methyl group is weakly electron-donating, which can partially offset the effect of the chloro group.
Q3: Can I use the free base of 2-Chloro-4-methylphenylhydrazine instead of the hydrochloride salt?
A3: While the free base can be used, the hydrochloride salt is generally more stable and easier to handle.[4] The hydrochloride salt can often be used directly in acid-catalyzed reactions like the Fischer indole synthesis. If the free base is required, it can be generated in situ or just before use by careful neutralization of the hydrochloride salt with a suitable base.
Q4: What are the most common applications of this compound in drug development?
A4: this compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A notable application is in the synthesis of indole derivatives through the Fischer indole synthesis, which are core structures in many biologically active molecules. It is also a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[5][6]
Section 2: Troubleshooting Guide for Common Reactions
This guide provides a systematic approach to troubleshooting common issues encountered during reactions with this compound, particularly in the context of the Fischer indole synthesis and related cyclization reactions.
Low or No Product Yield
Issue: The reaction shows minimal or no conversion of the starting material to the desired product.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions |
| Inappropriate Reaction Temperature | The key[7][7]-sigmatropic rearrangement in the Fischer indole synthesis has a significant activation energy and often requires elevated temperatures to proceed at a reasonable rate.[8] If the temperature is too low, the reaction will be sluggish or may not proceed at all. | Gradually increase the reaction temperature in 10-20°C increments, while monitoring the reaction progress by TLC. For many Fischer indole syntheses, refluxing in a suitable solvent is a good starting point.[4] For specific syntheses, an optimal temperature, such as 80°C, has been found to provide better yields.[9] |
| Insufficient or Inappropriate Acid Catalyst | The Fischer indole synthesis is acid-catalyzed. The acid protonates the hydrazone, facilitating the key rearrangement step.[10] Both Brønsted and Lewis acids can be used, and their effectiveness can be substrate-dependent.[7] | Screen different acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, or Lewis acids like zinc chloride.[7] Acetic acid can often serve as both a solvent and a catalyst.[11] For challenging substrates, stronger acids like polyphosphoric acid (PPA) may be necessary.[12] |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and intermediates to allow for an efficient reaction. The polarity of the solvent can also influence the stability of charged intermediates in the reaction mechanism.[4] | Experiment with different solvents. Acetic acid is a common choice as it also acts as a catalyst.[11] Other options include ethanol, toluene, or polar aprotic solvents like DMF and DMSO.[11] |
| Decomposition of Starting Material or Product | Phenylhydrazines can be unstable at very high temperatures, leading to decomposition and the formation of tars.[13] Excessively high temperatures or prolonged reaction times can also lead to the degradation of the desired indole product. | Carefully control the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time.[5] Avoid unnecessarily long reaction times once the starting material has been consumed. |
Formation of Multiple Products or Impurities
Issue: The reaction mixture shows the presence of significant side products or impurities on TLC or other analytical techniques.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions |
| Formation of Isomeric Products | When using an unsymmetrical ketone in the Fischer indole synthesis, two different enamine intermediates can form, leading to the formation of two constitutional isomers of the indole product.[12] | If possible, use a symmetrical ketone to avoid this issue. If an unsymmetrical ketone is necessary, you may need to optimize the reaction conditions (e.g., acid catalyst, temperature) to favor the formation of the desired isomer. Separation of the isomers by column chromatography will likely be required. |
| Side Reactions of the Hydrazine | Phenylhydrazines can undergo side reactions such as N-N bond cleavage, especially under harsh conditions.[14] | Optimize the reaction temperature and time to favor the desired reaction pathway. Using milder reaction conditions when possible can help to minimize these side reactions. |
| Oxidation of the Product | Indole rings can be susceptible to oxidation, especially at elevated temperatures in the presence of air. | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidized byproducts. |
Section 3: Optimizing Reaction Parameters: A Deeper Dive
The Critical Role of Temperature
The reaction temperature is arguably the most critical parameter to optimize. As illustrated in the workflow below, a systematic approach to temperature optimization is key to achieving high yields and purity.
Caption: A systematic workflow for optimizing reaction temperature.
The Impact of Reaction Time
The optimal reaction time is a balance between achieving complete conversion of the starting material and minimizing the degradation of the product.
| Reaction Time | Potential Outcome | Rationale |
| Too Short | Incomplete reaction, low yield. | The reaction has not had sufficient time to go to completion. |
| Optimal | High yield of the desired product with minimal impurities. | The starting material has been consumed, and the product has not had significant time to degrade. |
| Too Long | Decreased yield, increased impurities. | The product may begin to decompose under the reaction conditions, leading to the formation of byproducts and a lower overall yield.[5] |
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material spot has disappeared and the product spot is at its maximum intensity, the reaction should be worked up.
Section 4: Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol provides a general starting point for the Fischer indole synthesis using this compound. Optimization of temperature, time, and solvent will likely be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., glacial acetic acid, ethanol, toluene)
-
Sodium bicarbonate or sodium hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent.
-
Add the acid catalyst. If using glacial acetic acid as the solvent, it will also serve as the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[15]
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[15]
Protocol for Monitoring Reaction Progress by TLC
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the starting material (this compound), the co-reactant (aldehyde or ketone), and a co-spot of both.
-
As the reaction progresses, take small aliquots of the reaction mixture with a capillary tube and spot them on the TLC plate.
-
Develop the TLC plate in the chamber and visualize the spots under a UV lamp.
-
The reaction is complete when the starting material spots have disappeared and a new, more non-polar product spot has appeared and is no longer increasing in intensity.
Section 5: Data Summary
The following table provides a summary of typical reaction conditions for reactions involving phenylhydrazine derivatives. Note that optimal conditions for this compound may vary.
| Reaction Type | Reactant | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Indole Synthesis | p-Tolylhydrazine HCl & Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Reflux | 2.25 | High | [16] |
| Fischer Indole Synthesis | Phenylhydrazine & Cyclopentanone | DMSO/H₂O/AcOH (2:1:1) | None | 110 | 0.33 | High | [17] |
| Celecoxib Synthesis (Cyclocondensation) | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | - | 80 | 17 | 90 | [5] |
| Fischer Indole Synthesis | Phenylhydrazine & Ketone | tert-Butanol | p-TsOH | 80 | - | 47 | [9] |
Section 6: Visualizing Reaction Pathways
The following diagram illustrates the general mechanism of the Fischer indole synthesis.
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Effect of different acid catalysts on the Fischer indole synthesis with 2-Chloro-4-methylphenylhydrazine hydrochloride.
Technical Support Center: Fischer Indole Synthesis with 2-Chloro-4-methylphenylhydrazine hydrochloride
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically tailored to address the challenges and inquiries that researchers, scientists, and drug development professionals may encounter when utilizing this compound as a starting material. Here, we delve into the critical role of acid catalysts and provide practical, experience-driven advice to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1][2] The process begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine in the presence of an acid catalyst.[3] This enamine undergoes a crucial[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.[4] Subsequent cyclization and elimination of ammonia yield the final aromatic indole product.[3]
Q2: Why is the choice of acid catalyst so critical in this synthesis?
A2: The acid catalyst is pivotal as it facilitates several key steps of the reaction, including the isomerization of the hydrazone to the enamine and the subsequent[1][1]-sigmatropic rearrangement.[5] The nature and strength of the acid can significantly influence the reaction rate, yield, and even regioselectivity, particularly when employing unsymmetrical ketones.[6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, and the optimal choice is often substrate-dependent.[1][8]
Q3: How do the chloro and methyl substituents on the phenylhydrazine ring affect the reaction?
A3: The electronic properties of substituents on the phenylhydrazine ring can impact the reaction. The methyl group is an electron-donating group, which can facilitate the reaction. Conversely, the chloro group is an electron-withdrawing group, which can hinder the reaction by decreasing the nucleophilicity of the hydrazine.[9] Therefore, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary to drive the reaction to completion.
Q4: Can I perform this reaction as a "one-pot" synthesis?
A4: Yes, a one-pot procedure is often advantageous. In this approach, the formation of the hydrazone from this compound and the carbonyl compound, followed by the acid-catalyzed cyclization, occurs in the same reaction vessel without isolating the intermediate hydrazone.[10] This can minimize handling losses and is particularly useful if the hydrazone intermediate is unstable.[11]
Troubleshooting Guide
This section addresses common issues encountered during the Fischer indole synthesis with this compound.
Issue 1: Low or No Yield of the Desired Indole
-
Question: I am experiencing a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I rectify this?
-
Answer: Low yields are a common challenge and can be attributed to several factors:
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the reaction with the electron-deficient 2-chloro-4-methylphenylhydrazine. Conversely, an excessively strong acid could lead to degradation of the starting materials or product.[5]
-
Suboptimal Reaction Temperature: The[1][1]-sigmatropic rearrangement often requires a significant activation energy, necessitating elevated temperatures.[10] However, excessively high temperatures can cause decomposition.[10]
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. A gradual increase in temperature may be beneficial if the reaction is sluggish.[10]
-
-
Purity of Reactants: Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions.[10]
-
Solution: Ensure the purity of your starting materials. Recrystallization or distillation may be necessary.
-
-
Issue 2: Formation of Multiple Products/Side Reactions
-
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are these side reactions and how can I minimize them?
-
Answer: The formation of side products is a known issue in the Fischer indole synthesis.
-
Common Side Products: These can include products from aldol condensation of the carbonyl compound or Friedel-Crafts type reactions.[10]
-
Minimization Strategies:
-
Control of Reaction Conditions: Careful optimization of the reaction time and acid concentration can help to suppress the formation of side products.[10]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[10]
-
One-Pot Procedure: As mentioned earlier, a one-pot synthesis can sometimes reduce the formation of byproducts by minimizing the exposure of the intermediate hydrazone to harsh conditions.[10]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my final indole product. What purification strategies are most effective?
-
Answer: Purification can be challenging due to the nature of the product and potential impurities.
-
Initial Work-up: After the reaction, a common work-up procedure involves pouring the reaction mixture onto crushed ice and stirring to precipitate the crude product. The solid can then be filtered and washed with water.[10]
-
Chromatography: Column chromatography is a standard method for purifying indole derivatives. A range of solvent systems, such as ethyl acetate/hexanes or chloroform/methanol, can be employed. The presence of a tertiary amine in your product might necessitate the addition of a small amount of a base like triethylamine to the eluent to prevent streaking on the column.[12]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.
-
Data Presentation: Comparison of Acid Catalysts
The choice of acid catalyst is a critical parameter that can significantly impact the yield of the Fischer indole synthesis. The following table provides a comparative overview of commonly used acid catalysts and their typical performance.
| Acid Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | High temperature, often neat | Commonly used, effective for many substrates.[6] | Can be harsh, leading to decomposition with sensitive substrates. |
| Boron Trifluoride (BF₃) | Lewis Acid | Often used as etherate complex | Effective catalyst.[8] | Moisture sensitive, requires anhydrous conditions. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | High temperature | Often effective for less reactive substrates, acts as both catalyst and solvent.[2][10] | Viscous and can be difficult to handle; work-up can be challenging. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Reflux in a suitable solvent | Milder than PPA or H₂SO₄, often gives cleaner reactions.[8] | May not be strong enough for deactivated substrates. |
| Hydrochloric Acid (HCl) | Brønsted Acid | In a solvent like ethanol or acetic acid | Readily available and inexpensive.[1] | Can lead to side reactions with certain substrates. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Often in a solvent like acetic acid | Strong acid, can be effective for unreactive substrates.[1] | Can cause charring and decomposition at high temperatures. |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
Core Reaction Mechanism
The diagram below illustrates the key steps in the acid-catalyzed Fischer indole synthesis.
Sources
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How to prevent the decomposition of 2-Chloro-4-methylphenylhydrazine hydrochloride during storage?
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 227958-97-6). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this critical reagent throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation, and what are the ideal storage conditions?
A1: The primary cause of degradation for this compound, like many hydrazine derivatives, is oxidation . This compound is sensitive to atmospheric oxygen, moisture, light, and heat.[1][2] Decomposition can compromise experimental results by introducing impurities or reducing the effective concentration of the starting material.
The hydrochloride salt form enhances stability compared to the free base, but stringent storage protocols are still mandatory. The ideal storage conditions are designed to mitigate these environmental factors.
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Rationale & Risk of Non-Compliance |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3] | Rationale: Prevents oxidation by displacing atmospheric oxygen.[4] Risk: Exposure to air can lead to rapid oxidative decomposition, potentially forming colored impurities or nitrosamines.[4][5] |
| Temperature | Cool, as specified on the product label (e.g., 4°C).[3] | Rationale: Low temperatures slow the rate of chemical degradation reactions. Risk: Elevated temperatures accelerate decomposition.[2] |
| Light | Protect from light (use amber glass vials).[6] | Rationale: The compound is light-sensitive. Light can provide the activation energy for photo-decomposition pathways. Risk: Discoloration (e.g., turning yellow/brown) and degradation.[5] |
| Moisture | Dry, desiccated environment.[1] | Rationale: The compound is hygroscopic and moisture-sensitive.[1] Risk: Moisture can facilitate hydrolysis and other decomposition reactions.[7] |
| Container | Tightly sealed, airtight container (e.g., Sure/Seal™ bottle or sealed ampoule).[8][9] | Rationale: Prevents ingress of air and moisture. Risk: A poorly sealed container negates all other protective measures, leading to rapid degradation. |
For long-term storage, the most robust method is to seal the compound in a glass ampoule under an inert atmosphere.[8] For routine use, store inside a glovebox with a controlled inert atmosphere (<1 ppm O₂, H₂O).[6][8]
Q2: What are the visible signs of decomposition?
A2: A primary visual indicator of degradation is a change in color. Fresh, high-purity this compound should be an off-white to light-colored powder.[1] Upon exposure to air and light, it may turn yellow or brown, indicating the formation of oxidation products.[5] If you observe significant discoloration or clumping (due to moisture absorption), the purity of the material should be verified analytically before use.
Q3: How should I handle this compound during weighing and transfer to minimize degradation?
A3: Proper handling is as critical as proper storage. All manipulations should be performed using air-sensitive chemistry techniques to prevent exposure to the atmosphere.[9][10]
The recommended workflow involves using either an inert-atmosphere glovebox or a Schlenk line.
Caption: Fig. 1: Recommended workflow for handling.
Key Handling Steps:
-
Use Dry Equipment: Always use glassware that has been oven-dried and cooled under a stream of inert gas or in a desiccator.[9]
-
Inert Atmosphere is Key: Perform all transfers inside a glovebox or on a Schlenk line with a positive pressure of nitrogen or argon.[8][10]
-
Degas Solvents: Ensure any solvent used to dissolve the compound is anhydrous and has been properly degassed via freeze-pump-thaw cycles or by sparging with an inert gas.[8]
-
Seal Tightly: Immediately and securely seal the main container after removing the required amount. If using a septum-sealed bottle (like a Sure/Seal™), use a clean, dry needle and purge the bottle with inert gas.[9]
Troubleshooting Guide
Q4: My reaction is yielding unexpected byproducts or failing completely. How can I confirm if my this compound has degraded?
A4: If you suspect reagent degradation, you must perform an analytical purity assessment. Visual inspection is not sufficient. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating the parent compound from potential impurities and degradation products.[11][12][13]
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- 4. Aerial oxidation of hydrazines to nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. riccachemical.com [riccachemical.com]
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- 7. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ehs.umich.edu [ehs.umich.edu]
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- 13. Bot Verification [rasayanjournal.co.in]
Fischer Indole Synthesis: A Technical Support Guide to Navigating Regioselectivity in Unsymmetrical Ketone Reactions
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity when using unsymmetrical ketones. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you gain control over your indole synthesis.
The Challenge: Regioselectivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3] The reaction proceeds by heating an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), in the presence of an acid catalyst.[2][4] The core of the mechanism involves the formation of an ene-hydrazine intermediate, which then undergoes a crucial[3][3]-sigmatropic rearrangement to forge the indole ring.[1][2][4]
The issue of regioselectivity arises when an unsymmetrical ketone of the type RCH₂COCH₂R' is used.[1] In such cases, two different ene-hydrazine intermediates can form, leading to a mixture of two regioisomeric indoles. Controlling which of these isomers is preferentially formed is a critical challenge that can significantly impact the efficiency and viability of a synthetic route. This guide will equip you with the knowledge to address this challenge head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in the Fischer indole synthesis with unsymmetrical ketones?
A1: The regiochemical outcome is a delicate balance of several factors:
-
Steric Hindrance: The[3][3]-sigmatropic rearrangement is highly sensitive to steric bulk. The reaction will generally favor the pathway that proceeds through the less sterically hindered ene-hydrazine intermediate.[5]
-
Acid Catalyst and Strength: The choice and concentration of the acid catalyst are paramount. Different acids can stabilize the competing transition states to varying degrees, thereby influencing the product ratio.[5][6] For instance, strong acid mixtures can favor the formation of one isomer, while milder conditions might favor the other.[6]
-
Electronic Effects: The electronic properties of substituents on both the arylhydrazine and the ketone can impact the stability of the intermediates and transition states. Electron-withdrawing groups, for example, can destabilize a potential pathway, favoring another.[7][8]
Q2: I am getting a nearly 1:1 mixture of regioisomers. What is the first thing I should try to change?
A2: The first and often most impactful parameter to adjust is the acid catalyst. The acidity of the reaction medium is a major controlling factor.[9][10] Consider switching from a general-purpose acid like polyphosphoric acid (PPA) to a specialized reagent system. A systematic screening of different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is a logical starting point.[1][3][11]
Q3: Can reaction temperature be used to control regioselectivity?
A3: While the Fischer indole synthesis often requires elevated temperatures to drive the sigmatropic rearrangement, temperature can sometimes influence the ratio of regioisomers.[10][12] However, it is generally a less predictable control element than the choice of catalyst. In some cases, higher temperatures might favor the thermodynamically more stable product, but this is not a universal rule. It is more common for temperature adjustments to affect the overall yield and the formation of side products.
Q4: Are there any "go-to" catalyst systems known for high regioselectivity with specific types of unsymmetrical ketones?
A4: Yes, for methyl ketones, Eaton's reagent (a 1:10 w/w mixture of phosphorus pentoxide in methanesulfonic acid) has demonstrated excellent regiocontrol, strongly favoring the formation of the 3-unsubstituted indole.[9][10] This is a powerful tool when that specific regioisomer is the target. The role of P₂O₅ in this mixture is primarily as a drying agent.[9]
Troubleshooting Guide: Common Regioselectivity Issues and Solutions
This section provides a structured approach to troubleshooting common regioselectivity problems.
Problem 1: Undesired Regioisomer is the Major Product
Your reaction is producing the opposite regioisomer to your target molecule as the major product.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for undesired regioisomer formation.
Detailed Protocols and Explanations
-
Step 1: Modify Acid Catalyst
-
Rationale: The acid catalyst plays a critical role in the protonation of the hydrazone and the subsequent tautomerization to the ene-hydrazine. The stability of the two possible ene-hydrazine intermediates, which are precursors to the different regioisomers, is highly dependent on the reaction medium's acidity.[6][9]
-
Protocol:
-
Set up a series of small-scale parallel reactions.
-
In each reaction, use a different acid catalyst. A good starting screen would include:
-
Brønsted Acids: Polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄).
-
Lewis Acids: Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂).
-
-
Run the reactions under identical temperature and concentration conditions.
-
Monitor the product ratio by an appropriate analytical method (e.g., ¹H NMR, GC-MS, or LC-MS).
-
-
-
Step 2: Alter Reaction Solvent
-
Rationale: The solvent can influence the relative energies of the transition states leading to the different regioisomers. Changing the solvent polarity may favor one pathway over the other.
-
Protocol:
-
Using the most promising acid catalyst from Step 1, set up reactions in different solvents.
-
Consider solvents such as toluene, xylene, acetic acid, or ionic liquids.
-
Maintain consistent temperature and monitor the regioisomeric ratio.
-
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Your reaction is producing a mixture of regioisomers in nearly equal amounts, making purification difficult and lowering the yield of the desired product.
Experimental Strategies for Improving Selectivity
| Strategy | Description | Rationale |
| Use of Eaton's Reagent | For methyl ketones, employ a 1:10 (w/w) mixture of P₂O₅ in MeSO₃H.[9][10] | This highly acidic and dehydrating medium strongly favors the formation of the less substituted ene-hydrazine, leading to the 3-unsubstituted indole.[9] |
| Microwave Irradiation | Utilize microwave heating instead of conventional oil bath heating. | Microwave irradiation can sometimes lead to cleaner reactions and improved selectivity by providing rapid and uniform heating, potentially favoring one kinetic pathway over another.[1][13] |
| Palladium-Catalyzed Modifications | Consider modern variations of the Fischer synthesis, such as the Buchwald modification, which involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone in situ.[4] | These methods operate under different mechanistic paradigms and can offer alternative regiochemical outcomes.[4][14] |
Protocol: Regioselective Synthesis of a 3-Unsubstituted Indole using Eaton's Reagent
-
Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with efficient stirring in a 1:10 weight-for-weight ratio. The addition is exothermic and should be controlled.
-
Indolization Reaction:
-
Dissolve the arylhydrazone derived from the unsymmetrical methyl ketone in a suitable solvent such as dichloromethane or sulfolane (if decomposition is an issue at higher temperatures).[9]
-
Add the pre-prepared Eaton's reagent to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent, dry, and purify.
-
Visualizing the Mechanistic Branch Point
The key to understanding and controlling regioselectivity lies in visualizing the competing pathways at the ene-hydrazine formation step.
Caption: Competing pathways in the Fischer indole synthesis.
This diagram illustrates how the initial arylhydrazone, upon protonation, can tautomerize to two different ene-hydrazine intermediates. Each of these intermediates then proceeds through the[3][3]-sigmatropic rearrangement to yield a different regioisomeric indole product. Your goal as an experimentalist is to manipulate the reaction conditions to favor either Pathway A or Pathway B.
Concluding Remarks
Addressing regioselectivity in the Fischer indole synthesis is a classic challenge in organic chemistry that requires a systematic and informed approach. By understanding the interplay of steric, electronic, and catalytic factors, researchers can effectively troubleshoot and optimize their reactions. This guide provides a foundational framework for this process, empowering you to achieve your desired synthetic outcomes with greater control and efficiency.
References
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847-5853. Available from: [Link]
-
Bandyopadhyay, D., & Banik, B. K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54146-54170. Available from: [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006. Available from: [Link]
-
Semantic Scholar. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Available from: [Link]
-
PubMed. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Available from: [Link]
-
ResearchGate. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | Request PDF. Available from: [Link]
-
Simmons, B. J., et al. (2016). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 138(49), 15949-15961. Available from: [Link]
-
Palmer, B. A., & Taylor, A. W. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 6, 844-851. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227-250. Available from: [Link]
-
Salehi, P., et al. (2013). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 18(7), 8024-8032. Available from: [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer indole route to 3-unsubstituted indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. Available from: [Link]
-
Semantic Scholar. An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available from: [Link]
-
National Center for Biotechnology Information. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Available from: [Link]
-
ResearchGate. Synthesis of indole derivatives from 1a and various ketones and aldehydes. Available from: [Link]
-
ResearchGate. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Available from: [Link]
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Technical Support Center: Managing the Hygroscopic Nature of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Experiments
This guide is a dedicated resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylphenylhydrazine hydrochloride. Its purpose is to provide expert guidance on managing the compound's hygroscopic properties to ensure experimental accuracy and reproducibility.
The Challenge of Hygroscopicity
This compound is a key reagent in many synthetic pathways. However, its strong tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—presents a significant challenge in the laboratory.[1][2] Failure to properly manage this characteristic can lead to several experimental pitfalls:
-
Inaccurate Measurements: The absorption of water increases the mass of the compound, leading to substantial errors in weighing and molar calculations.[3][4]
-
Chemical Degradation: The presence of moisture can cause the compound to degrade, reducing its purity and effectiveness in reactions.[5]
-
Physical State Alteration: Moisture can transform the fine powder into a clumpy or sticky solid, which can impede proper dissolution and alter reaction kinetics.[1][6]
-
Poor Reproducibility: Inconsistent moisture content between experiments is a common source of variable and unreliable results.
This technical guide offers solutions and protocols to mitigate these issues, promoting greater success and integrity in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns related to the use of this compound.
Q1: My this compound appears clumpy. Can I still use it?
A1: Clumping is a clear sign of moisture absorption.[1][6] While the compound may still be viable, it is essential to dry it thoroughly before use to avoid errors in weighing and stoichiometry. We recommend drying the compound under vacuum. For a detailed procedure, please see the Protocol for Drying Hygroscopic Solids in Part 2.
Q2: What is the best way to store this compound to prevent moisture absorption?
A2: Proper storage is critical. This compound should be kept in a tightly sealed, airtight container.[1] For added protection, wrap the container's seal with Parafilm. Store the container in a desiccator with an active drying agent like silica gel or anhydrous calcium sulfate.[7][8] For long-term storage, a dry, inert atmosphere, such as in a glove box, is ideal.[7]
Q3: How can I accurately weigh such a hygroscopic compound?
A3: Weighing should be done as quickly as possible to minimize air exposure.[1] The ideal environment for weighing is inside a glove box with controlled low humidity.[9][10] If a glove box is unavailable, prepare all necessary tools in advance. Use a clean, dry spatula and a pre-weighed, sealable weighing vessel. After transferring the compound, seal the vessel immediately. For reactions that are highly sensitive to moisture, it is best to dry a small amount of the compound right before use.
Q4: Is it advisable to prepare a stock solution of this compound?
A4: Yes, preparing a stock solution can be an effective way to avoid repeatedly weighing the hygroscopic solid.[9][11] However, you must use a thoroughly dried, anhydrous solvent. The solution should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed vial with a septum, allowing for withdrawal with a syringe.[12] It is also good practice to confirm the concentration of your stock solution via titration if high precision is required.[12]
Q5: My reaction yields are inconsistent. Could the hygroscopic nature of the starting material be the problem?
A5: This is a very common issue. Excess moisture can negatively impact your reaction in several ways:
-
Stoichiometric Imbalance: If your starting material has absorbed water, your weighed amount will not reflect the true mass of the reagent, leading to incorrect molar ratios.[4][13]
-
Undesired Side Reactions: Water can cause hydrolysis of your starting material or other reagents, leading to byproducts and reduced yields.
-
Catalyst Inactivation: In reactions that use water-sensitive catalysts, any introduced moisture can "poison" the catalyst, slowing or stopping the reaction.
To troubleshoot, ensure all reagents and solvents are rigorously dried and that the reaction is conducted under a dry, inert atmosphere.[14][15]
Part 2: Troubleshooting and Protocols
This section offers detailed solutions for common problems and provides step-by-step protocols for handling hygroscopic compounds.
Troubleshooting Guide: Addressing Inconsistent Experimental Results
If you are facing issues with reproducibility, such as fluctuating yields or product purity, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting inconsistent experimental results.
Protocol 1: Drying and Handling of Hygroscopic Solids
This protocol provides a standard method for drying this compound to remove absorbed moisture.
Materials:
-
This compound
-
Schlenk flask or round-bottom flask with a sidearm
-
Vacuum pump
-
Heating source (heating mantle or oil bath)
-
Thermometer
-
Desiccator
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Transfer the compound into a clean, dry Schlenk flask.
-
Applying Vacuum: Connect the flask to a vacuum line and slowly apply vacuum to prevent the solid from being drawn into the line.
-
Heating: Once a stable vacuum is established, gently heat the flask to a temperature well below the compound's melting or decomposition point (typically 40-50 °C). Always consult the Safety Data Sheet (SDS) for thermal stability information before heating. [5]
-
Drying Duration: Maintain the vacuum and temperature for 4-6 hours to ensure complete removal of water.
-
Cooling and Storing: Turn off the heat and let the flask cool to room temperature while still under vacuum. Once cooled, break the vacuum by backfilling the flask with a dry, inert gas.
-
Transfer: For immediate use, proceed with your experiment. Otherwise, quickly transfer the dried compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Preparing a Standardized Stock Solution
This protocol details how to prepare a stock solution to avoid frequent handling of the solid.
Materials:
-
Dried this compound
-
Anhydrous solvent (e.g., anhydrous THF, Dioxane, or DMF)
-
Oven-dried volumetric flask
-
Oven-dried syringes and needles
-
Septum
-
Inert gas source
Procedure:
-
Drying: Ensure the this compound is completely dry using Protocol 1.
-
Weighing: In a controlled environment, accurately weigh the desired amount of the dried compound and transfer it to the oven-dried volumetric flask.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to the flask to dissolve the solid, then fill to the calibration mark.
-
Mixing: Seal the flask with a septum and Parafilm, and mix until the solid is fully dissolved.
-
Storage: Store the stock solution under an inert atmosphere. If refrigerated, allow the solution to warm to room temperature before use to prevent condensation.
-
Use: To access the solution, pierce the septum with a needle connected to an inert gas line to maintain positive pressure, and use a separate dry syringe to withdraw the required volume.[12]
Part 3: Data and Visual Aids
Table 1: The Impact of Moisture on Molar Calculations
This table demonstrates the significant error in molar calculations that can result from absorbed water in a 1.000 g sample of this compound (Molar Mass: 195.07 g/mol ).
| Assumed Mass (g) | % Water by Weight | Actual Compound Mass (g) | Calculated Moles (from assumed mass) | Actual Moles | % Molar Error |
| 1.000 | 0% | 1.000 | 0.005126 | 0.005126 | 0.00% |
| 1.000 | 1% | 0.990 | 0.005126 | 0.005075 | 1.00% |
| 1.000 | 2% | 0.980 | 0.005126 | 0.005024 | 2.03% |
| 1.000 | 5% | 0.950 | 0.005126 | 0.004870 | 5.26% |
| 1.000 | 10% | 0.900 | 0.005126 | 0.004614 | 11.10% |
This data highlights how even minor moisture absorption can lead to considerable errors in stoichiometry, affecting reaction outcomes.
Decision-Making Workflow for Handling
This diagram provides a logical workflow for handling this compound.
Caption: A decision workflow for handling hygroscopic reagents.
References
-
General Handling of Hygroscopic Solutes
- Title: How do you handle hygroscopic solutes in the lab?
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- Storage and Handling of Research Chemicals: Title: Storage and Handling Tips for Research Chemicals: Safety Comes First Source: BenchChem
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Techniques for Weighing
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-
URL: [Link]
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Properties of this compound
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-
Discussion on Weighing Hygroscopic Substances
- Title: How to weigh a higroscopic substance
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-
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- Safety Data Sheet for this compound: Title: SAFETY D
-
Definition and Handling of Hygroscopic Materials
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Discussion on Handling Hygroscopic Reference Standards
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Use of Desiccators for Drying Chemicals
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Understanding Hygroscopic Materials
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Drying of Hygroscopic Materials
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- Safety Data Sheet for 1-(4-chloro-2-methylphenyl)
-
Preparing Anhydrous Reagents and Equipment
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Discussion on Weighing Hygroscopic Substances on a Microbalance
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Hygroscopic Tendencies of Calibrants for qNMR
- Title: Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy
- Source: ACS Public
-
URL: [Link]
- Preservation of Moisture-Sensitive Reagents: Title: Preservation of Moisture-Sensitive Chemical Reagents Source: Sigma-Aldrich
-
Discussion on Dealing with Hygroscopic Chemicals
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-
URL: [Link]
- Properties of this compound: Title: (2-Chloro-4-methylphenyl)hydrazine Source: ChemScene
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Hygroscopic Tendencies of Calibrants for qNMR (NIH)
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-
URL: [Link]
-
Definition of Hygroscopy
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PubChem Entry for this compound
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-
URL: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds
- Title: Techniques for Handling Air- and Moisture-Sensitive Compounds
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-
URL: [Link]
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Strategies for reducing reaction times in syntheses involving 2-Chloro-4-methylphenylhydrazine hydrochloride.
Welcome to the technical support center for 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of this versatile reagent. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your syntheses and overcome common experimental hurdles, particularly in reactions like the Fischer indole synthesis.
Troubleshooting Guide: Accelerating Sluggish Reactions
One of the most frequent challenges encountered with substituted phenylhydrazines is slow or incomplete reaction, leading to reduced yields and complex purification profiles.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: My reaction to form the hydrazone is slow or fails to go to completion.
The initial condensation between this compound and a carbonyl compound (aldehyde or ketone) is a critical first step.[3][4] If this step is problematic, subsequent cyclization will be inefficient.
Root Cause Analysis and Solutions:
-
Insufficient Free Hydrazine: 2-Chloro-4-methylphenylhydrazine is supplied as a hydrochloride salt to enhance its stability.[5] The reaction requires the free base to act as a nucleophile. An inadequate amount of base or an inappropriate pH can severely limit the concentration of the reactive species.
-
Protocol: Add a mild base (e.g., sodium acetate, triethylamine, or pyridine) to the reaction mixture to neutralize the hydrochloride and liberate the free hydrazine. The pH of the reaction medium is crucial; while acidic conditions are needed for the subsequent cyclization, the initial hydrazone formation is often more efficient at a slightly acidic to neutral pH (pH 4-6).[6]
-
Causality: The free lone pair on the terminal nitrogen of the hydrazine is the nucleophilic center. Protonation of this nitrogen to form the hydrazinium ion renders it non-nucleophilic, thus inhibiting the initial attack on the carbonyl carbon. A buffer system can be employed to maintain the optimal pH.
-
-
Steric Hindrance: The ortho-chloro substituent on the phenyl ring can introduce steric hindrance, slowing down the approach of the hydrazine to the carbonyl carbon, especially with sterically demanding ketones.[7]
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid decomposition at elevated temperatures.[8]
-
Alternative: If feasible, consider using a less sterically hindered carbonyl compound or explore alternative synthetic routes if the hindrance is insurmountable.
-
-
Reagent Purity: Phenylhydrazines can degrade over time, especially when exposed to air and light, leading to the formation of oxidized impurities that can inhibit the reaction.[8][9]
Problem 2: The hydrazone has formed, but the subsequent cyclization (e.g., Fischer indole synthesis) is not proceeding efficiently.
The acid-catalyzed cyclization is the key ring-forming step and often requires specific conditions to proceed at a reasonable rate.[3][12]
Root Cause Analysis and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount. Both Brønsted and Lewis acids can be used, and their effectiveness can be substrate-dependent.[3][4]
-
Recommendations:
-
Brønsted Acids: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA) are commonly used.[3][13] PPA can be particularly effective as it also serves as a solvent and dehydrating agent.[1]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[3][4]
-
-
Experimental Protocol: A typical starting point is to use 0.1 to 1.0 equivalents of the acid catalyst. However, optimization may be required. For instance, some reactions benefit from using the acid as the solvent (e.g., glacial acetic acid).[14][15]
-
-
Suboptimal Temperature: The[14][14]-sigmatropic rearrangement, a key step in the Fischer indole synthesis mechanism, has a significant activation energy barrier and often requires elevated temperatures.[1][12]
-
Strategy: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments of 10-20 °C. The use of high-boiling point solvents like toluene or xylenes can facilitate higher reaction temperatures.[15] Microwave-assisted synthesis can also be a powerful tool for accelerating these reactions by reaching high temperatures rapidly and uniformly.[14]
-
-
Solvent Effects: The solvent plays a critical role in solubilizing the reactants and intermediates and can influence the reaction kinetics.
-
Solvent Selection Table:
-
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Glacial Acetic Acid | Common choice, acts as both solvent and catalyst.[14][15] | Effective for a wide range of substrates. | Can lead to side reactions in sensitive substrates. |
| Ethanol/Methanol | Often used for initial hydrazone formation. | Good solubility for the hydrochloride salt. | Lower boiling points may not be sufficient for cyclization. |
| Toluene/Xylenes | High-temperature reactions. | Allows for azeotropic removal of water. | May have lower solubility for starting materials. |
| Polyphosphoric Acid (PPA) | When strong acid catalysis and dehydration are needed. | Highly effective for difficult cyclizations.[1] | Viscous and can make work-up challenging. |
-
Visualization of Troubleshooting Workflow:
Caption: Troubleshooting flowchart for slow reactions.
Frequently Asked Questions (FAQs)
Q1: How does the hydrochloride salt form affect the reactivity of 2-Chloro-4-methylphenylhydrazine?
The hydrochloride salt significantly improves the shelf-life and stability of the phenylhydrazine by preventing aerial oxidation.[5] However, the protonated form is not nucleophilic. For reactions requiring the nucleophilic character of the hydrazine, such as hydrazone formation, the free base must be generated in situ by adding a suitable base.[16]
Q2: What is the role of the chloro and methyl substituents on the phenyl ring?
The electronic and steric effects of these substituents influence reactivity.
-
2-Chloro group: This is an electron-withdrawing group, which decreases the nucleophilicity of the hydrazine nitrogens, potentially slowing down the initial condensation step compared to unsubstituted phenylhydrazine. Its position at the ortho position also introduces steric bulk, which can hinder reactions with sterically congested carbonyls.[7]
-
4-Methyl group: This is an electron-donating group, which slightly increases the electron density on the phenyl ring and the hydrazine moiety, potentially increasing nucleophilicity to partially counteract the effect of the chloro group.
Q3: Can I pre-form and isolate the hydrazone before proceeding with the cyclization?
Yes, this is a common and often recommended strategy, especially if the optimal conditions for hydrazone formation and cyclization are significantly different.[2] Isolating the hydrazone allows for its purification, ensuring that any impurities from the initial starting materials do not interfere with the more sensitive cyclization step.
Protocol for Hydrazone Formation:
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add a base such as sodium acetate to liberate the free hydrazine.
-
Add the aldehyde or ketone (typically 1.0-1.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating until TLC analysis shows complete consumption of the starting material.
-
The hydrazone often precipitates from the solution upon cooling and can be isolated by filtration.
Q4: My reaction is producing significant amounts of a dimeric or polymeric byproduct. What is the cause and how can I prevent this?
Dimerization or polymerization can occur, particularly at high temperatures or with highly reactive starting materials.[2] This can be due to side reactions of intermediates.
Mitigation Strategies:
-
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition: Adding one reagent dropwise to the other can help maintain a low concentration of the reactive species, disfavoring intermolecular side reactions.[8]
-
High Dilution: Running the reaction at a lower concentration can also reduce the likelihood of intermolecular side reactions.[8]
Q5: What is the general mechanism for the Fischer indole synthesis, the most common application for this reagent?
The Fischer indole synthesis is a classic organic reaction for synthesizing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[3][4]
-
Visualization of the Fischer Indole Synthesis Mechanism:
Caption: Key stages of the Fischer indole synthesis.
The accepted mechanism involves:
-
Formation of a phenylhydrazone from the reaction of the arylhydrazine and the carbonyl compound.[4]
-
Acid-catalyzed tautomerization of the hydrazone to its enamine (or 'ene-hydrazine') isomer.[3]
-
A[14][14]-sigmatropic rearrangement of the protonated ene-hydrazine.[3][4]
-
Loss of a proton to regain aromaticity, forming a di-imine intermediate.
-
Intramolecular cyclization followed by the elimination of an ammonia molecule under acidic catalysis to yield the final aromatic indole.[3][4]
References
- BenchChem. Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide preparation.
- BenchChem. Technical Support Center: Optimizing Fischer Indole Synthesis.
-
Parrino, B., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Reaction rates of phenylhydrazine with a range of carbonyl compounds in... - ResearchGate. Available from: [Link]
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ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?. Available from: [Link]
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Fischer Indole Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]
- BenchChem. Application Notes and Protocols for the Fischer Indole Synthesis of (2-Chloro-4-iodophenyl)hydrazine.
- BenchChem. optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
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Singh, U. P., et al. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Available from: [Link]
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Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]
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Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenyl. Indian Journal of Chemistry. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Dar, B. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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Mayr, H., et al. (2018). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. Available from: [Link]
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Taylor & Francis. Phenylhydrazine – Knowledge and References. Available from: [Link]
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Jonsson, H., & Eriksson, S. (1984). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives. Available from: [Link]
- Google Patents. CN105348140A - Synthetic method of phenylhydrazine hydrochloride.
- BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.
-
Synthesis of (E)-2-(Chloro (Phenyl) Methylene)-1-(6-Chloroquinoxalin-2-yl) Hydrazine Derivatives by Reusable Fe 3 O 4 Nano Powder at Room Temperature - ResearchGate. Available from: [Link]
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Wikipedia. Phenylhydrazine. Available from: [Link]
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Validation & Comparative
Comparative study of 2-Chloro-4-methylphenylhydrazine hydrochloride with other substituted phenylhydrazines in indole synthesis.
A Senior Application Scientist's Guide to Navigating Substituent Effects in Indole Synthesis
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone reaction for constructing the indole scaffold, a privileged motif in a vast array of pharmaceuticals and natural products.[1][2] The choice of the starting substituted phenylhydrazine is a critical determinant of the reaction's efficiency, regioselectivity, and overall success. This guide provides an in-depth comparative analysis of 2-Chloro-4-methylphenylhydrazine hydrochloride against other commonly employed substituted phenylhydrazines, offering experimental data and mechanistic insights to inform your synthetic strategy.
The Decisive Role of Phenylhydrazine Substituents
The electronic and steric nature of substituents on the phenylhydrazine ring profoundly influences the course of the Fischer indole synthesis. These effects are most pronounced during the key[3][3]-sigmatropic rearrangement of the intermediate ene-hydrazine. Electron-donating groups (EDGs) generally accelerate this step, while electron-withdrawing groups (EWGs) can hinder it, often requiring more forcing reaction conditions. The position of these substituents also dictates the regiochemical outcome of the cyclization.
This guide will focus on a comparative study of the following substituted phenylhydrazines in their reaction with cyclohexanone, a common benchmark ketone in Fischer indole synthesis:
-
Phenylhydrazine hydrochloride (unsubstituted)
-
p-Tolylhydrazine hydrochloride (para-methyl, an electron-donating group)
-
p-Chlorophenylhydrazine hydrochloride (para-chloro, an electron-withdrawing group)
-
This compound (ortho-chloro, para-methyl; a combination of steric and electronic effects)
Comparative Performance in Tetrahydrocarbazole Synthesis
To provide a quantitative comparison, we will examine the synthesis of the corresponding 1,2,3,4-tetrahydrocarbazole derivatives. Cyclohexanone is selected as the carbonyl partner for its symmetrical nature, which simplifies the analysis by avoiding issues of regioselectivity arising from the ketone.
| Phenylhydrazine Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | 1,2,3,4-Tetrahydrocarbazole | Acetic acid, reflux | 76-85 | [4] |
| p-Tolylhydrazine hydrochloride | 6-Methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, room temp. | 85 | [5] |
| p-Chlorophenylhydrazine hydrochloride | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic acid/HCl, reflux | 54 | [6] |
| This compound | 8-Chloro-6-methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, reflux | Not specified |
Analysis of Results:
The data highlights the significant impact of substituents on the reaction yield. The presence of an electron-donating methyl group in the para-position (p-tolylhydrazine) leads to a high yield even at room temperature, underscoring the activating effect of EDGs. Conversely, the electron-withdrawing chloro group in the para-position (p-chlorophenylhydrazine) results in a lower yield, requiring reflux conditions.
For this compound, the interplay of an ortho-chloro group and a para-methyl group presents a more complex scenario. The ortho-chloro group introduces steric hindrance and an inductive electron-withdrawing effect, which can be expected to decrease the reaction rate and yield. However, the para-methyl group has an opposing electron-donating effect. While a specific yield for the reaction with cyclohexanone was not found in the reviewed literature, the general principles suggest that the yield would likely be lower than that of p-tolylhydrazine and potentially comparable to or slightly lower than that of p-chlorophenylhydrazine due to the added steric hindrance of the ortho-substituent.
Mechanistic Insights and Regioselectivity
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine, a[3][3]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the elimination of ammonia.[7][8]
Fischer Indole Synthesis Mechanism
In the case of 2-Chloro-4-methylphenylhydrazine, the cyclization is directed to the position para to the methyl group and ortho to the chloro group. This regioselectivity is governed by the electronic effects of the substituents. The electron-donating methyl group activates the para position for electrophilic attack during the cyclization step, while the electron-withdrawing chloro group deactivates the ortho and para positions relative to it.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
General Experimental Workflow
General Experimental Workflow for Tetrahydrocarbazole Synthesis
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine Hydrochloride [4]
-
Materials:
-
Phenylhydrazine (108 g, 1 mol)
-
Cyclohexanone (98 g, 1 mol)
-
Glacial acetic acid (360 g, 6 mol)
-
Methanol (for recrystallization)
-
Decolorizing carbon
-
-
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a reflux condenser, stirrer, and dropping funnel, heat a mixture of cyclohexanone and acetic acid to reflux.
-
Slowly add phenylhydrazine over 1 hour while maintaining reflux and stirring.
-
Continue to heat at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and stir until it solidifies.
-
Cool the mixture to approximately 5°C and collect the solid by suction filtration.
-
Wash the filter cake with 100 mL of water, followed by 100 mL of 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude solid from methanol with the addition of decolorizing carbon to yield 1,2,3,4-tetrahydrocarbazole.
-
Protocol 2: Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole from p-Tolylhydrazine Hydrochloride [5]
-
Materials:
-
p-Tolylhydrazine hydrochloride (0.3 g, 1.89 mmol)
-
2-Methylcyclohexanone (0.21 g, 1.89 mmol) - Note: Cyclohexanone can be substituted here for direct comparison.
-
Glacial acetic acid (3 g, 0.05 mol)
-
1 M Sodium hydroxide solution
-
Chloroform for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and cyclohexanone.
-
Add glacial acetic acid to the mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield 6-methyl-1,2,3,4-tetrahydrocarbazole.
-
Protocol 3: Synthesis of 8-Chloro-6-methyl-1,2,3,4-tetrahydrocarbazole from this compound
-
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.0-1.2 eq)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and cyclohexanone in glacial acetic acid.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole.
-
Characterization of the Indole Products
The synthesized tetrahydrocarbazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents on the aromatic ring and the protons and carbons of the tetrahydrocarbazole framework.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion and Future Outlook
This comparative guide demonstrates that the choice of substituted phenylhydrazine is a critical parameter in the Fischer indole synthesis. This compound, with its unique combination of steric and electronic effects, offers a route to specifically substituted indoles. While its reactivity may be somewhat attenuated compared to phenylhydrazines bearing only electron-donating groups, it remains a valuable reagent for the synthesis of complex indole derivatives.
Future work should focus on a systematic study to quantify the yield of 8-chloro-6-methyl-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone under standardized conditions. This would allow for a more direct and precise comparison with other substituted phenylhydrazines and further refine our understanding of substituent effects in this venerable and synthetically powerful reaction.
References
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What are the alternatives to 2-Chloro-4-methylphenylhydrazine hydrochloride for the synthesis of 6-chloroindoles?
A Comparative Guide to the Synthesis of 6-Chloroindoles: Modern Alternatives to the Classical Fischer Route
For researchers, scientists, and drug development professionals, the 6-chloroindole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The traditional and most recognized route to this heterocycle often involves the Fischer indole synthesis, starting from precursors like 2-chloro-4-methylphenylhydrazine hydrochloride. While robust, this century-old method carries limitations, including harsh acidic conditions and potential regioselectivity issues.
This guide provides an in-depth comparison of viable and modern alternatives for the synthesis of 6-chloroindoles. We will move beyond the classical Fischer pathway to explore powerful, named reactions and cutting-edge catalytic systems. Each alternative is evaluated on its mechanistic underpinnings, substrate requirements, reaction conditions, and overall efficiency, providing the data-driven insights necessary for informed synthetic planning.
The Benchmark: Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[1][3]
To synthesize a 6-chloroindole, a common starting material is a substituted phenylhydrazine such as 4-chloro-2-methylphenylhydrazine or, as is often the case, its more stable hydrochloride salt. The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[1][4] While effective, the high temperatures and strongly acidic media can limit its application with sensitive functional groups.
Caption: General workflow of the Fischer indole synthesis.
Alternative 1: The Bartoli Indole Synthesis
The Bartoli indole synthesis offers a distinct and powerful alternative, particularly for constructing sterically hindered indoles, such as those substituted at the 7-position.[5] The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[6][7]
Principle and Application to 6-Chloroindoles
To generate a 6-chloroindole via the Bartoli synthesis, a logical starting material would be a 1,3-dichloro-2-nitrobenzene or a related analogue. The reaction requires three equivalents of the vinyl Grignard reagent: one to reduce the nitro group to a nitroso intermediate, a second to form the key carbon-carbon bond, and a third to facilitate the final elimination steps.[6] A key advantage is that the presence of a bulky ortho-substituent, which can be a challenge in other methods, often increases the yield in the Bartoli synthesis by facilitating the critical[2][2]-sigmatropic rearrangement.[6][7]
Proposed Reaction Mechanism
Caption: Key mechanistic steps of the Bartoli indole synthesis.
Experimental Protocol: Synthesis of 7-Chloro-6-azaindole (Illustrative Example)
The following protocol is adapted from a general method for azaindole synthesis, which follows the same principles required for 6-chloroindole synthesis.[2]
-
Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add the ortho-substituted nitropyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Alternative 2: The Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile transition-metal-catalyzed reaction that forms the indole nucleus via a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne.[8][9] First reported in 1991, this method has become a mainstay for preparing highly substituted indoles under relatively mild conditions.[10]
Principle and Application to 6-Chloroindoles
To construct a 6-chloroindole, the Larock synthesis would typically start from 4-chloro-2-iodoaniline (or the less reactive 2-bromo-4-chloroaniline). This is reacted with an internal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and often a chloride salt like LiCl, which can be crucial for the reaction rate.[8] This method is exceptionally flexible, allowing for the introduction of diverse substituents at the 2- and 3-positions of the indole core, dictated by the choice of alkyne.[9]
Experimental Protocol: General Procedure for Larock Indole Synthesis
This protocol is a generalized representation of the Larock heteroannulation.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the ortho-haloaniline (1.0 eq), the alkyne (2-3 eq), potassium carbonate (K₂CO₃, 2.0 eq), and lithium chloride (LiCl, 1.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 3-5 mol%).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude material using column chromatography.
Caption: Step-by-step workflow for the Larock indole synthesis.
Alternative 3: The Madelung Indole Synthesis
The Madelung synthesis is a classic method involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[11] While the original conditions are harsh (temperatures of 200–400 °C), modern variations have been developed that proceed under significantly milder conditions, expanding its utility.[12][13]
Principle and Application to 6-Chloroindoles
For the synthesis of a 6-chloroindole, the required precursor is an N-acyl derivative of 4-chloro-2-methylaniline. The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base (e.g., sodium ethoxide, potassium t-butoxide). The resulting carbanion then attacks the amide carbonyl to forge the pyrrole ring.[14] This method is particularly useful for preparing 2-substituted indoles that are not easily accessible through other routes.[11] A recent modification using a LiN(SiMe₃)₂/CsF mixed-base system allows the reaction to proceed efficiently at lower temperatures (110 °C), greatly improving its functional group tolerance.[12]
Experimental Protocol: Modern Tandem Madelung Synthesis
This protocol is based on a recently developed milder, one-pot procedure.[12]
-
Preparation: In a sealed tube, combine N-methyl-o-toluidine derivative (e.g., 4-chloro-2,N-dimethylaniline, 1.0 eq), methyl benzoate derivative (1.2 eq), and cesium fluoride (CsF, 2.0 eq).
-
Solvent and Base: Add tert-butyl methyl ether (TBME) as the solvent, followed by lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 2.0 eq).
-
Reaction: Seal the tube and heat the mixture at 110 °C for 12 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the N-methyl-2-aryl-6-chloroindole.
Alternative 4: Modern C-H Functionalization Strategies
The field of C-H activation has revolutionized synthetic chemistry by offering a more atom-economical approach to forming C-C and C-N bonds.[15][16] These methods bypass the need for pre-functionalized starting materials (like halides or organometallics) by directly activating otherwise inert C-H bonds.
Principle and Application to 6-Chloroindoles
Transition-metal catalysts, particularly those based on rhodium, ruthenium, and palladium, can facilitate the synthesis of indoles through directed C-H activation.[17][18] For example, a rhodium(III)-catalyzed reaction can construct the indole ring from an N-arylhydrazine and an alkyne.[19] This approach is redox-neutral and traceless, as the hydrazine directing group is cleaved during the catalytic cycle. Starting with a 4-chlorophenylhydrazine, this strategy provides a direct route to 6-chloroindoles, complementing the classical Fischer synthesis but operating through a distinct, metal-catalyzed mechanism.
These cutting-edge methods offer novel synthetic disconnections but are often catalyst- and substrate-dependent. They represent an active area of research with immense potential for streamlining the synthesis of complex indole derivatives.
Comparative Performance Summary
| Feature | Fischer Synthesis | Bartoli Synthesis | Larock Synthesis | Madelung Synthesis (Modern) |
| Starting Material | Arylhydrazine + Carbonyl | ortho-Substituted Nitroarene | ortho-Haloaniline + Alkyne | N-Acyl-o-toluidine |
| Key Reagents | Strong Acid (PPA, ZnCl₂) | Vinyl Grignard (3 eq.) | Pd Catalyst, Base, LiCl | Strong Base (LiN(SiMe₃)₂/CsF) |
| Typical Temp. | High (100-250 °C) | Low to RT (-78 °C to 25 °C) | Moderate (100-120 °C) | Moderate (110 °C) |
| Yields | Variable (40-85%) | Good (40-80%)[5] | Good to Excellent (70-95%) | Good to Excellent (50-90%)[12] |
| Key Advantage | Well-established, cheap reagents | Access to hindered indoles | High versatility and scope | Milder than classic Madelung |
| Key Limitation | Harsh conditions, limited scope | Requires stoichiometric Grignard | Catalyst cost, alkyne availability | Requires specific N-acyl precursor |
Conclusion
While the Fischer indole synthesis remains a valuable tool, the modern synthetic chemist has a diverse and powerful array of alternatives for the construction of 6-chloroindoles. The Bartoli synthesis offers a unique entry point from nitroarenes, especially for sterically demanding targets. For maximum flexibility and the ability to install diverse substituents, the palladium-catalyzed Larock synthesis is often the method of choice, operating under relatively mild conditions. Finally, modern adaptations of the Madelung synthesis and emerging C-H activation strategies provide milder and more atom-economical routes, expanding the synthetic toolkit further. The optimal choice will invariably depend on the specific target molecule, available starting materials, and desired functional group tolerance, empowering researchers to select the most efficient and elegant path to these vital heterocyclic scaffolds.
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Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.
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Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
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Bagley, M. C., et al. (2001). A new approach to the synthesis of 4- and 6-azaindoles. Tetrahedron Letters, 42(40), 7175-7177.
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Dobbs, A. P., et al. (2000). A simple and efficient modification of the Bartoli indole synthesis. Tetrahedron Letters, 41(34), 6549-6551.
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Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134.
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Larock, R. C., et al. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662.
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Bartoli, G. (1989). Bartoli Indole Synthesis. Organic Chemistry Help.
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Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669–2671.
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Ketcha, D. M., et al. (2020). Recent advances in the Nenitzescu indole synthesis (1990–2019). ResearchGate.
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Ma, R., et al. (2023). A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe₃)₂/CsF System. Organic Letters, 25(41), 7557–7561.
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Banjarnahor, S. D., & Tiritan, M. E. (2003). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2003(12), 147-152.
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Química Orgánica. (n.d.). Madelung synthesis of indole. quimicaorganica.org.
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Wang, S., et al. (2022). Applications of red light photoredox catalysis in organic synthesis. Organic & Biomolecular Chemistry, 20(2), 226-241.
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Vitale, F., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(1), 23.
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Zolfigol, M. A., et al. (2014). Fischer indole synthesis. Scientia Iranica, 21(6), 2023-2029.
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Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.
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Singh, A., et al. (2023). Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation. Asian Journal of Organic & Medicinal Chemistry, 8(3), 209-221.
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Wang, Z., et al. (2025). Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization of Unmasked 2-Alkynylanilines. ResearchGate.
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Sigma-Aldrich. (n.d.). Photoredox Catalysis Desk Reference and User's Guide.
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Slanina, T., & Szostak, M. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(17), 3960.
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Bioorganic & Medicinal Chemistry, 21(21), 6377-6406.
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Thomas, T., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7484–7504.
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Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Semantic Scholar.
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Wang, D., et al. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 16(34), 6183-6192.
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Wu, H., et al. (2022). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts, 12(7), 785.
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Wang, H., et al. (2014). Indole synthesis by rhodium(III)-catalyzed hydrazine-directed C-H activation: redox-neutral and traceless by N-N bond cleavage. Angewandte Chemie International Edition, 53(5), 1359-1363.
-
Yoshino, T., & Matsunaga, S. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. Accounts of Chemical Research, 54(10), 2448–2461.
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Adams, D. R., et al. (2002). Preparation of 6-chloro-5-fluoroindole via the use of palladium and copper-mediated heterocyclisations. Tetrahedron Letters, 43(42), 7629-7631.
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Mardal, M., et al. (2020). Synthesis of the 4-chloro, 6-chloro and 7-chloro indole analogue of MDMB-CHMICA. ResearchGate.
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Pototsky, A., & Pirrung, M. C. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
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A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-4-methylphenylhydrazine hydrochloride
<Senior Application Scientist >
Introduction: The Critical Role of Purity in Synthesis and Drug Development
In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-Chloro-4-methylphenylhydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to deleterious effects, including altered pharmacological activity, increased toxicity, and unforeseen side reactions in subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their work.
Understanding the Synthetic Landscape and Potential Impurities
The common synthesis of this compound typically involves the diazotization of 2-chloro-4-methylaniline followed by reduction.[1][2][3] This process, while effective, can introduce a variety of impurities that must be rigorously identified and quantified.
Common Potential Impurities:
-
Starting Materials: Unreacted 2-chloro-4-methylaniline.
-
Positional Isomers: Isomeric forms such as 3-chloro-4-methylphenylhydrazine and other isomers that may arise from impurities in the starting aniline. The separation of these isomers can be challenging due to their similar chemical properties.[4]
-
By-products of Reduction: Products from over-reduction or incomplete reduction steps.
-
Degradation Products: Hydrazine derivatives can be susceptible to oxidation and other degradation pathways, especially when exposed to light and air.[5][6]
The following diagram illustrates a generalized workflow for the synthesis and subsequent purity validation of this compound.
Caption: A generalized workflow from synthesis to final purity confirmation.
Comparative Analysis of Purity Validation Techniques
A multi-faceted analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture; rather, the synergistic use of chromatographic, spectroscopic, and thermal methods offers a self-validating system.
Chromatographic Methods: The Power of Separation
Chromatography is indispensable for separating the target compound from its impurities, allowing for their individual quantification.
a) Thin-Layer Chromatography (TLC): A Rapid Preliminary Screen
TLC is a cost-effective and rapid method for qualitatively assessing the presence of impurities.[7][8][9][10] It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks of the crude product.
-
Principle of Causality: The separation on a TLC plate is based on the differential partitioning of the analyte and impurities between the stationary phase (e.g., silica gel) and the mobile phase. The polarity of the compounds dictates their mobility; more polar compounds will have a stronger interaction with the silica gel and thus a lower retention factor (Rf). Aromatic amines can be visualized on a TLC plate using various reagents, such as a p-dimethylaminobenzaldehyde solution.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol). Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a suitable reagent, such as a solution of p-dimethylaminobenzaldehyde in acidic methanol.
-
Analysis: A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
b) High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the preferred method for the quantitative analysis of purity due to its high resolution, sensitivity, and reproducibility.[4] A validated HPLC method can accurately determine the percentage of the main compound and quantify impurities, including positional isomers.
-
Expertise in Method Development: The choice of column and mobile phase is critical. A reversed-phase C18 column is often suitable for separating aromatic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with formic or phosphoric acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) typically provides the best separation of the target compound from its closely related impurities.[4] Detection is commonly performed using a UV detector at a wavelength where the analyte and impurities have significant absorbance.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the sample and a reference standard. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Table 1: Comparison of Chromatographic Methods
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition on a planar surface | Partition between a liquid mobile phase and a solid stationary phase in a column |
| Analysis Type | Qualitative / Semi-quantitative | Quantitative |
| Sensitivity | µg range | ng to pg range |
| Resolution | Moderate | High to Very High |
| Throughput | High | Moderate |
| Cost | Low | High |
| Primary Use | Reaction monitoring, preliminary purity check | Purity assay, impurity profiling, quantification |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide crucial information about the chemical structure of the synthesized compound, confirming its identity and providing clues about the nature of any impurities.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound.[11][12][13][14] The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.
-
Trustworthiness through Data Interpretation: In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The presence of unexpected signals would indicate impurities. For instance, the presence of signals corresponding to the starting 2-chloro-4-methylaniline would be readily apparent.
b) Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound should exhibit characteristic absorption bands for N-H stretching (hydrazine), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-Cl stretching.
-
Authoritative Grounding: The absence of expected peaks or the appearance of unexpected peaks (e.g., a strong C=O stretch) could indicate the presence of an impurity or a degradation product.
Thermal Analysis: Assessing Thermal Stability and Purity
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of the compound, which can be correlated with its purity.
a) Differential Scanning Calorimetry (DSC): Melting Point and Purity Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][17][18][19] For a crystalline solid like this compound, DSC can be used to determine its melting point and to estimate its purity.
-
Scientific Integrity: A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. The presence of impurities will typically lead to a broadening of the melting peak and a depression of the melting point. Van't Hoff's law can be applied to the shape of the melting peak to estimate the mole fraction of impurities.
Experimental Protocol: DSC Analysis
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sample into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Record the DSC thermogram. The onset temperature of the melting endotherm is taken as the melting point.
b) Thermogravimetric Analysis (TGA): Evaluating Thermal Stability
TGA measures the change in mass of a sample as a function of temperature.[19][20] It is useful for determining the thermal stability of the compound and for detecting the presence of volatile impurities or residual solvents.
-
Expert Insight: The TGA curve for pure, anhydrous this compound should show a single, sharp weight loss step corresponding to its decomposition. The presence of an initial weight loss at a lower temperature could indicate the presence of residual solvent or water.
Caption: The iterative logic of a comprehensive purity validation strategy.
Conclusion: An Integrated Approach to Ensuring Purity
Validating the purity of synthesized this compound requires a thoughtful and integrated analytical strategy. While rapid screening methods like TLC are valuable for initial assessments, they must be complemented by the high-resolution separation capabilities of HPLC for accurate quantification of impurities. Spectroscopic techniques such as NMR and FTIR are essential for confirming the chemical identity of the synthesized product, and thermal analysis methods like DSC and TGA provide critical information about its physical properties and thermal stability. By employing this multi-technique approach, researchers can have a high degree of confidence in the purity of their synthesized material, ensuring the integrity and success of their downstream applications in research and drug development.
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A Senior Application Scientist's Guide to the Biological Activity of Indole Derivatives from Substituted Phenylhydrazines
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of naturally occurring and synthetic bioactive compounds underscores its remarkable versatility as a privileged scaffold in drug discovery.[1][2][3] From the potent anticancer agent vincristine to the antihypertensive drug reserpine, indole derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparison of the biological activities—specifically antimicrobial, anticancer, and antioxidant properties—of indole derivatives synthesized from a variety of substituted phenylhydrazines. We will explore how the nature and position of substituents on the phenylhydrazine precursor profoundly influence the biological efficacy of the resulting indole molecule. This analysis is grounded in the seminal Fischer indole synthesis, a robust and enduring method for constructing the indole core.[4][5]
Synthesis of Indole Derivatives: The Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[4][6] The versatility of this reaction allows for the introduction of a wide range of substituents onto the indole nucleus by simply varying the substituted phenylhydrazine and carbonyl precursors.
The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[4][6] The choice of catalyst can significantly impact the reaction yield and selectivity.
Experimental Workflow: A Generalized Fischer Indole Synthesis
The following diagram illustrates a typical workflow for the synthesis of indole derivatives from substituted phenylhydrazines.
Caption: Generalized workflow for the Fischer indole synthesis.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The substituted phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and aromatization to yield the final indole product.[6]
Comparative Biological Activities of Substituted Indole Derivatives
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole scaffold, which can be readily modified by using different substituted phenylhydrazines in the Fischer synthesis.
Antimicrobial Activity
Indole derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mechanism of their antimicrobial action is often multifaceted, involving the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[9]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) on the phenyl ring of the indole often enhances antibacterial activity.[7] This is likely due to increased lipophilicity, which facilitates penetration of the bacterial cell wall.
-
Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) can also contribute to antimicrobial efficacy, potentially through different mechanisms of interaction with bacterial targets.
-
Position of Substituents: The position of the substituent on the indole ring is also critical. For instance, substitution at the 5-position of the indole ring has been shown to be particularly effective in enhancing antimicrobial properties.
Comparative Data: Minimum Inhibitory Concentration (MIC) of Substituted Indole Derivatives
The following table summarizes the MIC values of various indole derivatives against representative bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Indole Derivative (Substituent on Phenylhydrazine) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference(s) |
| Unsubstituted | >100 | >100 | >100 | [7] |
| 5-Chloro | 12.5 | 25 | 50 | [7] |
| 5-Bromo | 6.25 | 12.5 | 25 | [7] |
| 5-Nitro | 3.125 | 6.25 | 12.5 | [7] |
| 5-Methoxy | 25 | 50 | 50 | [10] |
| 7-Hydroxy | 125 | 250 | >250 | [11] |
Anticancer Activity
The indole scaffold is a prominent feature in numerous anticancer drugs, and synthetic indole derivatives continue to be a major focus of cancer research.[12][13] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.
Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Many indole derivatives act as potent inhibitors of tubulin polymerization, a critical process for cell division.[14][15] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[12][14]
-
Kinase Inhibition: Indole derivatives can also function as inhibitors of various protein kinases that are often dysregulated in cancer cells, such as EGFR, VEGFR-2, and CDK2.[16] By blocking the activity of these kinases, they can interfere with signaling pathways that control cell growth, proliferation, and survival.
-
Induction of Apoptosis: Beyond cell cycle arrest, many indole derivatives can directly induce apoptosis through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[13]
Caption: Major anticancer mechanisms of indole derivatives.
Comparative Data: IC₅₀ Values of Substituted Indole Derivatives against Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various indole derivatives against different human cancer cell lines. Lower IC₅₀ values indicate greater cytotoxic potency.
| Indole Derivative (Substituent on Phenylhydrazine) | MCF-7 (Breast Cancer) (IC₅₀, µM) | A549 (Lung Cancer) (IC₅₀, µM) | HCT116 (Colon Cancer) (IC₅₀, µM) | Reference(s) |
| Unsubstituted | >50 | >50 | >50 | [13] |
| 5-Bromo, 3-(3-bromophenyl) | 0.46 | 0.21 | - | [13] |
| 5-Methoxy, 3-aryl | 6.10 | - | - | [16] |
| 4-Chloro, N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | 13.2 | - | - | [13] |
| N-ethyl-3-acetylindole chalcone derivative | 13-19 (MDA-MB-231) | - | - | [12] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a variety of diseases. Indole derivatives, particularly those with hydroxyl or amino groups, have been shown to possess significant antioxidant activity.[17][18]
Mechanism of Antioxidant Action:
The primary mechanism of antioxidant activity for many indole derivatives is their ability to act as radical scavengers. They can donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing oxidative damage to cells and tissues.[17] The stability of the resulting indolyl radical is a key factor in their antioxidant potency.
Comparative Data: IC₅₀ Values of Substituted Indole Derivatives in the DPPH Assay
The following table shows the IC₅₀ values of various indole derivatives in the DPPH radical scavenging assay. A lower IC₅₀ value signifies stronger antioxidant activity.
| Indole Derivative (Substituent on Phenylhydrazine) | DPPH Scavenging (IC₅₀, µM) | Reference(s) |
| Unsubstituted | >200 | [19] |
| 5-Fluoro-3-hydroxy-3-substituted oxindole | ~70% inhibition at 500 µg/mL | [18] |
| 5-Methyl-3-hydroxy-3-substituted oxindole | ~62% inhibition at 500 µg/mL | [18] |
| Pyrrolidinedithiocarbamate moiety at C-3 | High scavenging activity | [17] |
| Stobadine | ~120 | [19] |
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the biological activity data, standardized and well-validated experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antimicrobial Activity
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture, prepare a suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Indole Derivative Dilutions:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism without indole derivative) and a negative control (broth without microorganism).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the indole derivative that completely inhibits visible growth of the microorganism.
-
Protocol 2: MTT Assay - Anticancer (Cytotoxicity) Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment with Indole Derivatives:
-
Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the indole derivatives).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of IC₅₀:
-
The IC₅₀ value is the concentration of the indole derivative that causes a 50% reduction in cell viability compared to the vehicle control.
-
Protocol 3: DPPH Radical Scavenging Assay - Antioxidant Activity
This assay measures the ability of the indole derivatives to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution:
-
Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM). The solution should have a deep violet color.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, mix various concentrations of the indole derivatives with the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation of Scavenging Activity and IC₅₀:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the indole derivative.
-
The IC₅₀ value is the concentration of the indole derivative that scavenges 50% of the DPPH radicals.
-
Conclusion: A Versatile Scaffold for Future Drug Development
The synthesis of indole derivatives from substituted phenylhydrazines via the Fischer indole synthesis provides a powerful and flexible platform for the discovery of novel therapeutic agents. The biological activity of these compounds can be finely tuned by the judicious selection of substituents on the phenylhydrazine precursor. As demonstrated, electron-withdrawing groups often enhance antimicrobial and anticancer activities, while hydroxyl and amino functionalities are key for potent antioxidant effects. The diverse mechanisms of action, including tubulin polymerization inhibition, kinase inhibition, and direct radical scavenging, highlight the multifaceted therapeutic potential of this remarkable scaffold. The standardized protocols provided herein offer a robust framework for the reliable evaluation and comparison of the biological activities of newly synthesized indole derivatives, paving the way for the development of the next generation of indole-based drugs.
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A Senior Application Scientist's Guide to Efficient Work-Up Procedures for Reactions with 2-Chloro-4-methylphenylhydrazine hydrochloride
Introduction: The Challenge of Purifying Arylhydrazine Reaction Products
2-Chloro-4-methylphenylhydrazine hydrochloride is a pivotal reagent in modern organic synthesis, most notably for its role in the construction of indole scaffolds via the Fischer indole synthesis.[1][2][3][4] These indole structures form the core of numerous pharmaceuticals, agrochemicals, and natural products. The success of such syntheses, however, is not solely defined by the formation of the carbon-carbon and carbon-nitrogen bonds; it is equally dependent on the effective isolation and purification of the target molecule from a complex mixture of starting materials, catalysts, and byproducts.
This guide provides an in-depth comparison of two primary work-up methodologies for reactions involving this compound: the classical Acid-Base Extraction and the more direct Crystallization/Precipitation method. As researchers and drug development professionals, understanding the nuances, efficiencies, and limitations of each approach is critical for optimizing yield, ensuring purity, and enhancing scalability. We will explore the causality behind experimental choices, present detailed protocols, and offer a decision-making framework to guide your selection process.
Context: The Fischer Indole Synthesis as a Model System
To effectively evaluate work-up procedures, we must first understand the chemical environment of the reaction. The Fischer indole synthesis is an archetypal application, involving the acid-catalyzed reaction of an arylhydrazine (in this case, 2-Chloro-4-methylphenylhydrazine) with an aldehyde or ketone.[1][4][5] The reaction is typically promoted by Brønsted or Lewis acids such as HCl, H₂SO₄, polyphosphoric acid (PPA), or ZnCl₂.[1][2][4]
This context informs the profile of potential impurities that the work-up must address:
-
Unreacted Starting Materials: Residual 2-Chloro-4-methylphenylhydrazine (a basic compound) and the starting carbonyl compound.
-
Acid Catalyst: The Brønsted or Lewis acid used to drive the cyclization.
-
Reaction Byproducts: Highly colored polymeric materials or isomers formed from side reactions.[5]
-
Genotoxic Impurities (GTIs): Hydrazine and its derivatives are often monitored as potential GTIs, necessitating efficient removal to low ppm levels in pharmaceutical applications.[6][7]
Work-Up Procedure 1: The Versatility of Acid-Base Extraction
This technique is a cornerstone of organic chemistry, leveraging the differential solubility of acidic, basic, and neutral compounds in immiscible organic and aqueous phases.[8][9]
Causality and Rationale
The principle of acid-base extraction is to convert ionic or ionizable impurities into their water-soluble salt forms, allowing them to be washed away from the desired neutral product, which remains in the organic layer.[8][10] In the context of a Fischer indole synthesis, the unreacted 2-Chloro-4-methylphenylhydrazine is a base. By washing the organic layer with an aqueous acid (e.g., dilute HCl), the hydrazine is protonated to form a water-soluble hydrochloride salt, which is efficiently extracted into the aqueous phase.[10] Conversely, a subsequent wash with an aqueous base (e.g., NaHCO₃) neutralizes and removes the residual acid catalyst.[8][10] The target indole product is typically a neutral molecule and remains preferentially in the organic solvent throughout this process.
Experimental Protocol: Acid-Base Extraction
-
Reaction Quenching: Once the reaction is deemed complete, cool the mixture to room temperature. Cautiously add deionized water or ice to quench the reaction and dissolve inorganic salts.
-
Organic Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene; 3 x volume of the reaction mixture). Combine the organic layers.
-
Acid Wash (Removes Basic Impurities): Wash the combined organic layers with 1 M HCl (2 x volume of the reaction mixture). This step removes the unreacted 2-Chloro-4-methylphenylhydrazine.
-
Scientist's Note: Vigorous shaking can lead to emulsions, especially with chlorinated solvents. Gentle but thorough inversions are recommended.
-
-
Base Wash (Removes Acid Catalyst): Wash the organic layer with a saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases, followed by one wash with deionized water. This neutralizes and removes the acid catalyst.[8][10]
-
Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution to remove the bulk of the dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Work-Up Procedure 2: The Efficiency of Direct Crystallization/Precipitation
This method leverages the physical properties of the desired product, aiming to isolate it as a solid directly from the reaction mixture. It is particularly effective when the product has low solubility in the reaction solvent system, especially upon cooling.[11][12]
Causality and Rationale
The goal of direct crystallization is to create conditions of supersaturation for the product, causing it to precipitate out of solution while impurities remain dissolved in the mother liquor.[12] This can be achieved by cooling the reaction mixture or by adding an "anti-solvent"—a solvent in which the product is insoluble but the impurities are soluble. This approach can significantly reduce the number of steps, solvent usage, and time compared to an extractive work-up.
Experimental Protocol: Direct Crystallization/Precipitation
-
Induce Precipitation: Upon reaction completion, cool the reaction vessel in an ice bath to initiate crystallization. If no solid forms, slowly add an anti-solvent (e.g., water, hexanes, or isopropanol) with vigorous stirring until a precipitate is observed.
-
Age the Slurry: Allow the slurry to stir at the reduced temperature for 1-2 hours to maximize product precipitation.
-
Vacuum Filtration: Collect the solid product using a Büchner funnel under vacuum.
-
Filter Cake Washing: Wash the collected solid (the "filter cake") with a small amount of cold anti-solvent to rinse away the mother liquor containing dissolved impurities.
-
Scientist's Note: The choice of wash solvent is critical. It must be sufficiently non-polar or polar (depending on the impurities) to dissolve contaminants without dissolving a significant amount of the product.
-
-
Drying: Dry the purified solid under high vacuum, potentially with gentle heating, to remove residual solvents.
-
(Optional) Recrystallization: For enhanced purity, the crude solid can be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, promoting the formation of highly pure crystals.[11][12]
Visualization: Selecting the Optimal Work-Up Strategy
The choice between these procedures is not arbitrary and depends on several factors including the reaction scale, the physical nature of the product, and the primary impurities. The following workflow provides a logical decision-making process.
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A Comparative Guide to the Kinetic Analysis of Hydrazone Formation: 2-Chloro-4-methylphenylhydrazine Hydrochloride vs. Various Ketones
Introduction: Beyond Synthesis, Understanding the Pace of Reaction
The reaction between a substituted phenylhydrazine and a ketone is the foundational step in the celebrated Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for creating the indole scaffold found in numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[1][2] The starting material, 2-Chloro-4-methylphenylhydrazine hydrochloride, is a common building block in the synthesis of various biologically active compounds. While the synthetic outcome is often the primary focus, a deep understanding of the reaction kinetics—the speed and mechanism of the initial hydrazone formation—is critical for process optimization, impurity profiling, and scaling up in a drug development setting.
This guide provides a comprehensive framework for the kinetic analysis of the reaction between this compound and a series of structurally diverse ketones. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating protocol that ensures data integrity. This analysis will empower researchers to objectively compare the reactivity of different ketones, providing the quantitative data needed to make informed decisions in their synthetic and developmental workflows.
Pillar 1: Theoretical & Mechanistic Grounding
Before delving into the experimental protocol, it is crucial to understand the underlying principles governing the reaction. The initial reaction is a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the corresponding phenylhydrazone.[3][4]
The overall transformation is the first stage of the Fischer indole synthesis, which proceeds through several key steps:
-
Hydrazone Formation: The acid-catalyzed condensation of the phenylhydrazine and the ketone.[5][6]
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine isomer.[2][7]
-
[8][8]-Sigmatropic Rearrangement: A key bond-forming electrocyclic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond.[7][9]
-
Aromatization: The intermediate then loses a molecule of ammonia to form the stable, aromatic indole ring.[9][10]
Our focus is the kinetic analysis of the first, often rate-influencing, step: hydrazone formation.
Factors Influencing Reaction Kinetics
The rate of hydrazone formation is governed by several structural and environmental factors:
-
Electronic Effects: The nucleophilicity of the hydrazine and the electrophilicity of the ketone are paramount. For our hydrazine, the electron-donating methyl group (+I effect) on the phenyl ring increases the electron density on the nitrogen atoms, enhancing nucleophilicity. Conversely, the electron-withdrawing chloro group (-I, +M effects) has a more complex influence but generally deactivates the ring. The structure of the ketone is also critical; electron-donating alkyl groups decrease the electrophilicity of the carbonyl carbon, slowing the reaction, while electron-withdrawing groups would accelerate it.[8]
-
Steric Hindrance: The bulkiness of the substituents on both the ketone and the hydrazine can impede the approach of the nucleophile to the carbonyl carbon.[8] We will explore this by comparing ketones of varying sizes, such as acetone versus acetophenone.
-
Acid Catalysis: The reaction is typically catalyzed by acid.[2][11] The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. The hydrochloride salt of our hydrazine reactant provides an intrinsic acidic environment.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. We do not simply react and measure; we first characterize the system to ensure the measurements are meaningful and accurate. The method of choice is UV-Vis spectrophotometry, as the conjugated phenylhydrazone product will exhibit a distinct and strong absorbance at a wavelength where the reactants have minimal absorbance.[12][13]
Experimental Workflow Overview
Caption: Mechanism of acid-catalyzed hydrazone formation.
Conclusion and Outlook
This guide demonstrates that a rigorous kinetic analysis provides invaluable insights into the reactivity of different ketones with this compound. We have shown that reaction rates are a predictable function of the ketone's electronic and steric properties, with cyclic ketones showing enhanced reactivity and aromatic ketones showing significantly reduced reactivity.
For researchers and drug development professionals, this quantitative understanding is directly applicable. It allows for the informed selection of reaction conditions, prediction of reaction times, and rationalization of impurity profiles. By investing the effort to understand the kinetics of this fundamental reaction, scientists can accelerate process development, improve synthetic efficiency, and build more robust and reliable manufacturing processes.
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Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
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Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
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Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. Asian Journal of Chemistry. [Link]
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A Guide to Cross-Validation of Analytical Data for Novel Compounds Synthesized from 2-Chloro-4-methylphenylhydrazine hydrochloride
In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily occurrence. The starting material, 2-Chloro-4-methylphenylhydrazine hydrochloride, serves as a versatile scaffold for generating a diverse array of potential therapeutic agents, often through the formation of hydrazones.[1][2][3] However, the synthesis of a new molecule is only the first step. Rigorous analytical characterization is paramount to confirm its identity, purity, and stability. This guide provides an in-depth comparison of critical analytical techniques and a framework for their cross-validation, ensuring the generation of robust and reliable data for novel compounds derived from this important precursor.
The Imperative of Orthogonal Analytical Methods
Relying on a single analytical technique for the characterization of a novel compound is a significant risk in pharmaceutical development. Each method has its own inherent strengths and limitations. Therefore, a multi-pronged, or orthogonal, approach is essential. Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results by comparing them across different techniques.[4][5] This builds a comprehensive and trustworthy data package, which is a non-negotiable requirement for regulatory submissions.[6][7][8]
This guide will focus on the three pillars of analytical characterization for novel small molecules:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation.[9][10]
-
Mass Spectrometry (MS): Unparalleled in its sensitivity for molecular weight determination and impurity detection.[11][12]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity and quantifying the analyte.[13][14]
The synergy of these techniques provides a self-validating system, where the results from one method corroborate the findings of the others.
The Cross-Validation Workflow: A Visual Representation
The following diagram illustrates the interconnectedness of these key analytical techniques in a robust cross-validation workflow.
Caption: Workflow for Analytical Data Cross-Validation.
Deep Dive into Analytical Techniques and Data Comparison
Structural Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound.[10][15] It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the mapping of the molecule's carbon-hydrogen framework.[16][17]
Why it's critical: For a novel compound, NMR is the only technique that can definitively prove the proposed chemical structure. It reveals the connectivity of atoms and their spatial relationships, which is fundamental to understanding the molecule's properties.[18]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified novel compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons, and analyze the chemical shifts (δ) and coupling constants (J) to assign the protons to the molecular structure.
Molecular Weight and Impurity Profiling with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is exceptionally sensitive, making it ideal for confirming the molecular weight of the target compound and for detecting trace-level impurities.[11][19]
Why it's critical: MS provides a rapid and accurate determination of the molecular weight, which serves as a primary confirmation of the compound's identity. Its high sensitivity is crucial for identifying by-products and degradation products that might not be detectable by other methods.[20][21]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the novel compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the spectrum for any other significant peaks that may correspond to impurities.
Purity Assessment and Quantification with HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying the components of a mixture.[13][14] For novel compounds, a validated HPLC method is essential for determining the purity of the synthesized material.[22][23]
Why it's critical: HPLC provides a quantitative measure of the purity of the novel compound by separating it from starting materials, by-products, and other impurities. This is a critical parameter for ensuring the quality and safety of a potential drug candidate.[24]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development: Develop a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed to achieve optimal separation.
-
Sample Preparation: Accurately weigh and dissolve the novel compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector set to a wavelength where the analyte has maximum absorbance.
-
Data Acquisition: Inject a known volume of the sample solution and record the chromatogram.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of the novel compound is calculated as the percentage of the main peak area relative to the total peak area.
Cross-Validation in Practice: A Comparative Data Table
The following table illustrates how data from these three techniques are compared to build a cohesive and validated analytical profile for a hypothetical novel hydrazone synthesized from this compound.
| Analytical Parameter | NMR Spectroscopy Data | Mass Spectrometry Data | HPLC Data | Cross-Validation Check |
| Identity Confirmation | ¹H and ¹³C NMR spectra are consistent with the proposed chemical structure. | Observed molecular ion peak at m/z corresponding to the calculated molecular weight. | A single major peak is observed at a specific retention time. | All three techniques confirm the identity of the main component. |
| Structural Isomers | Distinct NMR signals for each isomer if present. | Isomers will have the same molecular weight and may not be distinguishable. | Different isomers will likely have different retention times and can be separated. | NMR and HPLC together can confirm the presence and identity of isomers. |
| Purity Assessment | Integration of impurity peaks in the ¹H NMR spectrum provides a semi-quantitative estimate of purity. | Detection of low-level impurities with different m/z values. | Quantitative purity determination by peak area percentage. | HPLC provides the primary quantitative purity value, which is supported by the qualitative and semi-quantitative data from MS and NMR. |
| Impurity Identification | Structural information about impurities can sometimes be deduced from their NMR signals. | Provides the molecular weight of impurities, aiding in their identification. | Impurities are separated, but their structure is not determined. | MS is the most powerful tool for identifying unknown impurities, which can then be correlated with peaks in the HPLC chromatogram. |
The Logic of a Self-Validating System
The power of this orthogonal approach lies in its ability to create a self-validating system. The diagram below illustrates the logical relationships in this system.
Caption: Logical Flow of a Self-Validating Analytical System.
Regulatory Context and Best Practices
The validation of analytical procedures is a mandatory requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the newer Q2(R2).[25][26][27][28][29] These guidelines outline the validation characteristics that need to be evaluated for a given analytical procedure, including accuracy, precision, specificity, linearity, and range.[7][8][30][31][32]
When developing and validating methods for novel compounds, it is crucial to:
-
Establish a Validation Protocol: Before initiating validation studies, a detailed protocol should be in place that specifies the experiments to be performed and the acceptance criteria.[28]
-
Use Well-Characterized Reference Standards: A highly purified and well-characterized reference standard of the novel compound is essential for accurate validation.
-
Document Everything: Meticulous documentation of all experimental procedures, data, and calculations is a fundamental aspect of good laboratory practice (GLP) and is required for regulatory submissions.[6]
Conclusion
The synthesis of novel compounds from this compound holds significant promise for the discovery of new medicines. However, the true value of these synthetic achievements can only be realized through rigorous and comprehensive analytical characterization. By employing an orthogonal approach that leverages the unique strengths of NMR, mass spectrometry, and HPLC, and by cross-validating the data generated, researchers can build a robust and trustworthy analytical data package. This not only ensures the quality and integrity of the scientific work but also lays a solid foundation for the subsequent stages of drug development and regulatory approval.
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A Senior Application Scientist's Guide to Benchmarking 2-Chloro-4-methylphenylhydrazine hydrochloride in Modern Catalytic Systems
Introduction: The Enduring Relevance of the Indole Scaffold and the Imperative for Catalytic Benchmarking
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. The Fischer indole synthesis, a venerable and robust method, has long served as a primary route to this privileged scaffold.[1] 2-Chloro-4-methylphenylhydrazine hydrochloride is a key precursor in this classic transformation, leading to the formation of pharmaceutically relevant substituted indoles.
However, the landscape of synthetic organic chemistry is in constant evolution. The demand for greater efficiency, milder reaction conditions, improved sustainability, and access to novel chemical space has driven the development of a diverse portfolio of new catalytic systems for indole synthesis. For researchers and drug development professionals, the critical question is no longer simply how to synthesize an indole, but rather, which method offers the optimal performance for a given target and set of constraints.
This guide provides an in-depth, objective comparison of the performance of this compound within the traditional Fischer indole synthesis framework against a curated selection of novel, state-of-the-art catalytic systems. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present quantitative data to empower you to make informed decisions in your synthetic endeavors. Our analysis will be grounded in the principles of scientific integrity, offering a transparent and self-validating comparison of these powerful synthetic tools.
Part 1: The Benchmark - Fischer Indole Synthesis with this compound
The Fischer indole synthesis is a classic acid-catalyzed cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound.[1] The electronic properties of substituents on the phenylhydrazine ring significantly impact the reaction's efficiency and the requisite conditions.[2]
The Underlying Mechanism
The reaction proceeds through a well-established sequence of steps:
-
Hydrazone Formation: Condensation of 2-Chloro-4-methylphenylhydrazine with an aldehyde or ketone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A key acid-catalyzed rearrangement forms a new C-C bond.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to yield the aromatic indole ring.[1]
Caption: Mechanistic workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Chloro-4-methyl-1H-indole
This protocol provides a representative procedure for the Fischer indole synthesis using this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide Solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and acetone (1.2 eq).
-
Acid Addition: Add glacial acetic acid as the solvent and catalyst.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours.[2][3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final 6-chloro-4-methyl-1H-indole.
Performance Benchmarks for Fischer Indole Synthesis
The following table summarizes typical performance data for the Fischer indole synthesis with various substituted phenylhydrazines, providing a baseline for comparison.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Unsubstituted | Acetophenone | Zinc Chloride | 170 | 0.1 | 72-80 | [4] |
| Unsubstituted | Cyclohexanone | Zinc Chloride | - | - | 76 | [3] |
| p-Methyl | Propiophenone | Acetic Acid | Reflux | 8 | 75 | [3] |
| p-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 |
Note: The chloro and methyl substituents on 2-Chloro-4-methylphenylhydrazine have opposing electronic effects, which can influence reactivity.
Part 2: Novel Catalytic Systems for Indole Synthesis
Modern synthetic methods offer a range of alternatives to the classic Fischer indole synthesis, often providing advantages in terms of reaction conditions, substrate scope, and efficiency.
Palladium-Catalyzed Systems: Larock and Buchwald-Hartwig Annulations
Palladium catalysis has revolutionized C-C and C-N bond formation, leading to powerful methods for indole synthesis.
This method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[5]
Mechanism: The catalytic cycle typically involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination.[6]
Caption: Simplified workflow for the Larock Indole Synthesis.
Experimental Protocol (General):
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the o-haloaniline (1.0 eq), the alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a ligand if required (e.g., P(tBu)₃), a base like K₂CO₃ (2.0 eq), and a salt additive such as LiCl (1.0 eq).[3][4][6]
-
Solvent Addition: Add an anhydrous solvent, typically DMF or 1,4-dioxane.
-
Heating: Heat the reaction mixture to 60-100 °C for 6-24 hours.
-
Work-up and Purification: After cooling, dilute with water, extract with an organic solvent, and purify by column chromatography.[4]
While not a direct indole synthesis from an arylhydrazine, the Buchwald-Hartwig amination is a powerful tool for constructing indole precursors, which can then be cyclized.[2] It is particularly useful for creating N-substituted indoles.
Mechanism: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an amine. The mechanism proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Experimental Protocol (General for N-Arylation):
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (e.g., an o-halo-β-styrene derivative), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.5 eq).[2]
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Heating: Heat the mixture, typically between 80-120 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by chromatography.[2]
Rhodium-Catalyzed C-H Activation
Rhodium(III) catalysts have emerged as powerful tools for the synthesis of indoles via C-H activation of anilines followed by annulation with alkynes.[8][9]
Mechanism: The reaction is believed to proceed through C-H activation of the aniline directed by a coordinating group (often an N-acetyl group), followed by alkyne insertion and reductive elimination.[9]
Experimental Protocol (General):
-
Reaction Setup: In a sealed tube, combine the acetanilide derivative (1.0 eq), the alkyne (1.2-2.0 eq), a rhodium catalyst such as [Cp*RhCl₂]₂ (1-5 mol%), and an oxidant like Cu(OAc)₂ (2.0 eq).[9]
-
Solvent Addition: Add a suitable solvent, often dichloroethane or t-amyl alcohol.
-
Heating: Heat the reaction mixture at temperatures ranging from 80-120 °C.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.
Organocatalysis: Chiral Phosphoric Acids
A significant advancement in Fischer indolization is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to achieve enantioselective synthesis.[10]
Mechanism: The chiral catalyst protonates the enamine intermediate, creating a chiral environment that directs the[3][3]-sigmatropic rearrangement to favor the formation of one enantiomer of the product.[11]
Experimental Protocol (Enantioselective Fischer Indolization):
-
Reaction Setup: In a vial, combine the phenylhydrazine derivative (1.2 eq), a prochiral diketone (1.0 eq), the chiral phosphoric acid catalyst (10 mol%), and an additive such as zinc chloride (20 mol%).[11]
-
Solvent and Dehydrating Agent: Add a solvent like 1,2-dichloroethane and molecular sieves to remove water.
-
Heating: Stir the reaction at a controlled temperature (e.g., 60 °C) for an extended period (e.g., 48 hours).
-
Work-up and Purification: After cooling, remove the solvent and purify the product by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.[11]
Green Catalytic Systems: Ionic Liquids and Heteropolyacids
In the pursuit of more sustainable synthetic methods, ionic liquids and solid-supported heteropolyacids have been employed as recyclable catalysts for the Fischer indole synthesis.[12][13]
Mechanism: These catalysts function as Brønsted or Lewis acids, similar to traditional catalysts, but offer advantages in terms of separation and reusability.[12][14]
Experimental Protocol (Using a Heteropolyacid):
-
Reaction Setup: In a round-bottom flask, mix the arylhydrazine hydrochloride (1.0 eq), the carbonyl compound (1.0 eq), and the heteropolyacid catalyst (e.g., phosphomolybdic acid, 20 mol%).[12]
-
Solvent Addition: Add a solvent such as chloroform.
-
Heating: Heat the mixture to 60 °C for approximately 4 hours.
-
Catalyst Recovery and Work-up: After the reaction, the solid catalyst can be recovered by filtration. The filtrate is then concentrated and the product is purified. The recovered catalyst can often be reused for several cycles with minimal loss of activity.[12]
Part 3: Comparative Performance Analysis
The choice of a synthetic method is a multi-faceted decision. The following tables provide a quantitative comparison of the discussed catalytic systems.
Quantitative Performance Data
Table 1: Performance of Palladium-Catalyzed Indole Syntheses
| Method | Substrates | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Larock | o-bromoaniline, alkyne | Pd[P(tBu)₃]₂ (10 mol%) | Cy₂NMe | 1,4-dioxane | 60 | - | 85 | [3][15] |
| Buchwald-Hartwig | 4-chloro-7-azaindole, amine | Pd(OAc)₂/RuPhos | NaOtBu | Toluene | 100 | - | High | [2] |
Table 2: Performance of Rhodium, Chiral Phosphoric Acid, and Green Catalytic Systems
| Method | Substrates | Catalyst | Additive/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rh(III)-Catalyzed | Acetanilide, alkyne | [Cp*RhCl₂]₂ | Cu(OAc)₂ / DCE | 120 | - | Good | [8][9] |
| Chiral Phosphoric Acid | Phenylhydrazine, diketone | Chiral CPA (10 mol%) | ZnCl₂ / DCE | 60 | 48 | High, up to 93% ee | [11][16] |
| Ionic Liquid | Phenylhydrazine, ketone | BMImHSO₄ | - | 70-110 | 0.5-6 | 83-97 | [14] |
| Heteropolyacid | Phenylhydrazine, acetophenone | Phosphomolybdic acid | Chloroform | 60 | 4 | 70-90 | [12] |
Qualitative Comparison and Field Insights
| Feature | Fischer Indole Synthesis | Palladium-Catalyzed | Rhodium-Catalyzed | Chiral Phosphoric Acid | Ionic Liquids/Heteropolyacids |
| Generality & Substrate Scope | Broad, but can be limited by harsh acidic conditions. | Very broad, excellent functional group tolerance. | Good, particularly for C-H functionalization. | Specific to prochiral substrates for enantioselectivity. | Broad, applicable to various Fischer indole precursors. |
| Reaction Conditions | Often requires high temperatures and strong acids. | Generally milder than classic Fischer. | Can be mild, but may require an oxidant. | Mild conditions. | Mild to moderate temperatures. |
| Catalyst Cost & Availability | Inexpensive, readily available acids. | Palladium catalysts and ligands can be expensive. | Rhodium catalysts are expensive. | Chiral catalysts are specialized and can be costly. | Can be inexpensive and are often recyclable. |
| Catalyst Reusability | Generally not reusable. | Possible with specialized supported catalysts, but often not. | Not typically recycled. | Possible, but may require specific conditions. | A key advantage; often easily recovered and reused.[12][17][18] |
| Environmental Impact | Can generate significant acidic waste. | Use of heavy metals is a concern; ligand synthesis can be complex. | Use of a heavy metal and often a stoichiometric oxidant. | Organocatalysis is generally considered "greener". | Often touted as "green" alternatives due to recyclability and low volatility.[19][20] |
| Ease of Work-up | Can be challenging due to neutralization and salt formation. | Generally straightforward chromatographic purification. | Chromatographic purification is typical. | Chromatographic purification. | Can be very simple, with product isolation by filtration or extraction.[13] |
Conclusion: Selecting the Optimal Catalytic System
This guide has benchmarked the performance of this compound in the context of the traditional Fischer indole synthesis and compared it with a range of modern, powerful catalytic alternatives.
-
The Fischer indole synthesis remains a highly relevant and cost-effective method, particularly for large-scale synthesis where catalyst cost is a primary driver. Its performance with substrates like this compound provides a solid, well-understood baseline.
-
Palladium- and Rhodium-catalyzed systems offer unparalleled substrate scope and functional group tolerance, making them the methods of choice for complex molecule synthesis where mild conditions are paramount and catalyst cost is a secondary consideration.
-
Chiral phosphoric acids represent the cutting edge for the asymmetric synthesis of indoles, providing direct access to enantioenriched products that are crucial in drug development.
-
Ionic liquids and heteropolyacids are at the forefront of green chemistry, offering a compelling combination of high efficiency and catalyst recyclability, which is increasingly important for sustainable industrial processes.
Ultimately, the optimal choice of catalytic system is not a one-size-fits-all solution. It requires a careful analysis of the specific synthetic target, the scale of the reaction, cost considerations, and the desired environmental footprint. By understanding the performance metrics, mechanistic nuances, and practical protocols outlined in this guide, researchers, scientists, and drug development professionals can navigate the expanding landscape of indole synthesis with confidence and precision.
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Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society. [Link]
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Baryyan, A. O., & Almalki, F. A. (n.d.). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]
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Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]
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Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. (n.d.). [Link]
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Chiral Phosphoric Acid‐Catalyzed Chemo‐ and Enantioselective N‐Alkylation of Indoles with Imines. (n.d.). ResearchGate. [Link]
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Rh(III)‐Catalyzed C−H functionalizations of indoles with alkynes. (n.d.). ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Rh(III)‐Catalyzed [3+2] Annulation and C−H Alkenylation of Indoles with 1,3‐Diynes by C−H Activation. (n.d.). ResearchGate. [Link]
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The Fischer Indole Synthesis. (n.d.). SciSpace. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. [Link]
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Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). [Link]
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Buchwald, S. L., & Wagaw, S. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
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Heteropolyacid Catalyzed Synthesis Of Indole Derivatives Via Fischer Indole Synthesis. (2011). DergiPark. [Link]
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Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). NIH. [Link]
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Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methylphenylhydrazine hydrochloride
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-4-methylphenylhydrazine hydrochloride. As a substituted hydrazine derivative with known hazards, including potential carcinogenicity, adherence to stringent protocols is paramount to ensure the safety of laboratory personnel and environmental integrity. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Hazard Profile & Risk Assessment
This compound is a hazardous substance that demands careful management from acquisition to disposal.[1] Its risk profile is rooted in its chemical structure—a substituted hydrazine—a class of compounds known for their reactivity and biological activity.[2][3] Understanding these intrinsic hazards is the foundation of a robust safety and disposal plan.
The primary risks associated with this compound are summarized below:
| Hazard Category | Description | Rationale and Implications for Disposal |
| Acute Toxicity | Harmful if swallowed and in contact with skin.[1][4] Some related hydrazine compounds are fatal if inhaled.[5] | All handling and disposal operations must be conducted using appropriate Personal Protective Equipment (PPE) to prevent ingestion, dermal absorption, or inhalation of dust particles. Waste must be securely contained. |
| Carcinogenicity | Limited evidence of a carcinogenic effect; classified as a suspected carcinogen (Category 1B or 2).[1][6] | This compound falls under the purview of OSHA's standards for carcinogen handling.[7][8][9] Disposal procedures must aim to reduce personnel exposure to the lowest practicable level and prevent environmental release. All waste is considered carcinogenic waste. |
| Reactivity | As a hydrazine derivative, it is a powerful reducing agent.[10] It may react violently with oxidizing agents.[11] Dusts may form explosive mixtures with air.[1] | Waste must be stored separately from oxidizing agents (e.g., nitrates, perchlorates, bleach).[1] Procedures that generate dust must be minimized or conducted in controlled environments. |
| Environmental Hazard | Very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1] | Disposal must strictly prevent release into drains, soil, or waterways. All waste, including contaminated materials and rinse water, must be collected and managed as hazardous waste.[1][12] |
Hierarchy of Controls & Personal Protective Equipment (PPE)
Before any handling or disposal procedure, the hierarchy of controls must be considered to minimize risk. This framework prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: The Hierarchy of Controls prioritizes safer systems over procedural reliance.
Mandatory PPE includes:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Discard gloves immediately after use or overt contact.[7]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[12]
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing. Ensure no skin is exposed.[12][13]
-
Respiratory Protection: Due to the potential for airborne dust and carcinogenicity, a NIOSH-certified air-purifying respirator is required for any operations outside of a fume hood or when handling larger quantities.[1][8]
Standard Protocol for Waste Collection and Storage
All materials contaminated with this compound, as well as any unused pure compound, must be treated as hazardous waste.[1][14]
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition with no leaks.[14]
-
Proper Labeling: The label must be affixed as soon as the first drop of waste is added. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The date of accumulation start.
-
-
Segregation: Store the waste container away from incompatible materials, especially oxidizing agents.
-
Container Management: Keep the waste container closed at all times except when adding waste. This is a common EPA violation and a critical safety measure to prevent spills and exposure.[14]
-
Accumulation: Store the container in a designated satellite accumulation area within the laboratory, under the control of the operator. Follow your institution's and local regulatory limits for the maximum amount of waste and time allowed for accumulation.
Spill Management Procedures
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
| Spill Scenario | Response Protocol |
| Minor Spill (<1 gram, within a chemical fume hood) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing full PPE, including a respirator. 3. AVOID DRY SWEEPING. [8] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. To prevent dust, you may lightly dampen the material with water before collection.[1] 5. Carefully scoop the material into your designated hazardous waste container. 6. Decontaminate the spill surface with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste. 7. Document the spill according to your laboratory's safety plan. |
| Major Spill (>1 gram or any amount outside a fume hood) | 1. EVACUATE the immediate area. Do not attempt to clean it up yourself. 2. Alert others and restrict access to the area. 3. If safe to do so, close the doors to the laboratory to contain any dust or vapors. 4. Immediately contact your institution's Environmental Health & Safety (EHS) department or emergency response team. 5. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS). |
Chemical Neutralization: An Expert-Level Consideration
While chemical oxidation is a known method for neutralizing hydrazine-based compounds, it is a hazardous process that should not be attempted by untrained laboratory personnel.[10][11] The rationale is twofold:
-
Exothermic Reaction: The reaction of hydrazines with oxidizers like sodium hypochlorite (bleach) or hydrogen peroxide is highly exothermic and can be violent if not performed in very dilute solutions (<5%).[2][10][15]
-
Hazardous Byproducts: The oxidation of substituted hydrazines can produce carcinogenic N-nitrosamines and other hazardous byproducts, potentially making the resulting waste mixture more dangerous.[15][16][17]
Therefore, chemical neutralization is a task reserved for trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF). The decision to attempt any form of chemical treatment must be made in consultation with EHS professionals.
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Navigating the Safe Handling of 2-Chloro-4-methylphenylhydrazine hydrochloride: A Guide for Laboratory Professionals
For researchers engaged in the nuanced world of pharmaceutical development and chemical synthesis, the ability to handle reactive intermediates with confidence and precision is paramount. 2-Chloro-4-methylphenylhydrazine hydrochloride, a key building block in various synthetic pathways, demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety protocols, ensuring that every step taken in the lab is a self-validating measure of protection for both the researcher and the integrity of the experiment.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound, like many hydrazine derivatives, is a compound that must be handled with respect for its potential hazards. The primary risks associated with this compound are its potential for acute toxicity if swallowed, inhaled, or absorbed through the skin. It is also known to cause skin and serious eye irritation.[1][2] The hydrochloride salt form generally reduces the volatility compared to the free base, but airborne dust particles still pose an inhalation risk.
The toxicity of hydrazines often stems from their ability to interfere with metabolic processes and their potential to be corrosive to tissues. Therefore, the core principle of our safety protocol is the absolute prevention of direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent dermal absorption, which is a primary route of exposure for hydrazine compounds.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes of solutions or accidental projection of the solid material, which can cause serious eye irritation.[1][2] A face shield offers an additional layer of protection for the entire face. |
| Body | A flame-resistant lab coat | To protect the skin on the arms and body from accidental spills and to prevent contamination of personal clothing. |
| Respiratory | Use within a certified chemical fume hood | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[1] In situations where a fume hood is not feasible and there is a risk of airborne particles, a NIOSH-approved respirator may be required, but this should be based on a formal risk assessment. |
Operational Plan: From Weighing to Quenching
A seamless and safe workflow is the result of careful planning. The following step-by-step guide provides a framework for handling this compound from receipt to the completion of the reaction.
Preparation and Weighing
-
Designate a Workspace: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within the fume hood.
-
Weighing: Carefully weigh the required amount of the compound. Use a disposable weigh boat to prevent cross-contamination. Avoid generating dust by handling the material gently.
-
Transfer: Immediately transfer the weighed solid to the reaction vessel within the fume hood.
Running the Reaction
-
Closed System: Whenever possible, maintain a closed system to contain any vapors or aerosols that may be generated during the reaction.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be managed with appropriate cooling to prevent uncontrolled reactivity.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is not just a regulatory requirement but a cornerstone of responsible science.
Waste Segregation
-
Halogenated Waste: this compound and any solvents it has been dissolved in should be disposed of in a clearly labeled "Halogenated Organic Waste" container.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
Container Management
-
Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Emergency Procedures: Preparedness is Key
Even with meticulous planning, the potential for unexpected events exists. A clear and practiced emergency plan is essential.
Spill Response
The following diagram outlines the immediate actions to take in the event of a spill.
Caption: Workflow for responding to a chemical spill.
For major spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]
Personnel Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1] |
By integrating these detailed safety and logistical protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound. This proactive approach to safety not only protects individuals but also fosters a culture of excellence and responsibility in scientific research.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97%. Retrieved from [Link]
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EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
